9Z,12Z,15Z-octadecatrienoyl-CoA
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C39H64N7O17P3S |
|---|---|
分子量 |
1028.0 g/mol |
IUPAC 名称 |
S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (9Z,12Z,15Z)-octadeca-9,12,15-trienethioate |
InChI |
InChI=1S/C39H64N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(48)67-23-22-41-29(47)20-21-42-37(51)34(50)39(2,3)25-60-66(57,58)63-65(55,56)59-24-28-33(62-64(52,53)54)32(49)38(61-28)46-27-45-31-35(40)43-26-44-36(31)46/h5-6,8-9,11-12,26-28,32-34,38,49-50H,4,7,10,13-25H2,1-3H3,(H,41,47)(H,42,51)(H,55,56)(H,57,58)(H2,40,43,44)(H2,52,53,54)/b6-5-,9-8-,12-11-/t28-,32?,33+,34+,38-/m1/s1 |
InChI 键 |
OMKFKBGZHNJNEX-JVNHXLJDSA-N |
产品来源 |
United States |
Foundational & Exploratory
A Technical Guide to the Biological Role of 9Z,12Z,15Z-Octadecatrienoyl-CoA
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
9Z,12Z,15Z-octadecatrienoyl-CoA, more commonly known as α-linolenoyl-CoA (ALA-CoA), is the metabolically activated form of α-linolenic acid (ALA). ALA is an essential omega-3 polyunsaturated fatty acid (PUFA) that cannot be synthesized by humans and must be obtained from the diet.[1][2][3] The activation of ALA to its coenzyme A (CoA) thioester derivative is the requisite first step for its entry into major metabolic pathways. This conversion is catalyzed by long-chain acyl-CoA synthetases. As the primary active intermediate of ALA, ALA-CoA stands at a critical metabolic crossroads, directing the flux of this essential omega-3 fatty acid towards either the synthesis of long-chain PUFAs with potent signaling properties or towards energy production via β-oxidation. Understanding the precise roles and regulation of ALA-CoA is fundamental to lipid biology and the development of therapeutics targeting metabolic and inflammatory diseases.
Core Metabolic Function: Precursor to Long-Chain Omega-3 PUFAs
The principal and most well-characterized biological role of this compound is to serve as the initial substrate for the biosynthesis of long-chain omega-3 PUFAs, including eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA).[4] These downstream products are integral components of cell membranes and precursors to a class of anti-inflammatory signaling molecules. The conversion pathway involves a series of alternating desaturation and elongation reactions that primarily occur in the endoplasmic reticulum.[5]
The key enzymatic steps are:
-
Δ6 Desaturation: The pathway is initiated by the enzyme Fatty Acyl Desaturase 2 (FADS2), also known as Δ6-desaturase. This is the rate-limiting step, converting ALA-CoA (18:3n-3) into stearidonoyl-CoA (18:4n-3).[3][6]
-
Elongation: Stearidonoyl-CoA is then elongated by Elongation of Very Long Chain Fatty Acids Protein 5 (ELOVL5), which adds a two-carbon unit to produce eicosatetraenoyl-CoA (20:4n-3).[1]
-
Δ5 Desaturation: The subsequent desaturation is carried out by Fatty Acyl Desaturase 1 (FADS1), or Δ5-desaturase, yielding eicosapentaenoyl-CoA (EPA-CoA).[1]
-
Further Elongation and Processing: EPA-CoA undergoes two more elongation steps and a final desaturation in the endoplasmic reticulum, followed by a cycle of partial β-oxidation in the peroxisome to yield docosahexaenoyl-CoA (DHA-CoA).[5]
The overall efficiency of this conversion pathway in humans is limited, with studies showing that only a small fraction of dietary ALA is ultimately converted to DHA.[2][3] This limited conversion underscores the metabolic significance of the enzymes acting directly upon ALA-CoA.
Signaling Pathway Diagram: ALA-CoA to LC-PUFA Conversion
Caption: Biosynthesis of EPA and DHA from α-Linolenoyl-CoA.
Quantitative Data: Enzyme-Substrate Interactions
The enzymatic conversion of ALA-CoA is a tightly regulated process. While comprehensive kinetic data across multiple species and conditions can vary, the substrate preferences of the key desaturase and elongase enzymes have been characterized. FADS2 and ELOVL5 are crucial for processing both omega-3 (from ALA-CoA) and omega-6 (from linoleoyl-CoA) fatty acids.
| Enzyme | Substrate(s) | Typical Activity / Observation | Species | Reference |
| FADS2 (Δ6-Desaturase) | α-Linolenoyl-CoA (18:3n-3), Linoleoyl-CoA (18:2n-6) | Catalyzes the first and rate-limiting step in the conversion pathway.[3][6] It introduces a cis double bond at the Δ6 position.[6] | Human, Rat, Mouse | [3][6][7] |
| ELOVL5 | Stearidonyl-CoA (18:4n-3), γ-Linolenoyl-CoA (18:3n-6) | Effectively elongates C18 and C20 PUFA-CoAs.[1][8] Expression is high in the liver.[7] | Human, Mouse, Fish | [1][7][8] |
| FADS1 (Δ5-Desaturase) | Eicosatetraenoyl-CoA (20:4n-3), Dihomo-γ-linolenoyl-CoA (20:3n-6) | Acts downstream of the initial conversion of ALA-CoA.[1] Encoded by the FADS1 gene.[3] | Human | [1][3] |
Role in Catabolism: β-Oxidation
While biosynthesis of LC-PUFAs is a major fate, a significant portion of the ALA pool is directed towards catabolism for energy production via β-oxidation.[3] Studies in rats have revealed important compartmentalization in this process. ALA-CoA synthesized outside the mitochondria is not readily transported into the mitochondrial matrix for oxidation, a process that is typically mediated by the carnitine palmitoyltransferase (CPT) system.[9] Instead, ALA that enters the cell appears to be preferentially activated by an acyl-CoA synthetase located on the mitochondrial outer membrane, allowing for rapid channeling to CPT-I and subsequent oxidation.[9] This suggests that the subcellular location of ALA-CoA synthesis may be a key determinant of its metabolic fate—either anabolic in the ER or catabolic in the mitochondria.
Furthermore, dietary ALA has been shown to upregulate the expression of genes encoding hepatic fatty acid oxidation enzymes, including CPT I & II and acyl-CoA oxidase, suggesting a broader role for ALA and its activated form in regulating lipid homeostasis.[10][11]
Experimental Protocols
In Vitro Fatty Acid Elongase Activity Assay
This protocol describes a method to measure the activity of elongase enzymes (e.g., ELOVL5) using liver microsomes and a radiolabeled substrate. The methodology is adapted from procedures described in the literature.[7]
1. Isolation of Liver Microsomes:
-
Homogenize fresh or frozen liver tissue in a buffered sucrose (B13894) solution (e.g., 0.25 M sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4).
-
Perform differential centrifugation:
- Centrifuge homogenate at 10,000 x g for 20 min at 4°C to pellet mitochondria and cell debris.
- Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 60 min at 4°C.
- The resulting pellet contains the microsomal fraction. Resuspend the pellet in a suitable buffer (e.g., 100 mM potassium phosphate (B84403), pH 7.2) and determine the protein concentration using a standard method like the Bradford or BCA assay.
2. Elongase Reaction Mixture:
-
Prepare reaction tubes on ice. A typical 100 µL reaction mixture contains:
- 50 µg of microsomal protein.
- 50 mM potassium phosphate buffer, pH 6.5.
- 40 µM of the fatty acyl-CoA substrate of interest (e.g., stearidonoyl-CoA).
- 60 µM Malonyl-CoA.
- 1 µCi (approx. 6.5 dpm/pmol) [2-¹⁴C]malonyl-CoA (as the tracer).
- 1 mM NADPH (as the reductant).
- 5 µM Rotenone (to inhibit mitochondrial interference).
- 20 µM fatty acid-free BSA.
3. Reaction and Termination:
-
Initiate the reaction by adding the microsomal protein or NADPH and incubate at 37°C for a defined period (e.g., 5-30 minutes), ensuring the reaction is within the linear range.
-
Terminate the reaction by adding a strong base, such as 100 µL of 2 M KOH in 80% methanol (B129727), to saponify the lipids.[12] Incubate at 90°C for 20 minutes.[12]
4. Lipid Extraction and Analysis:
-
Acidify the reaction mixture with HCl (e.g., 100 µL of 3 M HCl).[12]
-
Extract the fatty acids using a chloroform/methanol solvent system (Bligh-Dyer method).[12]
-
Dry the organic phase under a stream of nitrogen.
-
For analysis, convert the fatty acids to fatty acid methyl esters (FAMEs) by incubating with 2% sulfuric acid in methanol at 90°C for 30 minutes.[12]
-
Extract the FAMEs with n-hexane.
-
Separate the FAMEs using reverse-phase thin-layer chromatography (RP-TLC).[12]
-
Quantify the radiolabeled product, which represents the elongated fatty acid, using a phosphorimager or by scraping the corresponding TLC spot for scintillation counting. Activity is typically expressed as nmol of [¹⁴C]malonyl-CoA incorporated per mg of protein per minute.
Experimental Workflow Diagram
Caption: Key steps in a microsomal fatty acid elongase assay.
Conclusion
This compound is a pivotal metabolic intermediate whose biological significance extends far beyond its role as a simple activated fatty acid. It is the committed substrate for the endogenous synthesis of EPA and DHA, compounds with profound effects on inflammation, cardiovascular health, and neural function. Furthermore, its channeling towards β-oxidation and its influence on the genetic regulation of lipid metabolism highlight its integral role in cellular energy homeostasis. For researchers in lipidomics and drug development, the enzymes that metabolize ALA-CoA, particularly the rate-limiting FADS2, represent prime targets for modulating the balance of omega-3 and omega-6 fatty acids and influencing a host of physiological and pathophysiological processes.
References
- 1. SMPDB [smpdb.ca]
- 2. α-Linolenic acid - Wikipedia [en.wikipedia.org]
- 3. dpointernational.com [dpointernational.com]
- 4. Metabolism of alpha-linolenic acid in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reactome | alpha-linolenic acid (ALA) metabolism [reactome.org]
- 6. uniprot.org [uniprot.org]
- 7. Regulation of hepatic fatty acid elongase and desaturase expression in diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pathway of alpha-linolenic acid through the mitochondrial outer membrane in the rat liver and influence on the rate of oxidation. Comparison with linoleic and oleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of dietary alpha-linolenic acid on the activity and gene expression of hepatic fatty acid oxidation enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Activity of hepatic fatty acid oxidation enzymes in rats fed alpha-linolenic acid [agris.fao.org]
- 12. Determination of Substrate Preferences for Desaturases and Elongases for Production of Docosahexaenoic Acid from Oleic Acid in Engineered Canola - PMC [pmc.ncbi.nlm.nih.gov]
The Biosynthesis of Alpha-Linolenoyl-CoA in Plants: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Alpha-linolenic acid (ALA), an essential omega-3 fatty acid, plays a crucial role in plant physiology and is a vital component of the human diet. Its activated form, alpha-linolenoyl-CoA, is a key precursor for the synthesis of various bioactive compounds, including jasmonates. The biosynthesis of alpha-linolenoyl-CoA is a complex, multi-step process that occurs across different subcellular compartments in plant cells, primarily the plastids and the endoplasmic reticulum. This technical guide provides an in-depth overview of the core biosynthetic pathway, detailing the key enzymes, their subcellular locations, and the flow of intermediates. It includes a summary of available quantitative data, detailed experimental protocols for the analysis of this pathway, and visual representations of the metabolic and experimental workflows.
Introduction
The de novo synthesis of fatty acids in plants takes place in the plastids. The primary products, palmitoyl-ACP and stearoyl-ACP, undergo elongation and desaturation to produce a variety of fatty acids. A key branch point in this pathway is the desaturation of oleic acid (18:1) to linoleic acid (18:2) and subsequently to alpha-linolenic acid (18:3). These polyunsaturated fatty acids can be synthesized through two parallel pathways: the "prokaryotic" pathway within the plastid and the "eukaryotic" pathway involving the endoplasmic reticulum (ER). The final product, alpha-linolenic acid, is then activated to alpha-linolenoyl-CoA, making it available for downstream metabolic processes. This guide will focus on the enzymatic steps leading to the formation of alpha-linolenoyl-CoA.
The Core Biosynthetic Pathway
The biosynthesis of alpha-linolenoyl-CoA from oleoyl-CoA involves a series of desaturation steps catalyzed by fatty acid desaturases (FADs). These enzymes are integral membrane proteins located in either the plastid or the endoplasmic reticulum.
Plastidial Pathway ("Prokaryotic Pathway")
In the plastid, oleic acid attached to acyl carrier protein (oleoyl-ACP) can be desaturated to linoleoyl-ACP and then to alpha-linolenoyl-ACP. These acyl-ACPs are then hydrolyzed to free fatty acids and exported to the cytoplasm, where they are converted to their respective acyl-CoA thioesters.
Endoplasmic Reticulum Pathway ("Eukaryotic Pathway")
Oleic acid, exported from the plastid as oleoyl-CoA, is incorporated into phosphatidylcholine (PC) in the ER membrane. The desaturation steps then occur on the fatty acid esterified to PC. The resulting alpha-linolenic acid is subsequently cleaved from PC and activated to alpha-linolenoyl-CoA.
Key Enzymes
The desaturation of oleic and linoleic acid is carried out by two main classes of enzymes:
-
Δ12-desaturases (FAD2 and FAD6): These enzymes introduce a double bond at the Δ12 position of oleic acid to form linoleic acid. FAD2 is located in the endoplasmic reticulum, while FAD6 resides in the plastid.
-
ω-3 desaturases (FAD3, FAD7, and FAD8): These enzymes introduce a double bond at the ω-3 position (n-3) of linoleic acid to form alpha-linolenic acid. FAD3 is found in the endoplasmic reticulum, whereas FAD7 and FAD8 are located in the plastid.
Quantitative Data
Precise quantitative data for the kinetic parameters of all fatty acid desaturases and the in vivo concentrations of acyl-CoA pools are challenging to obtain and can vary significantly depending on the plant species, tissue type, and developmental stage. However, based on available literature, the following tables summarize representative quantitative information.
Table 1: Kinetic Parameters of Key Fatty Acid Desaturases
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Source Organism |
| FAD2 | Oleoyl-PC | ~25-50 | ~1-5 | Arabidopsis thaliana |
| FAD3 | Linoleoyl-PC | ~20-60 | ~0.5-3 | Arabidopsis thaliana |
| FAD7 | Linoleoyl-MGDG | ~30-70 | ~1-4 | Spinacia oleracea |
| FAD8 | Linoleoyl-MGDG | ~25-65 | ~0.8-3.5 | Arabidopsis thaliana |
Note: The kinetic values are approximate and collated from various studies involving heterologous expression systems and purified enzymes. MGDG refers to monogalactosyldiacylglycerol, a major lipid in plastid membranes.
Table 2: Estimated Acyl-CoA Pool Concentrations in Plant Tissues
| Acyl-CoA Species | Subcellular Location | Concentration (µM) | Plant Tissue |
| Total Acyl-CoA | Cytosol/ER | 3 - 6 | Brassica napus developing seeds |
| Total Acyl-CoA | Cytosol/ER | 3 - 6 | Arabidopsis thaliana seedlings |
| Oleoyl-CoA | Cytosol/ER | ~0.5 - 1.5 | Arabidopsis thaliana leaves (estimated) |
| Linoleoyl-CoA | Cytosol/ER | ~0.3 - 1.0 | Arabidopsis thaliana leaves (estimated) |
| Alpha-Linolenoyl-CoA | Cytosol/ER | ~0.2 - 0.8 | Arabidopsis thaliana leaves (estimated) |
Note: Concentrations are estimates based on total pool size measurements and relative abundance data. The exact concentrations in specific microenvironments of the plastid and ER are difficult to determine.
Experimental Protocols
Lipid Extraction from Plant Tissue
This protocol is adapted for the extraction of total lipids from Arabidopsis thaliana leaves.
Materials:
-
Liquid nitrogen
-
Mortar and pestle
-
Methanol
-
0.9% (w/v) NaCl solution
-
Glass centrifuge tubes with Teflon-lined caps
-
Centrifuge
-
Nitrogen gas stream evaporator
Procedure:
-
Harvest 100-200 mg of fresh leaf tissue and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Transfer the powder to a glass centrifuge tube.
-
Add 3 ml of a chloroform:methanol (1:2, v/v) mixture and vortex vigorously for 1 minute.
-
Add 1 ml of chloroform and vortex for 30 seconds.
-
Add 1 ml of 0.9% NaCl solution and vortex for 30 seconds.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower chloroform phase containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen gas.
-
Resuspend the dried lipids in a known volume of chloroform for further analysis.
Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes the preparation of fatty acid methyl esters (FAMEs) for GC-MS analysis.
Materials:
-
Dried lipid extract (from Protocol 4.1)
-
2% (v/v) H₂SO₄ in methanol
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
GC-MS instrument with a suitable capillary column (e.g., DB-23)
Procedure:
-
To the dried lipid extract, add 1 ml of 2% H₂SO₄ in methanol.
-
Incubate at 80°C for 1 hour to allow for transesterification.
-
After cooling to room temperature, add 1.5 ml of water and 1 ml of hexane.
-
Vortex vigorously for 1 minute to extract the FAMEs into the hexane phase.
-
Centrifuge at 1,000 x g for 5 minutes.
-
Transfer the upper hexane layer to a new tube.
-
Wash the hexane phase with 1 ml of saturated NaCl solution.
-
Dry the hexane phase over anhydrous sodium sulfate.
-
Transfer the dried hexane extract to a GC vial for analysis.
-
Inject 1 µl of the sample into the GC-MS. FAMEs are identified based on their retention times and mass spectra compared to known standards.
Visualizations
Biosynthesis Pathway of Alpha-Linolenoyl-CoA
Caption: Biosynthesis of α-linolenoyl-CoA in plants.
Experimental Workflow for Fatty Acid Analysis
Caption: Workflow for plant fatty acid analysis.
Conclusion
The biosynthesis of alpha-linolenoyl-CoA is a fundamental process in plant lipid metabolism, with implications for both plant health and human nutrition. The pathway is characterized by the coordinated action of desaturase enzymes in both the plastid and the endoplasmic reticulum. While the core enzymatic steps are well-established, further research is needed to fully elucidate the regulatory mechanisms that control the flux through this pathway and the precise kinetic properties of the involved enzymes in their native membrane environment. The methodologies and data presented in this guide provide a framework for researchers to investigate this crucial metabolic pathway.
An In-depth Technical Guide to 9Z,12Z,15Z-Octadecatrienoyl-CoA: Structure, Properties, and Metabolic Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
9Z,12Z,15Z-octadecatrienoyl-CoA, the activated form of the essential omega-3 fatty acid α-linolenic acid (ALA), is a pivotal intermediate in lipid metabolism. This document provides a comprehensive technical overview of its chemical structure, physicochemical properties, and its central role in metabolic pathways. Detailed experimental protocols for its synthesis and analysis are provided, alongside visualizations of key biological processes, to support further research and therapeutic development.
Chemical Structure and Identity
This compound is a complex biomolecule resulting from the formal condensation of the thiol group of coenzyme A with the carboxyl group of α-linolenic acid.[1] The systematic IUPAC name is S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (9Z,12Z,15Z)-octadeca-9,12,15-trienethioate.[2]
The structure comprises two main components:
-
α-Linolenoyl group: An 18-carbon acyl chain with three cis double bonds at the 9th, 12th, and 15th carbon positions.
-
Coenzyme A (CoA): A complex molecule composed of β-mercaptoethylamine, pantothenic acid (vitamin B5), and adenosine (B11128) triphosphate (ATP).
The thioester bond linking the acyl chain to CoA is a high-energy bond, which makes the fatty acid "activated" and primed for metabolic reactions.
Physicochemical Properties
Precise experimental data for the physicochemical properties of this compound are not extensively documented. However, based on its structure and data from related long-chain fatty acyl-CoAs, the following properties can be summarized.
| Property | Value | Source |
| Molecular Formula | C39H64N7O17P3S | [2] |
| Molecular Weight | 1028.0 g/mol | [2] |
| Physical State | Solid (Predicted) | [3] |
| Water Solubility | Not Experimentally Determined | [3] |
| Melting Point | Not Available | [3] |
| Boiling Point | Not Available | [3] |
| logP (Calculated) | 7.51 | |
| Critical Micelle Concentration (CMC) | Not Experimentally Determined. Varies for other long-chain fatty acyl-CoAs (e.g., 7 to 250 µM for palmitoyl-CoA). The presence of unsaturation is known to increase the CMC. | [1] |
Note on Solubility and Micelle Formation: Long-chain fatty acyl-CoAs are amphipathic molecules, possessing both a hydrophobic acyl chain and a hydrophilic CoA head group. In aqueous solutions, they exhibit low solubility and tend to form micelles above a certain concentration, known as the critical micelle concentration (CMC).[1] This property is crucial for their biological function, influencing their interaction with enzymes and membranes. The multiple cis double bonds in the α-linolenoyl chain are expected to result in a higher CMC compared to its saturated counterparts due to the kinked structure that hinders tight packing into micelles.
Stability: Solutions of long-chain fatty acyl-CoAs are relatively stable for short periods at room temperature in appropriate buffers but are susceptible to hydrolysis of the thioester bond over time. For long-term storage, they should be kept frozen at -20°C or below.[4]
Metabolic Significance and Signaling Pathways
This compound is a central molecule in the metabolism of omega-3 fatty acids. Its formation is the first committed step for the utilization of dietary α-linolenic acid.
Biosynthesis of Long-Chain Omega-3 Fatty Acids
The primary metabolic fate of this compound is its conversion into longer and more unsaturated omega-3 fatty acids, such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), through a series of elongation and desaturation reactions primarily occurring in the endoplasmic reticulum.
Caption: Metabolic pathway of α-linolenic acid to EPA and DHA.
Mitochondrial β-Oxidation
This compound can also be transported into the mitochondria for β-oxidation to generate energy in the form of ATP. The oxidation of polyunsaturated fatty acids like α-linolenoyl-CoA requires additional auxiliary enzymes to handle the cis double bonds, which are not substrates for the standard β-oxidation enzymes.[5]
Caption: Mitochondrial β-oxidation of this compound.
Experimental Protocols
Enzymatic Synthesis of this compound
This protocol describes the in vitro synthesis of this compound from α-linolenic acid using a long-chain acyl-CoA synthetase (ACSL).[6]
Materials:
-
α-Linolenic acid (sodium salt)
-
Coenzyme A (lithium salt)
-
ATP (disodium salt)
-
Long-chain acyl-CoA synthetase (e.g., from Pseudomonas or recombinant human ACSL)
-
Triton X-100
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Magnesium chloride (MgCl₂)
-
Dithiothreitol (DTT)
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the following reaction mixture on ice:
-
100 mM Potassium phosphate buffer (pH 7.4)
-
10 mM ATP
-
10 mM MgCl₂
-
2 mM DTT
-
0.5 mM Coenzyme A
-
0.1% Triton X-100
-
0.2 mM α-Linolenic acid (pre-complexed with BSA in a 3:1 molar ratio)
-
-
Enzyme Addition: Add an appropriate amount of long-chain acyl-CoA synthetase to the reaction mixture. The optimal enzyme concentration should be determined empirically.
-
Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding an equal volume of isopropanol:heptane:1 M H₂SO₄ (40:10:1, v/v/v).
-
Extraction and Purification: The product can be purified using solid-phase extraction or reverse-phase HPLC.
Caption: Workflow for the enzymatic synthesis of this compound.
Analysis of this compound by HPLC
This protocol outlines a method for the analysis and quantification of long-chain fatty acyl-CoAs using reverse-phase high-performance liquid chromatography (HPLC) with UV detection.
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 25 mM Potassium phosphate buffer (pH 5.3)
-
Mobile Phase B: Acetonitrile
-
Acyl-CoA standards
Procedure:
-
Sample Preparation: Dilute the synthesized this compound or experimental samples in Mobile Phase A.
-
HPLC Conditions:
-
Column: C18 reverse-phase
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 260 nm (for the adenine (B156593) moiety of CoA)
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: Linear gradient from 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: Linear gradient from 90% to 10% B
-
35-40 min: 10% B (re-equilibration)
-
-
-
Data Analysis: Identify the peak corresponding to this compound by comparing its retention time with that of a standard. Quantify the amount using a standard curve generated from known concentrations of the acyl-CoA.
In Vitro β-Oxidation Assay
This protocol provides a method to measure the β-oxidation of this compound using isolated mitochondria. The assay typically measures the production of a downstream product, such as acetyl-CoA, often using a radiolabeled substrate.
Materials:
-
Isolated mitochondria
-
Radiolabeled [1-¹⁴C]-α-linolenic acid (for synthesis of labeled substrate) or unlabeled this compound
-
Reaction buffer (containing sucrose, KCl, MgCl₂, KH₂PO₄, HEPES, and EDTA)
-
Cofactors: ATP, CoA, L-carnitine, NAD⁺
-
Perchloric acid
-
Scintillation cocktail and counter
Procedure:
-
Substrate Preparation: Synthesize [1-¹⁴C]-9Z,12Z,15Z-octadecatrienoyl-CoA from [1-¹⁴C]-α-linolenic acid as described in Protocol 4.1.
-
Mitochondrial Respiration: In a reaction vessel, combine isolated mitochondria with the reaction buffer and cofactors.
-
Initiate Reaction: Add the radiolabeled this compound to start the β-oxidation reaction.
-
Incubation: Incubate at 30°C with gentle shaking for a defined period (e.g., 10-30 minutes).
-
Termination and Separation: Stop the reaction by adding perchloric acid. This will precipitate the unreacted acyl-CoA and proteins. Centrifuge the mixture to pellet the precipitate.
-
Quantification: The supernatant, containing the acid-soluble products of β-oxidation (e.g., [1-¹⁴C]-acetyl-CoA), is collected. The radioactivity in the supernatant is measured using a scintillation counter. The rate of β-oxidation is calculated based on the amount of radioactivity in the acid-soluble fraction over time.
Conclusion
This compound is a critical metabolic intermediate that serves as the gateway for the diverse physiological roles of α-linolenic acid. A thorough understanding of its chemical properties, metabolic fate, and the enzymes that govern its transformations is essential for research in nutrition, metabolic diseases, and drug development. The protocols and data presented in this guide provide a foundational resource for scientists working with this important biomolecule.
References
- 1. Physical properties of fatty acyl-CoA. Critical micelle concentrations and micellar size and shape - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alpha-linolenoyl-CoA | C39H64N7O17P3S | CID 25164091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. P. aeruginosa Metabolome Database: α-linolenoyl-CoA (PAMDB120004) [pseudomonas.umaryland.edu]
- 4. Analysis of the acyl-CoAs that accumulate during the peroxisomal beta-oxidation of arachidonic acid and 6,9,12-octadecatrienoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aocs.org [aocs.org]
- 6. Acyl-CoA synthesis, lipid metabolism and lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis and Advancement of α-Linolenoyl-CoA Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Linolenoyl-CoA is the activated form of the essential omega-3 fatty acid, α-linolenic acid (ALA). Its formation is a critical first step in the metabolic cascade that gives rise to longer-chain, more unsaturated omega-3 fatty acids, including eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). These molecules play pivotal roles in a myriad of physiological processes, from modulating inflammation to ensuring proper neurological function. This technical guide provides an in-depth exploration of the discovery and history of α-linolenoyl-CoA research, detailing the metabolic pathways it participates in, summarizing key quantitative data, and outlining the experimental protocols that have been instrumental in advancing our understanding of this vital intermediate.
Historical Perspective: Unraveling the Role of an Essential Precursor
The journey to understanding α-linolenoyl-CoA is intrinsically linked to the discovery and characterization of its precursor, α-linolenic acid. While a singular definitive report on the initial identification of α-linolenoyl-CoA is not readily apparent in historical scientific literature, its existence was inferred and later confirmed through the broader investigation of fatty acid metabolism.
The concept of essential fatty acids emerged in the early 20th century, with the work of George and Mildred Burr establishing that certain fatty acids are indispensable for normal physiological function and cannot be synthesized de novo by mammals[1][2]. This foundational research laid the groundwork for subsequent investigations into the metabolic fates of these essential nutrients.
The 1950s and 1960s saw significant strides in elucidating the mechanisms of fatty acid activation. The discovery and characterization of long-chain acyl-CoA synthetases (LACS), the enzymes responsible for converting free fatty acids into their CoA esters, was a pivotal moment[3]. These studies established that fatty acids must be "activated" to their CoA derivatives to participate in metabolic pathways. It was within this context that the existence of α-linolenoyl-CoA as the activated form of ALA was conceptualized and subsequently confirmed through enzymatic assays.
Later research, notably from the 1970s onwards, focused on the specific pathways of omega-3 fatty acid metabolism. The pioneering work on the conversion of ALA to longer-chain polyunsaturated fatty acids (PUFAs) solidified the importance of α-linolenoyl-CoA as the initial substrate for the desaturase and elongase enzymes that orchestrate this transformation.
Metabolic Pathways Involving α-Linolenoyl-CoA
α-Linolenoyl-CoA is a central hub in lipid metabolism, primarily serving as the entry point for the synthesis of long-chain omega-3 fatty acids. This process occurs predominantly in the endoplasmic reticulum.
Biosynthesis of Long-Chain Omega-3 Fatty Acids
The conversion of α-linolenoyl-CoA to EPA and DHA involves a series of alternating desaturation and elongation reactions.
References
- 1. Engineering the Specificity of Acetyl-CoA Synthetase for Diverse Acyl-CoA Thioester Generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetic analysis of delta-6-desaturation in liver microsomes: influence of gamma-linoleic acid dietary supplementation to young and old rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Coenzyme A and its derivatives: renaissance of a textbook classic - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Enzymatic Synthesis of 9Z,12Z,15Z-Octadecatrienoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
9Z,12Z,15Z-octadecatrienoyl-CoA, commonly known as α-linolenoyl-CoA, is the activated form of the essential omega-3 fatty acid, α-linolenic acid (ALA). As a central metabolite, it serves as a precursor for the biosynthesis of longer-chain polyunsaturated fatty acids (PUFAs) such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), which are critical for human health, inflammation modulation, and neurological function. Furthermore, α-linolenoyl-CoA is a substrate for the synthesis of various lipid mediators and storage lipids. Understanding the enzymatic machinery responsible for its synthesis is paramount for developing therapeutic interventions targeting lipid metabolism and for metabolic engineering applications.
This technical guide provides a detailed overview of the core enzymes involved in the synthesis of α-linolenoyl-CoA, focusing on the terminal desaturation steps that produce the α-linolenic acid precursor and its subsequent activation to the CoA thioester. It includes quantitative enzymatic data, detailed experimental protocols, and pathway visualizations to support research and development in this field.
Section 1: Biosynthesis of the Precursor, α-Linolenic Acid (ALA)
The synthesis of α-linolenic acid in most plants and some microorganisms is a multi-step process occurring primarily in the endoplasmic reticulum (ER) and plastids. The final two steps, which convert oleic acid into α-linolenic acid, are catalyzed by two key membrane-bound desaturases: Fatty Acid Desaturase 2 (FAD2) and Fatty Acid Desaturase 3 (FAD3).[1][2] These enzymes introduce double bonds at specific positions on the fatty acid acyl chain.
-
Fatty Acid Desaturase 2 (FAD2 / Δ12-Desaturase): This enzyme catalyzes the insertion of a double bond at the Δ12 position of oleic acid (18:1?⁹), converting it to linoleic acid (18:2?⁹?¹²).[1][2][3] FAD2 is a critical enzyme that directs metabolic flux towards polyunsaturated fatty acids.[1]
-
Fatty Acid Desaturase 3 (FAD3 / Δ15-Desaturase): Following the action of FAD2, FAD3 introduces a third double bond at the Δ15 position of linoleic acid (18:2?⁹?¹²), yielding α-linolenic acid (18:3?⁹?¹²?¹?).[2]
These desaturases typically act on fatty acids esterified to phosphatidylcholine (PC) within the ER membrane. Recent evidence also suggests that FAD2 and FAD3 can form heterodimers, which may facilitate efficient metabolic channeling from oleic acid to α-linolenic acid without the release of the linoleic acid intermediate.[4]
Signaling Pathway: ALA Synthesis
Caption: Biosynthesis of α-linolenic acid from oleoyl-phosphatidylcholine in the ER.
Quantitative Data: Fatty Acid Desaturases
Obtaining precise Michaelis-Menten kinetics (K? and V???) for membrane-bound desaturases is challenging due to the difficulty in purifying active enzymes and providing substrates in a native-like lipid environment. Activity is often reported as substrate conversion percentage in heterologous expression systems.
| Enzyme | Organism/Source | Substrate | Product | Activity / Kinetic Parameters | Reference |
| FAD2 | Glycine max (Soybean) | Oleic Acid (18:1) | Linoleic Acid (18:2) | High conversion activity when expressed in yeast | [2] |
| FAD2 | Arabidopsis thaliana | Oleic Acid (18:1) | Linoleic Acid (18:2) | Essential for polyunsaturated lipid synthesis | [2] |
| FAD3 | Linum usitatissimum (Flax) | Linoleic Acid (18:2) | α-Linolenic Acid (18:3) | Active when expressed in yeast; mutations abolish activity | |
| FAD2/FAD3 | Various Plants | Oleic Acid (18:1) | α-Linolenic Acid (18:3) | ~20% of 18:3 formed via metabolic channeling in co-expressed yeast | [4] |
Experimental Protocol: Microsomal Fatty Acid Desaturase Assay
This protocol describes a method for assaying FAD2 or FAD3 activity in microsomal fractions prepared from plant tissues or yeast expressing the recombinant enzyme. The method relies on providing the fatty acid substrate and analyzing the product profile using gas chromatography-mass spectrometry (GC-MS).
1. Preparation of Microsomes: a. Homogenize ~5g of plant tissue (e.g., developing seeds) or harvested yeast cells in ice-cold homogenization buffer (e.g., 0.1 M potassium phosphate (B84403) pH 7.2, 0.33 M sucrose, 1 mM EDTA, 1 mM DTT). b. Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to pellet mitochondria and cell debris. c. Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 90 minutes at 4°C to pellet the microsomal fraction. d. Resuspend the microsomal pellet in a minimal volume of homogenization buffer, determine protein concentration (e.g., via Bradford assay), and store at -80°C.
2. Desaturase Reaction: a. In a glass tube, prepare the reaction mixture containing:
- 100-200 µg of microsomal protein.
- Reaction Buffer (e.g., 0.1 M potassium phosphate, pH 7.2).
- 1 mM NADH.
- 5 mM ATP.
- 0.5 mM Coenzyme A.
- 20-50 µM of substrate fatty acid (e.g., [¹⁴C]-oleic acid for FAD2 assay; [¹⁴C]-linoleic acid for FAD3 assay) complexed with BSA. b. Adjust the final volume to 1 mL with reaction buffer. c. Incubate the reaction at 25-30°C for 30-60 minutes with gentle shaking.
3. Lipid Extraction and Analysis: a. Stop the reaction by adding 2 mL of methanol (B129727):chloroform (B151607) (2:1, v/v). b. Add 1 mL of 0.9% KCl and vortex thoroughly to partition the phases. c. Centrifuge at 2,000 x g for 5 minutes and collect the lower chloroform phase containing the lipids. d. Dry the lipid extract under a stream of nitrogen gas. e. Transesterify the fatty acids to fatty acid methyl esters (FAMEs) by incubating with 1 mL of 2.5% H?SO? in methanol at 80°C for 1 hour. f. Extract the FAMEs by adding 1 mL of hexane (B92381) and 0.5 mL of water. g. Analyze the hexane phase containing FAMEs by GC-MS to identify and quantify the substrate and product peaks.[5][6]
Workflow for Desaturase Assay
Caption: Experimental workflow for assaying microsomal fatty acid desaturase activity.
Section 2: Activation of α-Linolenic Acid to α-Linolenoyl-CoA
Once free α-linolenic acid is synthesized or obtained from dietary sources, it must be "activated" into a metabolically competent form. This crucial activation step is the ATP-dependent formation of a thioester bond with coenzyme A, catalyzed by a family of enzymes known as Long-Chain Acyl-CoA Synthetases (LACS) or Acyl-CoA Ligases.[7]
LACS (EC 6.2.1.3): These enzymes catalyze the conversion of a free long-chain fatty acid into its corresponding acyl-CoA. The reaction proceeds via a two-step mechanism involving an acyl-AMP intermediate.[8] LACS isoforms are found in various cellular compartments, including the ER, peroxisomes, and the outer mitochondrial membrane, directing the activated fatty acids towards specific metabolic fates such as β-oxidation or glycerolipid synthesis.[9]
Reaction: Fatty Acid Activation
Caption: The two-step reaction catalyzed by Long-Chain Acyl-CoA Synthetase (LACS).
Quantitative Data: Long-Chain Acyl-CoA Synthetases (LACS)
Kinetic parameters for LACS enzymes vary depending on the specific isoform, organism, and the fatty acid substrate. While comprehensive data for ALA is limited, studies on various LACS isoforms demonstrate their activity with a range of long-chain fatty acids.
| Enzyme | Organism/Source | Substrate | Apparent K? (µM) | Apparent V??? (nmol/min/mg) | Reference |
| LACS | Rat Liver Nuclei | Palmitic Acid (16:0) | < 12.8 | Not Specified | [9] |
| LACS | Rat Liver Nuclei | Linoleic Acid (18:2) | > K? of 16:0 | Not Specified | [9] |
| LACS | Rat Liver Microsomes | Linolenic Acid | 8.75 ± 0.79 | 2.92 ± 0.14 | [10] |
| AtLACS9 | Arabidopsis thaliana | Oleic Acid (18:1) | ~20 | ~150 |
Note: Data for Rat Liver Microsomes corresponds to the coupling of linolenate to L-glutamine, which involves an initial LACS-like activation step.
Experimental Protocol: Radiometric LACS Assay
This protocol details a highly sensitive method to measure LACS activity by quantifying the conversion of a radiolabeled free fatty acid into its acyl-CoA derivative.[8][11]
1. Reagent Preparation: a. Assay Buffer: 100 mM Tris-HCl pH 7.4, 5 mM MgCl?, 200 µM DTT, 0.1% Triton X-100. b. Substrate Mix: Prepare a solution of [¹⁴C]-α-linolenic acid (or other fatty acid of interest) complexed to fatty-acid-free BSA at a 4:1 molar ratio. The final fatty acid concentration in the assay should be varied to determine kinetic parameters (e.g., 1-100 µM). c. Cofactor Solution: 10 mM ATP, 200 µM Coenzyme A in assay buffer. d. Stopping Solution (Dole's Reagent): Isopropanol:Heptane (B126788):H?SO? (40:10:1, v/v/v).
2. LACS Reaction: a. Prepare cell or tissue lysates by homogenizing in a suitable buffer and determining protein concentration. b. In a microcentrifuge tube, add 10-50 µg of lysate protein. c. Add the Substrate Mix and Assay Buffer to a volume of 90 µL. d. Pre-incubate at 30°C for 5 minutes. e. Start the reaction by adding 10 µL of the Cofactor Solution. f. Incubate at 30°C for 5-20 minutes (ensure the reaction is in the linear range).
3. Product Separation and Quantification: a. Stop the reaction by adding 600 µL of Dole's Reagent, followed by 300 µL of heptane and 300 µL of water. Vortex vigorously. b. Centrifuge for 3 minutes at maximum speed to separate the phases. The upper heptane phase contains the unreacted [¹⁴C]-fatty acid. c. Carefully remove and discard the upper heptane phase. Perform a second heptane wash by adding another 500 µL of heptane, vortexing, centrifuging, and discarding the upper phase. This step is critical to remove all unreacted substrate. d. The lower aqueous phase now contains the [¹⁴C]-acyl-CoA product. e. Transfer a known volume of the lower aqueous phase to a scintillation vial, add scintillation cocktail, and quantify the radioactivity using a scintillation counter. f. Calculate the specific activity based on the dpm (disintegrations per minute) of the product, the specific activity of the substrate, the amount of protein, and the incubation time.
Workflow for Radiometric LACS Assay
Caption: Experimental workflow for the radiometric Long-Chain Acyl-CoA Synthetase assay.
Conclusion
The synthesis of α-linolenoyl-CoA is a fundamental process governed by the sequential action of fatty acid desaturases (FAD2 and FAD3) and long-chain acyl-CoA synthetases (LACS). The coordinated activity of these enzymes is essential for maintaining the cellular pool of omega-3 fatty acids and their derivatives. The technical information and detailed protocols provided in this guide offer a robust framework for researchers investigating these enzymes, with applications ranging from fundamental biochemistry and plant science to drug discovery targeting metabolic disorders. Further research into the specific kinetics and regulatory mechanisms of these enzyme families will continue to illuminate their critical roles in lipid metabolism.
References
- 1. Frontiers | The FAD2 Gene in Plants: Occurrence, Regulation, and Role [frontiersin.org]
- 2. The Evolution and Biocatalysis of FAD2 Indicate Its Correlation to the Content of Seed Oil in Plants [mdpi.com]
- 3. The FAD2 Gene in Plants: Occurrence, Regulation, and Role - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FAD2 and FAD3 Desaturases Form Heterodimers That Facilitate Metabolic Channeling in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lipidmaps.org [lipidmaps.org]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Functional Role of Long-Chain Acyl-CoA Synthetases in Plant Development and Stress Responses [frontiersin.org]
- 8. Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Long-chain fatty Acyl-CoA synthetase enzymatic activity in rat liver cell nuclei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
The Central Role of 9Z,12Z,15Z-Octadecatrienoyl-CoA in Plant Stress Responses: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction: Lipid Signaling in Plant Defense
Plants, as sessile organisms, have evolved sophisticated mechanisms to perceive and respond to a myriad of environmental challenges, including pathogen attacks, insect herbivory, drought, and salinity. At the heart of these defense strategies lies a complex network of signaling molecules, among which lipid-derived compounds, known as oxylipins, play a pivotal role. Jasmonates, a class of oxylipins, are central regulators of plant immunity and developmental processes.[1][2] The biosynthesis of these crucial signaling molecules is initiated from fatty acids, with 9Z,12Z,15Z-octadecatrienoyl-CoA, the activated form of α-linolenic acid, serving as a key metabolic intermediate. This technical guide provides an in-depth exploration of the role of this compound in the plant stress response, detailing its biosynthesis, downstream signaling pathways, and the experimental methodologies used for its study.
Biosynthesis of Jasmonates: The Octadecanoid Pathway
The synthesis of jasmonic acid (JA) and its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile), occurs through the octadecanoid pathway, a metabolic cascade that traverses multiple cellular compartments.[2][3]
Step 1: Release of α-Linolenic Acid
Upon perception of stress signals, such as wounding or elicitors, phospholipases are activated, leading to the release of α-linolenic acid (18:3) from chloroplast membranes.[1]
Step 2: Formation of this compound
The released α-linolenic acid is then activated by a long-chain acyl-CoA synthetase (LACS) to form this compound.[4][5] This ATP-dependent reaction is a critical step, committing the fatty acid to the jasmonate biosynthesis pathway.
Step 3: Oxygenation and Cyclization in the Chloroplast
In the chloroplast, this compound is the substrate for a series of enzymatic reactions:
-
Lipoxygenase (LOX): Introduces molecular oxygen to form (13S)-hydroperoxyoctadecatrienoic acid (13-HPOT).
-
Allene (B1206475) Oxide Synthase (AOS): Converts 13-HPOT to an unstable allene oxide.
-
Allene Oxide Cyclase (AOC): Catalyzes the cyclization of the allene oxide to produce cis-(+)-12-oxophytodienoic acid (OPDA).
Step 4: Peroxisomal β-Oxidation
OPDA is transported to the peroxisome, where it undergoes reduction by OPDA reductase 3 (OPR3) and subsequent rounds of β-oxidation to yield jasmonic acid.
Step 5: Cytoplasmic Conjugation
Finally, in the cytoplasm, jasmonic acid is conjugated to the amino acid isoleucine by the enzyme JAR1 to form the biologically active JA-Ile, which then moves to the nucleus to initiate downstream signaling.[2]
Jasmonate Signaling Pathway
The perception of JA-Ile in the nucleus triggers a signaling cascade that leads to the transcriptional reprogramming of a vast array of defense-related genes.
Core Signaling Module:
The core of the JA signaling pathway involves three key components:
-
COI1 (CORONATINE INSENSITIVE 1): An F-box protein that is part of the SCFCOI1 E3 ubiquitin ligase complex and acts as the receptor for JA-Ile.[6]
-
JAZ (Jasmonate ZIM-domain) Proteins: A family of repressor proteins that bind to and inhibit the activity of transcription factors.[6]
-
MYC2: A basic helix-loop-helix (bHLH) transcription factor that is a master regulator of JA-responsive genes.[6]
Mechanism of Action:
In the absence of stress, JAZ proteins are bound to MYC2, preventing the transcription of target genes. Upon stress-induced accumulation of JA-Ile, it binds to COI1, promoting the interaction between COI1 and JAZ proteins. This interaction leads to the ubiquitination and subsequent degradation of JAZ repressors by the 26S proteasome. The degradation of JAZ proteins releases MYC2, allowing it to activate the expression of downstream genes involved in defense responses, such as the production of secondary metabolites, protease inhibitors, and insecticidal proteins.[6]
Quantitative Data on Jasmonate Pathway Metabolites under Stress
While direct quantitative data for this compound under stress are limited in the literature, the flux through the jasmonate pathway can be inferred from the levels of its precursor, α-linolenic acid, and its downstream product, jasmonic acid.
| Metabolite | Plant Species | Stress Type | Tissue | Change in Concentration | Reference |
| α-Linolenic Acid | Zea mays | Drought | Leaves | 21.9% to 40.6% increase | [7] |
| Jasmonic Acid | Citrus spp. | Drought | Roots | Transient increase |
Table 1: Changes in the concentration of jasmonate pathway metabolites in response to abiotic stress.
Experimental Protocols
Extraction of Acyl-CoAs from Plant Tissues
This protocol is adapted from methods described for the analysis of acyl-CoAs in plant tissues.[8][9][10][11][12]
Materials:
-
Plant tissue (e.g., leaves)
-
Liquid nitrogen
-
Mortar and pestle
-
Extraction buffer (e.g., isopropanol (B130326) with 0.01% butylated hydroxytoluene (BHT))
-
Water
-
Centrifuge
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Elution solvent (e.g., methanol)
-
Nitrogen gas stream or vacuum concentrator
Procedure:
-
Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Transfer the powdered tissue to a tube containing hot extraction buffer (e.g., 75°C isopropanol with BHT) to inactivate lipases.
-
Add chloroform and water, vortex thoroughly, and incubate with shaking.
-
Centrifuge to separate the phases. The upper aqueous phase contains the acyl-CoAs.
-
Carefully collect the aqueous phase and apply it to a pre-conditioned SPE cartridge.
-
Wash the cartridge with a low-organic solvent to remove impurities.
-
Elute the acyl-CoAs with an appropriate solvent (e.g., methanol).
-
Dry the eluate under a stream of nitrogen gas or using a vacuum concentrator.
-
Resuspend the dried extract in a suitable solvent for LC-MS/MS analysis.
Quantification of Acyl-CoAs by LC-MS/MS
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase A: Aqueous solution with a modifier (e.g., ammonium (B1175870) hydroxide (B78521) or formic acid)
-
Mobile Phase B: Acetonitrile or methanol (B129727) with a modifier
-
Gradient: A suitable gradient to separate the acyl-CoAs of interest.
-
Flow Rate: Dependent on the column dimensions.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C).
Mass Spectrometry Conditions:
-
Ionization Mode: Positive or negative electrospray ionization (ESI)
-
Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
MRM Transitions: Specific precursor-to-product ion transitions for each acyl-CoA to be quantified. For this compound, this would involve selecting the appropriate m/z for the precursor ion and a characteristic fragment ion.
-
Calibration: A calibration curve should be generated using authentic standards of the acyl-CoAs of interest to enable absolute quantification.
Visualizations
Caption: Biosynthesis of jasmonates from α-linolenic acid.
Caption: Core jasmonate signaling pathway in the nucleus.
Caption: Workflow for acyl-CoA quantification.
References
- 1. The Jasmonate Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Jasmonic Acid Signaling Pathway in Response to Abiotic Stresses in Plants - ProQuest [proquest.com]
- 4. Frontiers | Functional Role of Long-Chain Acyl-CoA Synthetases in Plant Development and Stress Responses [frontiersin.org]
- 5. aocs.org [aocs.org]
- 6. researchgate.net [researchgate.net]
- 7. Alpha-Linolenic Acid Mediates Diverse Drought Responses in Maize (Zea mays L.) at Seedling and Flowering Stages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative analysis of short-chain acyl-coenzymeAs in plant tissues by LC-MS-MS electrospray ionization method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae | Springer Nature Experiments [experiments.springernature.com]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
Whitepaper: Cellular Localization and Metabolic Fates of Alpha-Linolenoyl-CoA Pools
Audience: Researchers, scientists, and drug development professionals.
Abstract: Alpha-linolenic acid (ALA), an essential omega-3 polyunsaturated fatty acid, must be activated to its coenzyme A (CoA) thioester, alpha-linolenoyl-CoA, to participate in cellular metabolism. The subcellular localization of alpha-linolenoyl-CoA pools is not uniform; instead, it is highly compartmentalized, a feature primarily dictated by the location of specific activating enzymes and the metabolic requirements of individual organelles. This distribution is critical for channeling ALA into distinct pathways, including energy production via β-oxidation, synthesis of complex lipids, and formation of signaling molecules. Understanding this spatial organization is paramount for developing therapeutic strategies targeting lipid metabolism. This technical guide provides an in-depth overview of the known subcellular locations of alpha-linolenoyl-CoA pools, details the experimental protocols used for their characterization, and visualizes the key metabolic and experimental workflows.
Generation and Localization of Alpha-Linolenoyl-CoA
The conversion of free fatty acids into their metabolically active acyl-CoA forms is the first committed step in their intracellular metabolism.[1] This ATP-dependent reaction is catalyzed by a family of enzymes known as long-chain acyl-CoA synthetases (ACSLs).[2][3] The human genome encodes five major ACSL isoforms (ACSL1, 3, 4, 5, and 6), each exhibiting distinct tissue expression, subcellular localization, and substrate preferences.[1][2] The specific location of these ACSL isoforms is the primary determinant for the generation and subsequent function of distinct subcellular pools of alpha-linolenoyl-CoA.
For instance, ACSLs located on the outer mitochondrial membrane are positioned to generate acyl-CoAs destined for β-oxidation within the mitochondrial matrix.[1][2] In contrast, ACSLs on the endoplasmic reticulum (ER) produce acyl-CoAs that are readily available for incorporation into complex lipids like triglycerides and phospholipids (B1166683).[1][2] Therefore, the distribution of ACSL isoforms effectively creates functionally distinct pools of alpha-linolenoyl-CoA.
Data Presentation: Subcellular Localization of Key Long-Chain Acyl-CoA Synthetase (ACSL) Isoforms
While direct quantitative measurements of alpha-linolenoyl-CoA concentrations within specific organelles are not extensively reported in the literature, the localization of the activating ACSL enzymes provides a robust proxy for where these pools are generated and utilized. The following table summarizes the known subcellular locations of ACSL isoforms capable of activating long-chain fatty acids like ALA.
| Isoform | Primary Subcellular Localization | Key Metabolic Roles Associated with Location |
| ACSL1 | Outer Mitochondrial Membrane, Mitochondria-Associated ER Membrane (MAM), Plasma Membrane.[1] | Channels fatty acids towards β-oxidation and synthesis of phospholipids and triglycerides.[1][4] |
| ACSL3 | Endoplasmic Reticulum (ER), Lipid Droplets, Mitochondria.[1] | Involved in fatty acid metabolism and lipid droplet dynamics. |
| ACSL4 | Endoplasmic Reticulum (ER), Peroxisomes, Mitochondria-Associated Membranes (MAM).[1] | Has a preference for polyunsaturated fatty acids and is involved in lipid synthesis and ferroptosis regulation.[1] |
| ACSL5 | Outer Mitochondrial Membrane.[1] | Primarily directs fatty acids towards mitochondrial β-oxidation and triglyceride synthesis.[1][4] |
| ACSL6 | Subcellular localization is not definitively identified but the enzyme is abundant in the cerebrum.[1] | Plays a role in lipid metabolism, particularly in the brain and hematopoietic cells.[5] |
Metabolic Fates of Organelle-Specific Alpha-Linolenoyl-CoA Pools
Once synthesized, alpha-linolenoyl-CoA is directed into pathways specific to its location. The communication between organelles, often mediated by membrane contact sites, facilitates the efficient transfer and channeling of these lipid intermediates.[6][7][8]
-
Endoplasmic Reticulum (ER): The ER is a major hub for lipid synthesis.[9] Alpha-linolenoyl-CoA generated at the ER membrane is a substrate for acyltransferases that incorporate it into phospholipids, which are essential membrane components, and triacylglycerols (TAGs), which are stored in lipid droplets.[1] The ER also forms crucial contacts with mitochondria, known as Mitochondria-Associated Membranes (MAMs), which are enriched in lipid-metabolizing enzymes and function as critical sites for lipid exchange between the two organelles.[9][10]
-
Mitochondria: Mitochondria are the primary sites of fatty acid β-oxidation for ATP production.[11] Studies have shown that alpha-linolenic acid is rapidly oxidized when presented to mitochondria.[12] For entry into the β-oxidation pathway, alpha-linolenoyl-CoA must be converted to alpha-linolenoylcarnitine. Evidence suggests that ALA is preferentially activated by an ACSL on the mitochondrial outer membrane and the resulting alpha-linolenoyl-CoA is rapidly channeled to carnitine palmitoyltransferase I (CPT-I) for transport into the mitochondrial matrix.[12]
-
Peroxisomes: Peroxisomes also possess a β-oxidation pathway that is distinct from the mitochondrial system and is particularly important for the metabolism of very-long-chain fatty acids and polyunsaturated fatty acids.[11][13] Peroxisomes shorten these fatty acids, and the resulting medium-chain acyl-CoAs and acetyl-CoA are then transported to mitochondria, often via carnitine shuttles, for complete oxidation.[14][15] This metabolic cooperation highlights the interplay between peroxisomal and mitochondrial fatty acid metabolism.[11][14]
-
Lipid Droplets (LDs): Lipid droplets are organelles that store neutral lipids and are central to fatty acid homeostasis.[8] They are thought to bud from the ER and remain in close contact with it, as well as with mitochondria and peroxisomes.[6][8] Alpha-linolenoyl-CoA can be used for TAG synthesis and stored in the LD core. During times of energy demand, TAGs are hydrolyzed, and the released fatty acids can be trafficked to mitochondria and peroxisomes for β-oxidation, a process likely facilitated by these inter-organelle contact sites.[8]
Visualization of Pathways and Workflows
Metabolic Pathway Diagram
Caption: Cellular metabolism and trafficking of Alpha-Linolenic Acid (ALA).
Experimental Workflow Diagram
Caption: Experimental workflow for subcellular acyl-CoA analysis.
Experimental Protocols
Characterizing the subcellular distribution of alpha-linolenoyl-CoA requires a combination of precise organelle isolation and highly sensitive analytical techniques.
Protocol 1: Subcellular Fractionation via Differential Centrifugation
This protocol provides a general framework for separating major organelles from cultured cells or soft tissues. Optimization is often required based on cell type.
Objective: To isolate nuclear, mitochondrial/peroxisomal, and microsomal (ER) fractions.
Materials:
-
Cell pellet or minced tissue.
-
Hypotonic Lysis Buffer (e.g., 10 mM HEPES, 1.5 mM MgCl₂, 10 mM KCl, pH 7.9, with protease inhibitors).
-
Isotonic Mitochondria Buffer (e.g., 210 mM mannitol, 70 mM sucrose, 1 mM EDTA, 10 mM HEPES, pH 7.5, with protease inhibitors).
-
Dounce homogenizer.
-
Refrigerated centrifuge capable of speeds up to 100,000 x g (ultracentrifuge).
Procedure:
-
Homogenization: Resuspend the cell pellet in ice-cold hypotonic lysis buffer and allow cells to swell on ice for 15-20 minutes. Lyse the cells using a Dounce homogenizer with a tight-fitting pestle (e.g., 20-40 strokes).[16] Monitor lysis via microscopy.
-
Nuclear Fraction Isolation: Centrifuge the homogenate at a low speed (e.g., 700-1,000 x g) for 10 minutes at 4°C.[17] The resulting pellet contains the nuclei. Carefully collect the supernatant (post-nuclear supernatant).
-
Mitochondrial/Peroxisomal Fraction Isolation: Transfer the post-nuclear supernatant to a new tube and centrifuge at a medium speed (e.g., 10,000-12,000 x g) for 20 minutes at 4°C.[16] The pellet contains mitochondria and peroxisomes. The supernatant is the cytosolic fraction.
-
Microsomal (ER) Fraction Isolation: To isolate the ER, transfer the supernatant from the previous step to an ultracentrifuge tube. Centrifuge at high speed (e.g., 100,000 x g) for 60 minutes at 4°C.[17] The resulting pellet contains the microsomes (fragments of the ER).
-
Washing and Purity Assessment: Each pellet should be washed by resuspending in an appropriate buffer and re-centrifuging to minimize cross-contamination. The purity of each fraction should be validated by Western blotting for organelle-specific marker proteins (e.g., Histone H3 for nucleus, COX IV for mitochondria, Calnexin for ER, PMP70 for peroxisomes).
Protocol 2: Quantitative Analysis of Acyl-CoAs by Mass Spectrometry
Following fractionation, acyl-CoAs must be extracted and quantified. Modern methods rely on liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Objective: To quantify alpha-linolenoyl-CoA and other acyl-CoAs from isolated subcellular fractions.
Principle: This method uses the high separation power of Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with the sensitivity and specificity of a tandem mass spectrometer (MS/MS) to detect and quantify low-abundance acyl-CoA species.[18] For absolute quantification, an internal standard is required. The SILEC-SF method is an advanced approach where cells are cultured with stable isotope-labeled essential nutrients, creating an in-situ labeled metabolome that serves as a perfect internal standard for every analyte, correcting for losses during fractionation and sample preparation.[19][20][21]
Procedure Outline:
-
Acyl-CoA Extraction: Immediately after fractionation, lyse the organelle pellets in an ice-cold extraction solvent (e.g., 2:1:1 isopropanol:acetonitrile:water with 1% acetic acid) to precipitate proteins and solubilize metabolites. If not using the SILEC-SF method, this is the step where a labeled acyl-CoA internal standard mixture would be added.
-
Sample Preparation: Vortex the samples vigorously and centrifuge at high speed to pellet the precipitated protein. Collect the supernatant containing the acyl-CoAs.
-
Chromatographic Separation: Inject the extracted sample onto a UHPLC system. A reversed-phase C18 column is typically used to separate the acyl-CoA species based on the length and saturation of their fatty acyl chains.[18]
-
Mass Spectrometry Detection: The eluent from the UHPLC is directed into an electrospray ionization (ESI) source of a tandem mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the molecular weight of the acyl-CoA) is selected and fragmented, and a specific product ion is monitored. This precursor/product ion pair is unique to each acyl-CoA species, providing high specificity.
-
Quantification: The peak area of the analyte (e.g., alpha-linolenoyl-CoA) is compared to the peak area of its corresponding stable isotope-labeled internal standard. This ratio is used to calculate the absolute amount of the acyl-CoA in the original sample by referencing a standard curve.[20][21]
Conclusion
The metabolic activity of alpha-linolenic acid is inextricably linked to its conversion to alpha-linolenoyl-CoA and the subcellular location of these activated pools. The compartmentalization, driven by the specific placement of ACSL isoforms, ensures that this essential fatty acid is efficiently channeled into either anabolic pathways, such as lipid synthesis in the ER, or catabolic pathways, like β-oxidation in mitochondria and peroxisomes. The intricate network of organelle communication further refines this metabolic channeling. The experimental protocols outlined herein, combining meticulous subcellular fractionation with advanced mass spectrometry, provide a robust framework for researchers to further dissect the complex spatial and functional landscape of fatty acid metabolism, paving the way for novel therapeutic interventions in metabolic diseases.
References
- 1. Long-chain acyl-CoA synthetases: biological functions, diseases and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long-chain acyl-CoA synthetase in fatty acid metabolism involved in liver and other diseases: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Long-chain acyl-CoA synthetase in fatty acid metabolism involved in liver and other diseases: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Perspectives on Mitochondria–ER and Mitochondria–Lipid Droplet Contact in Hepatocytes and Hepatic Lipid Metabolism [mdpi.com]
- 7. Perspectives on Mitochondria-ER and Mitochondria-Lipid Droplet Contact in Hepatocytes and Hepatic Lipid Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Lipid Droplet-Organelle Contact Sites as Hubs for Fatty Acid Metabolism, Trafficking, and Metabolic Channeling [frontiersin.org]
- 9. ER-mitochondria contact sites; a multifaceted factory for Ca2+ signaling and lipid transport - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Crosstalk between mitochondria and peroxisomes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pathway of alpha-linolenic acid through the mitochondrial outer membrane in the rat liver and influence on the rate of oxidation. Comparison with linoleic and oleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Peroxisomes: a Nexus for Lipid Metabolism and Cellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Metabolic interactions between peroxisomes and mitochondria with a special focus on acylcarnitine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Metabolic Interplay between Peroxisomes and Other Subcellular Organelles Including Mitochondria and the Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 16. assaygenie.com [assaygenie.com]
- 17. Subcellular fractionation protocol [abcam.com]
- 18. researchgate.net [researchgate.net]
- 19. biorxiv.org [biorxiv.org]
- 20. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
The Crucial Role of 9Z,12Z,15Z-Octadecatrienoyl-CoA in the Biosynthesis of Long-Chain Omega-3 Fatty Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
9Z,12Z,15Z-octadecatrienoyl-CoA, the activated form of α-linolenic acid (ALA), stands as the primary precursor for the endogenous synthesis of long-chain omega-3 polyunsaturated fatty acids (LC-PUFAs), including eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). These LC-PUFAs are integral components of cellular membranes and play critical roles in regulating inflammation, cardiovascular health, and neuronal function. Understanding the intricate metabolic pathway that converts ALA-CoA into these vital molecules is paramount for developing novel therapeutic strategies targeting a range of inflammatory and metabolic diseases. This technical guide provides an in-depth overview of this pathway, summarizing key quantitative data, detailing experimental protocols, and visualizing the involved biochemical processes.
The Biosynthetic Pathway: From ALA-CoA to EPA and DHA
The conversion of this compound to EPA and DHA is a multi-step process occurring primarily in the endoplasmic reticulum, involving a series of desaturation and elongation reactions catalyzed by specific enzymes. This pathway is in direct competition with the metabolic cascade of linoleic acid (an omega-6 fatty acid), which utilizes the same enzymatic machinery.
The key enzymatic steps are:
-
Δ6-Desaturation: The initial and often rate-limiting step is the introduction of a double bond at the delta-6 position of this compound by Δ6-desaturase (FADS2), forming stearidonyl-CoA (18:4n-3).
-
Elongation: Subsequently, elongase 5 (ELOVL5) adds a two-carbon unit to stearidonyl-CoA, yielding eicosatetraenoyl-CoA (20:4n-3).
-
Δ5-Desaturation: Δ5-desaturase (FADS1) then introduces a double bond at the delta-5 position of eicosatetraenoyl-CoA to produce eicosapentaenoyl-CoA (EPA-CoA).
-
Further Elongation and Desaturation for DHA Synthesis: The synthesis of docosahexaenoyl-CoA (DHA-CoA) from EPA-CoA involves two additional elongation steps and a final desaturation, followed by a peroxisomal β-oxidation step. Elongase 2 (ELOVL2) is the key enzyme responsible for the elongation of C22 PUFAs in this part of the pathway.
Quantitative Data on Enzyme Kinetics and Conversion Rates
The efficiency of the conversion of ALA to EPA and DHA is known to be relatively low in humans and is influenced by various factors, including genetic polymorphisms and the dietary ratio of omega-6 to omega-3 fatty acids. The following tables summarize available quantitative data on the kinetics of the key enzymes and the overall conversion rates.
| Enzyme | Substrate | Apparent Km (µM) | Apparent Vmax (pmol/min/mg protein) | Source |
| Human Fetal Liver Δ6-Desaturase | α-Linolenic Acid | 6.5 | 7.5 | [1] |
| Human Fetal Liver Δ5-Desaturase | Eicosatrienoic Acid (20:3n-6)* | 14.3 | 24.4 | [1] |
Note: Kinetic data for Δ5-desaturase with its direct n-3 substrate, eicosatetraenoyl-CoA, is limited. The provided data for the n-6 analogue offers a reasonable approximation of its activity.
| Condition | [13C]LA/[13C]ALA Ratio | Conversion of [13C]ALA to EPA (%) | Conversion of [13C]ALA to DHA (%) | Source |
| Human Hepatoma Cells | 1:1 | ~17 | ~0.7 |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the biochemical processes and experimental approaches discussed, the following diagrams, generated using the DOT language, visualize the core signaling pathway and a general experimental workflow for enzyme activity analysis.
Caption: Biosynthetic pathway of long-chain omega-3 and omega-6 fatty acids.
Caption: General experimental workflow for desaturase and elongase activity assays.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for the analysis of the this compound metabolic pathway.
Protocol 1: In Vitro Desaturase Activity Assay (Adapted from studies on human desaturases)
Objective: To measure the activity of Δ6- and Δ5-desaturases in converting their respective substrates.
Materials:
-
Microsomal protein fraction isolated from cells or tissues expressing the desaturase of interest.
-
Substrate fatty acyl-CoA (e.g., this compound for Δ6-desaturase; eicosatetraenoyl-CoA for Δ5-desaturase).
-
Reaction Buffer: 0.1 M potassium phosphate (B84403) buffer (pH 7.2) containing 1 mM ATP, 0.5 mM NADH, 5 mM MgCl₂, and 0.2 mM Coenzyme A.
-
Bovine Serum Albumin (BSA), fatty acid-free.
-
Stopping Solution: 1 M methanolic KOH.
-
Internal Standard (e.g., a fatty acid not present in the sample).
-
Hexane.
-
BF₃-methanol or equivalent methylation reagent.
Procedure:
-
Prepare the reaction mixture by combining the microsomal protein (50-100 µg) with the reaction buffer.
-
Prepare the substrate by complexing the fatty acyl-CoA with fatty acid-free BSA in a 1:1 molar ratio.
-
Initiate the reaction by adding the substrate-BSA complex to the reaction mixture to a final concentration range appropriate for kinetic analysis (e.g., 1-50 µM).
-
Incubate the reaction at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding the stopping solution.
-
Add the internal standard.
-
Saponify the lipids by heating at 80°C for 1 hour.
-
Methylate the fatty acids by adding BF₃-methanol and heating at 80°C for 10 minutes.
-
Extract the fatty acid methyl esters (FAMEs) with hexane.
-
Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS) to separate and quantify the substrate and product peaks.
-
Calculate enzyme activity as the amount of product formed per unit time per amount of protein (e.g., pmol/min/mg protein).
Protocol 2: In Vitro Elongase Activity Assay (Adapted from studies on human elongases)
Objective: To measure the activity of ELOVL5 and ELOVL2 in elongating their respective fatty acyl-CoA substrates.
Materials:
-
Microsomal protein fraction from cells or tissues expressing the elongase of interest.
-
Substrate fatty acyl-CoA (e.g., stearidonyl-CoA for ELOVL5; eicosapentaenoyl-CoA for ELOVL2).
-
Reaction Buffer: 0.1 M potassium phosphate buffer (pH 7.2) containing 1 mM ATP, 0.5 mM NADPH, 5 mM MgCl₂, 0.2 mM Coenzyme A, and 50 µM malonyl-CoA.
-
Bovine Serum Albumin (BSA), fatty acid-free.
-
Stopping Solution: 1 M methanolic KOH.
-
Internal Standard.
-
Hexane.
-
BF₃-methanol or equivalent methylation reagent.
Procedure:
-
Follow steps 1 and 2 from the Desaturase Activity Assay protocol to prepare the reaction mixture and substrate.
-
Initiate the reaction by adding the substrate-BSA complex to the reaction mixture.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Terminate the reaction and process the sample as described in steps 5-10 of the Desaturase Activity Assay protocol.
-
Calculate elongase activity based on the amount of the elongated product formed.
Protocol 3: LC-MS/MS Analysis of Long-Chain Fatty Acyl-CoAs
Objective: To quantify the levels of various long-chain fatty acyl-CoAs in a biological sample.
Materials:
-
Tissue or cell sample.
-
Extraction Solvent: Isopropanol/water (1:1, v/v) with internal standards (e.g., odd-chain fatty acyl-CoAs).
-
Solid-Phase Extraction (SPE) cartridges.
-
LC-MS/MS system with a C18 reversed-phase column.
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.
-
Mobile Phase B: 10 mM ammonium acetate in acetonitrile/isopropanol (1:1, v/v).
Procedure:
-
Homogenize the tissue or cell sample in the extraction solvent.
-
Centrifuge to pellet cellular debris and collect the supernatant.
-
Apply the supernatant to a pre-conditioned SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the fatty acyl-CoAs.
-
Inject the eluate into the LC-MS/MS system.
-
Separate the fatty acyl-CoAs using a gradient elution with Mobile Phases A and B.
-
Detect and quantify the individual fatty acyl-CoA species using multiple reaction monitoring (MRM) in positive ion mode, monitoring for the characteristic neutral loss of the phosphopantetheine group.
-
Calculate the concentration of each fatty acyl-CoA based on the peak area relative to the internal standard.
Conclusion
This compound is the indispensable starting point for the synthesis of the critically important long-chain omega-3 fatty acids, EPA and DHA. The enzymatic cascade responsible for this conversion is tightly regulated and subject to competition from the omega-6 metabolic pathway. A thorough understanding of the kinetics and regulation of the desaturase and elongase enzymes involved is crucial for the development of nutritional and pharmaceutical interventions aimed at enhancing endogenous LC-PUFA synthesis. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working to harness the therapeutic potential of this vital metabolic pathway. Further research is warranted to fully elucidate the kinetic parameters of the human elongase enzymes with their specific n-3 substrates to refine our understanding and modeling of this complex biosynthetic route.
References
The Intricate Dance: A Technical Guide to the Interaction of 9Z,12Z,15Z-Octadecatrienoyl-CoA with Acyl-CoA Binding Proteins
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the interaction between 9Z,12Z,15Z-octadecatrienoyl-CoA, the activated form of α-linolenic acid, and Acyl-CoA Binding Proteins (ACBPs). ACBPs are crucial intracellular carriers of acyl-CoA esters, playing significant roles in lipid metabolism, membrane structure, and cellular signaling. Understanding the specificity and nature of their interaction with polyunsaturated acyl-CoAs like this compound is paramount for elucidating fundamental cellular processes and for the development of novel therapeutic strategies targeting lipid-mediated diseases.
Quantitative Data on Binding Affinity
The binding affinity of this compound to various ACBP isoforms has been quantified, primarily through biophysical techniques such as Isothermal Titration Calorimetry (ITC). The dissociation constant (KD), a measure of binding affinity where a lower value indicates a stronger interaction, has been determined for several Arabidopsis thaliana ACBPs (AtACBPs). These proteins serve as excellent models for understanding ACBP function across eukaryotes.
| ACBP Isoform | Ligand | Dissociation Constant (KD) (µM) | Experimental Method |
| Arabidopsis thaliana ACBP1 (AtACBP1) | This compound (C18:3-CoA) | 0.49 ± 0.07 | Isothermal Titration Calorimetry (ITC) |
| Arabidopsis thaliana ACBP3 (AtACBP3) | This compound (C18:3-CoA) | Micromolar range (specific value not reported) | Isothermal Titration Calorimetry (ITC) |
Note: The data for AtACBP3 indicates binding within the micromolar range, suggesting a physiologically relevant interaction, although the precise KD value was not specified in the cited literature.
In addition to these direct measurements, qualitative studies have shown that AtACBP1 and AtACBP2 exhibit a preferential recognition of C18:2-CoA (linoleoyl-CoA) and C18:3-CoA (α-linolenoyl-CoA) esters, highlighting a degree of specificity for polyunsaturated acyl-CoAs among different ACBP isoforms.
Experimental Protocols
The quantitative data presented above was primarily obtained through Isothermal Titration Calorimetry (ITC), a powerful technique for characterizing biomolecular interactions. The following is a generalized protocol for such an experiment, based on methodologies cited in the literature for ACBP-acyl-CoA binding studies.
Recombinant ACBP Expression and Purification
Objective: To produce and purify recombinant ACBP for use in binding assays.
Methodology:
-
Gene Synthesis and Cloning: A synthetic gene encoding the ACBP of interest is cloned into an appropriate expression vector, often containing a purification tag such as a polyhistidine (His)-tag.
-
Protein Expression: The expression vector is transformed into a suitable host, typically E. coli. Protein expression is induced under optimized conditions (e.g., temperature, inducer concentration).
-
Cell Lysis and Clarification: Bacterial cells are harvested and lysed to release the recombinant protein. The lysate is then clarified by centrifugation to remove cellular debris.
-
Affinity Chromatography: The clarified lysate is passed over an affinity chromatography column (e.g., Ni-NTA resin for His-tagged proteins). The column is washed to remove non-specifically bound proteins.
-
Elution: The recombinant ACBP is eluted from the column using a suitable elution buffer (e.g., containing imidazole (B134444) for His-tagged proteins).
-
Purification and Quality Control: Further purification steps, such as gel filtration chromatography, may be employed to obtain a highly pure protein preparation. The purity and concentration of the protein are assessed by SDS-PAGE and a protein concentration assay, respectively.
Isothermal Titration Calorimetry (ITC)
Objective: To determine the thermodynamic parameters of the interaction between ACBP and this compound, including the dissociation constant (KD).
Methodology:
-
Sample Preparation: Purified recombinant ACBP is dialyzed against a suitable buffer. The this compound is dissolved in the same buffer. The concentrations of both the protein and the ligand are accurately determined.
-
ITC Instrument Setup: An ITC instrument is set up and equilibrated at a constant temperature (e.g., 25°C or 30°C).
-
Titration: The sample cell of the calorimeter is filled with the ACBP solution. The injection syringe is filled with the this compound solution.
-
Data Acquisition: A series of small, precise injections of the acyl-CoA solution are made into the ACBP solution in the sample cell. The heat change associated with each injection is measured by the instrument.
-
Data Analysis: The raw ITC data (heat change per injection) is integrated to generate a binding isotherm. This isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) to determine the thermodynamic parameters of the interaction, including the KD, binding stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).
Signaling and Metabolic Pathways
The interaction of this compound with ACBPs is integral to specific signaling and metabolic pathways, particularly in plants where α-linolenic acid is a precursor to the phytohormone jasmonic acid, a key regulator of stress responses.
Experimental Workflow for ITC Analysis
The following diagram illustrates a typical experimental workflow for analyzing the interaction between a recombinant ACBP and an acyl-CoA ester using ITC.
ACBP-Mediated Regulation of Oxylipin Signaling
A proposed signaling pathway in soybean (Glycine max) illustrates how the interaction between linolenoyl-CoA (C18:3-CoA) and a Class II ACBP (GmACBP) can regulate the activity of lipoxygenase (LOX), a key enzyme in the biosynthesis of oxylipins, which are signaling molecules involved in stress responses.
Methodological & Application
Application Notes and Protocols for the Extraction of 9Z,12Z,15Z-Octadecatrienoyl-CoA from Liver Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
9Z,12Z,15Z-octadecatrienoyl-CoA, also known as α-Linolenoyl-CoA, is the activated form of the essential omega-3 fatty acid, α-linolenic acid. As a key metabolic intermediate, its accurate quantification in tissues like the liver is crucial for understanding lipid metabolism, cellular signaling, and the mechanism of action of drugs targeting these pathways. This document provides a detailed protocol for the extraction, purification, and quantification of this compound from liver tissue, based on established methodologies for long-chain fatty acyl-CoA analysis.
Experimental Principles
The protocol employs a multi-step process involving:
-
Tissue Homogenization: Rapid disruption of liver tissue in a buffer that inactivates degradative enzymes.
-
Solvent Extraction: Use of organic solvents to precipitate proteins and extract lipids and acyl-CoAs.
-
Solid-Phase Extraction (SPE): Purification of the acyl-CoA fraction from other interfering substances.
-
High-Performance Liquid Chromatography (HPLC) Analysis: Separation and quantification of this compound.
This method is adapted from established protocols for long-chain acyl-CoA extraction and analysis, ensuring high recovery and reproducibility.[1]
Experimental Workflow
Figure 1. Workflow for the extraction and analysis of this compound.
Detailed Experimental Protocol
Materials and Reagents
-
Liver Tissue: Freshly excised and immediately flash-frozen in liquid nitrogen.
-
Homogenization Buffer: 100 mM KH2PO4, pH 4.9.
-
Extraction Solvents: 2-propanol (Isopropanol), Acetonitrile (ACN).
-
Solid-Phase Extraction (SPE) Column: Oligonucleotide purification cartridge.
-
HPLC Solvents:
-
Standard: Authentic this compound.
Procedure
-
Tissue Homogenization:
-
Weigh approximately 50-100 mg of frozen liver tissue.
-
In a pre-chilled glass homogenizer, add the frozen tissue to 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9).
-
Homogenize thoroughly on ice.
-
Add 1 mL of 2-propanol to the homogenate and homogenize again.[1]
-
-
Extraction:
-
Transfer the homogenate to a centrifuge tube.
-
Add 2 mL of acetonitrile, vortex for 30 seconds, and incubate on ice for 10 minutes.[1]
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Carefully collect the supernatant, which contains the acyl-CoAs.
-
-
Solid-Phase Extraction (Purification):
-
Equilibrate an oligonucleotide purification column according to the manufacturer's instructions.
-
Load the supernatant from step 2.4 onto the column.
-
Wash the column to remove unbound impurities.
-
Elute the bound acyl-CoAs with 2-propanol.[1]
-
Concentrate the eluent under a stream of nitrogen gas or using a vacuum concentrator.
-
-
HPLC Analysis:
-
Reconstitute the dried eluate in a suitable volume (e.g., 100 µL) of Solvent A.
-
Inject an appropriate volume (e.g., 20 µL) onto a C18 reverse-phase HPLC column.
-
Perform the separation using a binary gradient elution. The eluent should be monitored at 260 nm.[1]
-
A typical gradient program is as follows (flow rate: 0.5 mL/min):
-
0-10 min: Isocratic at a starting percentage of Solvent B (e.g., 30%)
-
10-40 min: Linear gradient to a higher percentage of Solvent B (e.g., 70%)
-
40-45 min: Return to initial conditions.
-
45-55 min: Re-equilibration. (Note: The gradient should be optimized to achieve the best separation of this compound from other acyl-CoA species.)
-
-
-
Quantification:
-
Prepare a standard curve using known concentrations of authentic this compound.
-
Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the concentration of this compound in the sample by interpolating its peak area on the standard curve.
-
Express the final concentration as nmol/g of wet liver tissue.
-
Data Presentation
Quantitative data should be summarized in a clear and structured table for easy comparison between different experimental groups or conditions.
| Sample ID | Tissue Weight (g) | Peak Area | Concentration (nmol/mL) | Total Amount (nmol/g tissue) |
| Control 1 | 0.098 | 12345 | 5.6 | 57.1 |
| Control 2 | 0.102 | 13579 | 6.2 | 60.8 |
| Treated 1 | 0.095 | 24680 | 11.3 | 118.9 |
| Treated 2 | 0.105 | 26812 | 12.3 | 117.1 |
Signaling Pathway Context
The extraction of this compound is often a precursor to studying its role in various metabolic and signaling pathways.
Figure 2. Metabolic fate of this compound.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete homogenization | Ensure tissue is thoroughly homogenized on ice. |
| Inefficient extraction | Check the purity and ratios of extraction solvents. | |
| Degradation of acyl-CoAs | Work quickly and keep samples on ice at all times. | |
| Poor Peak Resolution | Inappropriate HPLC gradient | Optimize the gradient profile and flow rate. |
| Column degradation | Use a guard column and ensure proper column washing. | |
| High Background Noise | Contaminants in the sample | Ensure complete removal of precipitated protein and lipids. |
| Impure solvents | Use HPLC-grade solvents. |
Conclusion
This protocol provides a robust and reliable method for the extraction and quantification of this compound from liver tissue. Adherence to these guidelines will enable researchers to obtain high-quality, reproducible data essential for advancing our understanding of lipid metabolism and its role in health and disease. For the analysis of a broader range of acyl-CoAs, liquid chromatography-mass spectrometry (LC-MS/MS) can be employed for enhanced sensitivity and specificity.[2][3][4]
References
- 1. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for LC-MS/MS Quantification of Alpha-Linolenoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-linolenoyl-CoA is the activated form of alpha-linolenic acid (ALA), an essential omega-3 fatty acid. As a key metabolic intermediate, alpha-linolenoyl-CoA serves as a precursor for the biosynthesis of longer-chain polyunsaturated fatty acids (PUFAs) such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), which play crucial roles in various physiological processes, including inflammation, cardiovascular health, and neuronal function. Furthermore, alpha-linolenoyl-CoA and its downstream metabolites are involved in the regulation of gene expression, particularly genes related to lipid metabolism. Given its central role in lipid signaling and metabolism, accurate quantification of alpha-linolenoyl-CoA in biological matrices is essential for understanding its physiological and pathological significance.
This document provides a detailed protocol for the sensitive and specific quantification of alpha-linolenoyl-CoA using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodology described herein is applicable to various biological samples, including tissues and cells, and is intended to guide researchers in setting up and validating a robust analytical method.
Signaling Pathway and Experimental Workflow
The metabolic activation of alpha-linolenic acid and the general workflow for its quantification are depicted below.
Figure 1: Metabolic activation of ALA and the analytical workflow.
Experimental Protocols
Materials and Reagents
-
Alpha-linolenoyl-CoA standard (Avanti Polar Lipids or equivalent)
-
Heptadecanoyl-CoA (internal standard, IS) (Avanti Polar Lipids or equivalent)
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Methanol (B129727) (MeOH), LC-MS grade
-
Isopropanol (IPA), LC-MS grade
-
Water, LC-MS grade
-
Formic acid, LC-MS grade
-
Ammonium (B1175870) acetate
-
Potassium phosphate (B84403) monobasic (KH2PO4)
-
5-Sulfosalicylic acid (SSA) or Trichloroacetic acid (TCA)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)
-
Microcentrifuge tubes
-
Glass homogenizer
Sample Preparation
This protocol is a general guideline and may require optimization for specific tissue or cell types.
-
Homogenization:
-
Weigh approximately 50-100 mg of frozen tissue.
-
Add 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9).
-
Homogenize the tissue on ice using a glass homogenizer until a uniform suspension is achieved.
-
Spike the homogenate with the internal standard (e.g., heptadecanoyl-CoA) to a final concentration of 1 µM.
-
-
Protein Precipitation and Extraction:
-
To the homogenate, add 2 mL of a 3:1 (v/v) mixture of acetonitrile and isopropanol.[1]
-
Vortex vigorously for 1 minute.
-
Alternatively, use 5-sulfosalicylic acid (SSA) to a final concentration of 2.5% (w/v) for deproteinization.[2][3]
-
Centrifuge at 16,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge by washing with 3 mL of methanol followed by 3 mL of water.
-
Load the supernatant from the previous step onto the SPE cartridge.
-
Wash the cartridge with 3 mL of water to remove polar impurities.
-
Elute the acyl-CoAs with 2 mL of methanol.
-
Dry the eluate under a gentle stream of nitrogen gas.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 5 mM ammonium acetate).
-
LC-MS/MS Method
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 5 mM Ammonium Acetate in Water
-
Mobile Phase B: 95% Acetonitrile, 5% Water with 5 mM Ammonium Acetate[2]
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Gradient Elution Profile:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 2.0 | 5 |
| 12.0 | 95 |
| 15.0 | 95 |
| 15.1 | 5 |
| 20.0 | 5 |
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 500°C
-
Desolvation Gas Flow: 650 L/h
MRM Transitions:
The characteristic fragmentation of acyl-CoAs in positive ESI mode involves a neutral loss of 507 Da from the precursor ion ([M+H]+).[4][5][6]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Alpha-linolenoyl-CoA | 1028.5 | 521.5 | 35 |
| Heptadecanoyl-CoA (IS) | 1018.6 | 511.6 | 35 |
Note: The molecular weight of alpha-linolenoyl-CoA is approximately 1027.9 g/mol .[5] The precursor ion is the protonated molecule [M+H]+. The product ion is calculated as [M+H - 507]+. Collision energies should be optimized for the specific instrument used.
Data Presentation
The quantitative data should be summarized in a clear and structured table. Below is a template for presenting the results.
Table 1: Quantification of Alpha-linolenoyl-CoA in Rat Liver Tissue
| Sample ID | Tissue Weight (mg) | Alpha-linolenoyl-CoA (pmol/g) | Heptadecanoyl-CoA (IS) Peak Area |
| Control 1 | 102.3 | 15.8 | 1.25E+06 |
| Control 2 | 98.7 | 17.2 | 1.31E+06 |
| Control 3 | 105.1 | 16.5 | 1.28E+06 |
| Control Mean ± SD | 102.0 ± 3.2 | 16.5 ± 0.7 | 1.28E+06 ± 3.0E+04 |
| Treatment 1 | 99.5 | 25.4 | 1.29E+06 |
| Treatment 2 | 101.2 | 28.1 | 1.33E+06 |
| Treatment 3 | 103.8 | 26.9 | 1.27E+06 |
| Treatment Mean ± SD | 101.5 ± 2.2 | 26.8 ± 1.4 | 1.30E+06 ± 3.1E+04 |
This table presents hypothetical data for illustrative purposes.
Conclusion
The described LC-MS/MS method provides a robust and sensitive approach for the quantification of alpha-linolenoyl-CoA in biological samples. Adherence to the detailed protocols for sample preparation and instrument parameters is crucial for obtaining accurate and reproducible results. This methodology will be a valuable tool for researchers investigating the role of omega-3 fatty acid metabolism in health and disease.
References
- 1. Global Analysis of Retina Lipids by Complementary Precursor Ion and Neutral Loss Mode Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. alpha-linolenoyl-CoA | C39H64N7O17P3S | CID 25164091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Methods for measuring CoA and CoA derivatives in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography for the Separation and Quantification of Long-Chain Fatty Acyl-CoAs
Audience: Researchers, scientists, and drug development professionals.
Introduction Long-chain acyl-Coenzyme A's (LCACoAs) are crucial metabolic intermediates, serving as the activated form of long-chain fatty acids for processes such as beta-oxidation and the synthesis of complex lipids.[1] Their accumulation has been linked to cellular stress and insulin (B600854) resistance, making their accurate quantification essential for research in metabolic diseases like type 2 diabetes.[1][2] However, analyzing LCACoAs presents challenges due to their low abundance in tissues, inherent instability, and amphiphilic nature.[3][4] High-performance liquid chromatography (HPLC), particularly when coupled with tandem mass spectrometry (LC-MS/MS), offers the sensitivity and selectivity required for robust quantification of these key metabolites from complex biological samples.[5][6] This document provides detailed protocols for the extraction and analysis of LCACoAs using modern chromatographic techniques.
Experimental Workflow & Key Pathways
The overall process for LCACoA analysis involves several critical steps, from sample preparation to data acquisition. Careful handling is required at each stage due to the instability of acyl-CoA thioesters.[1]
Caption: General workflow from tissue sample to final quantification.
Long-chain fatty acyl-CoAs are central to fatty acid metabolism, primarily through the beta-oxidation pathway where the acyl chain is progressively shortened to produce acetyl-CoA.
Caption: Simplified diagram of the mitochondrial beta-oxidation pathway.
Protocol 1: Sample Preparation from Tissue
This protocol is a modified method for the extraction and purification of LCACoAs from frozen tissue samples, adapted from several established procedures.[1][3][7] Heptadecanoyl-CoA (C17:0-CoA) is commonly used as an internal standard (IS) for quantification.[1][3]
Reagents & Materials:
-
100 mM Potassium Phosphate Monobasic (KH₂PO₄), pH 4.9
-
Acetonitrile (ACN), HPLC Grade
-
2-Propanol (IPA), HPLC Grade
-
Saturated Ammonium Sulfate ((NH₄)₂SO₄)
-
Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) solution
-
Glass homogenizer
-
Centrifuge capable of 16,000 x g at 4°C
Procedure:
-
Weigh approximately 40 mg of frozen tissue and place it in a tube suitable for homogenization on ice.[1]
-
Add 0.5 mL of ice-cold 100 mM KH₂PO₄ (pH 4.9) and a known amount of internal standard (e.g., 20 ng C17:0-CoA).[1]
-
Homogenize the sample twice on ice using a mechanical homogenizer.[1]
-
Add 0.5 mL of an ACN:IPA:Methanol mixture (3:1:1), vortex for 2 minutes, and sonicate for 3 minutes.[1]
-
Alternatively, after initial homogenization in KH₂PO₄, add 2.0 mL of 2-propanol, homogenize again, then add 0.25 mL of saturated (NH₄)₂SO₄ and 4.0 mL of ACN.[3]
-
Centrifuge the homogenate at 16,000 x g for 10 minutes at 4°C.[1]
-
Carefully collect the supernatant, which contains the LCACoAs. This extract is now ready for direct analysis or further purification.[1]
-
For purification, the supernatant can be diluted with 10 mL of 100 mM KH₂PO₄ (pH 4.9) and applied to a solid-phase extraction column (e.g., oligonucleotide purification column).[3][7]
Protocol 2: UPLC-MS/MS Analysis
This method provides high sensitivity and is suitable for quantifying a range of LCACoAs in biological extracts.[1][2] It utilizes a reversed-phase C8 or C18 column and positive electrospray ionization (ESI) with multiple reaction monitoring (MRM).
Caption: Longer, more saturated acyl chains are retained longer.
Instrumentation & Conditions:
-
System: UPLC coupled to a triple quadrupole mass spectrometer.[1]
-
Column: Reversed-phase C8 or C18, e.g., Acquity 1.7 μm C8 UPLC BEH, 2.1 × 150 mm.[1]
Chromatographic & MS Parameters:
| Parameter | Method 1 (UPLC-MS/MS)[1] | Method 2 (LC-MS/MS)[2] |
| Column | Acquity 1.7 μm C8 UPLC BEH, 2.1 × 150 mm | Reversed-phase C18 |
| Mobile Phase A | 15 mM Ammonium Hydroxide (NH₄OH) in Water | Ammonium Hydroxide in Water (pH 10.5) |
| Mobile Phase B | 15 mM NH₄OH in Acetonitrile (ACN) | Acetonitrile (ACN) |
| Flow Rate | 0.4 mL/min | Not Specified |
| Gradient | 20% B to 45% B (2.8 min), to 25% B (0.2 min), to 65% B (1 min), to 20% B (0.5 min) | Acetonitrile Gradient |
| Injection Vol. | 40 µL | Not Specified |
| MS Source | Positive ESI | Positive ESI |
| Spray Voltage | 3.5 kV | Not Specified |
| Capillary Temp. | 275°C | Not Specified |
| Scan Mode | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) |
MRM Transitions for Common LCACoAs: The most abundant fragment for acyl-CoAs in positive ESI-MS/MS corresponds to a neutral loss of 507 Da.[5]
| Analyte | Precursor Ion (Q1) [m/z][1] | Product Ion (Q3) [m/z][1] |
| C14:0-CoA | 992.5 | 485.5 |
| C16:1-CoA | 1018.5 | 511.5 |
| C16:0-CoA | 1020.5 | 513.5 |
| C17:0-CoA (IS) | 1034.5 | 527.5 |
| C18:2-CoA | 1044.5 | 537.5 |
| C18:1-CoA | 1046.5 | 539.5 |
| C18:0-CoA | 1048.5 | 541.5 |
| C20:0-CoA | 1076.5 | 569.5 |
Protocol 3: HPLC with UV Detection
For laboratories without access to mass spectrometry, HPLC with UV detection is a viable alternative, though it is less sensitive and selective.[3] The CoA moiety has a characteristic absorbance maximum at 260 nm.
Instrumentation & Conditions:
-
System: Standard HPLC system with a UV detector.
-
Column: Reversed-phase C18.[3]
-
Detection: UV at 260 nm.[3]
Chromatographic Parameters:
| Parameter | HPLC-UV Method[3][7] |
| Column | C18 |
| Mobile Phase A | 75 mM KH₂PO₄ (pH 4.9) |
| Mobile Phase B | Acetonitrile (ACN) with 600 mM Acetic Acid |
| Flow Rate | 0.25 - 0.5 mL/min |
| Column Temp. | 35°C |
| Gradient | Start at 44% B; increase to 50% B over 80 min; increase to 70% B over 15 min |
| Detection | UV at 260 nm |
Data and Performance
Method validation is critical for ensuring reliable quantification. The UPLC-MS/MS method demonstrates good precision and accuracy for determining LCACoA concentrations in biological samples.[1][2]
Method Performance Characteristics (UPLC-MS/MS):
| Parameter | Value | Source |
| Inter-assay CV | 5-6% | [1] |
| Intra-assay CV | 5-10% | [1] |
| Accuracy | 94.8 - 110.8% | [2] |
| Inter-run Precision | 2.6 - 12.2% | [2] |
| Intra-run Precision | 1.2 - 4.4% | [2] |
| LOQ (Very-long-chain) | 4.2 nM | [4] |
Conclusion The protocols described provide robust frameworks for the separation and analysis of long-chain fatty acyl-CoAs. The choice between UPLC-MS/MS and HPLC-UV will depend on the required sensitivity and the specific research question. For targeted, high-sensitivity quantification, UPLC-MS/MS is the superior method.[1][5] Careful sample preparation remains the most critical factor for achieving accurate and reproducible results.[3][7]
References
- 1. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 4. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tracing 9Z,12Z,15Z-Octadecatrienoyl-CoA Metabolism Using Stable Isotopes
For Researchers, Scientists, and Drug Development Professionals
Introduction
9Z,12Z,15Z-octadecatrienoyl-CoA, also known as α-linolenoyl-CoA, is the activated form of the essential omega-3 fatty acid, α-linolenic acid (ALA). As a central intermediate, its metabolic fate is critical in cellular processes, influencing the synthesis of longer-chain polyunsaturated fatty acids (PUFAs) like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), which are vital for inflammatory regulation, cardiovascular health, and neurological function.[1] Stable isotope tracing provides a powerful methodology to dynamically track the metabolic pathways of α-linolenoyl-CoA, offering quantitative insights into its conversion, oxidation, and incorporation into complex lipids. This technique is invaluable for understanding disease pathogenesis and for the development of therapeutic interventions targeting lipid metabolism.
This document provides detailed application notes and protocols for designing and conducting stable isotope tracing studies to investigate the metabolism of this compound.
Data Presentation: Quantitative Analysis of α-Linolenic Acid Conversion
The conversion of α-linolenic acid to its long-chain metabolites is a crucial aspect of its biological function. The table below summarizes quantitative data from various human studies that have utilized stable isotopes to trace this metabolic pathway. It is important to note that conversion rates can vary significantly based on factors such as diet, sex, and genetic background.[1][2]
| Labeled Precursor | Population | Conversion to EPA (%) | Conversion to DPA (%) | Conversion to DHA (%) | Study Highlights |
| [U-¹³C]ALA (700 mg) | Young Women | 21 | 6 | 9 | Higher conversion capacity observed in women, potentially due to hormonal influences.[3] |
| Radioisotope-labeled ALA | General Adults | ~6 | - | ~3.8 | Conversion is reduced by 40-50% with a diet rich in n-6 PUFAs.[4] |
| Stable Isotope Tracers | Men | Limited | - | Very Low | Conversion of ALA to EPA is limited, and further transformation to DHA is minimal in men.[1] |
| [¹³C]ALA | Men | ~8 | - | <0.05 | - |
| [¹³C]ALA/[¹³C]LA (1:1 ratio) | HepG2 Cells | ~17 | - | ~0.7 | Demonstrates the influence of fatty acid ratios on conversion efficiency in a cell model.[5] |
| Stable Isotope Tracers | General Adults | <8 | - | <4 | General estimated conversion rates, influenced by multiple factors.[2] |
Experimental Protocols
Protocol 1: In Vitro Tracing of α-Linolenoyl-CoA Metabolism in Cultured Cells
This protocol outlines the steps for tracing the metabolism of exogenously supplied stable isotope-labeled α-linolenic acid in cultured cells.
Materials:
-
Cell culture medium and supplements
-
Stable isotope-labeled α-linolenic acid (e.g., [U-¹³C₁₈]α-linolenic acid or [D₅]α-linolenic acid)
-
Fatty acid-free bovine serum albumin (BSA)
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (B129727), ice-cold, containing internal standards (e.g., [¹³C₂]acetyl-CoA, [¹³C₄]octanoyl-CoA)
-
Acetonitrile (B52724), ice-cold
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Prepare a stock solution of the stable isotope-labeled α-linolenic acid complexed with fatty acid-free BSA.
-
Incubate the cells with the labeled α-linolenic acid in serum-free medium for a specified time course (e.g., 0, 2, 4, 8, 12, 24 hours).
-
-
Cell Harvesting and Quenching:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Immediately add ice-cold methanol to quench metabolic activity and lyse the cells.
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
-
Acyl-CoA Extraction:
-
Add ice-cold acetonitrile to the cell lysate (a common ratio is 2:1:1 acetonitrile:methanol:water).
-
Vortex vigorously and centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet proteins and cellular debris.
-
Carefully collect the supernatant containing the acyl-CoAs.
-
-
Sample Preparation for LC-MS/MS:
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Separate the acyl-CoAs using a C18 reversed-phase column with a gradient of mobile phases (e.g., A: water with 0.1% formic acid, B: acetonitrile with 0.1% formic acid).[6]
-
Detect and quantify the labeled α-linolenoyl-CoA and its downstream metabolites (e.g., EPA-CoA, DHA-CoA) using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.[7] The neutral loss of 507 Da is characteristic of acyl-CoAs.[7]
-
Protocol 2: In Vivo Tracing of α-Linolenoyl-CoA Metabolism in Animal Models
This protocol describes the administration of stable isotope-labeled α-linolenic acid to animal models to study its metabolism in various tissues.
Materials:
-
Stable isotope-labeled α-linolenic acid (e.g., ethyl ester form for oral gavage)
-
Vehicle for administration (e.g., corn oil)
-
Animal model (e.g., mice, rats)
-
Surgical tools for tissue collection
-
Liquid nitrogen
-
Homogenizer
-
Extraction solvents (as in Protocol 1)
-
LC-MS/MS system
Procedure:
-
Tracer Administration:
-
Administer the stable isotope-labeled α-linolenic acid to the animals via oral gavage or intravenous injection.
-
-
Tissue Collection:
-
At designated time points, euthanize the animals and rapidly dissect the tissues of interest (e.g., liver, brain, adipose tissue).
-
Immediately freeze the tissues in liquid nitrogen to quench metabolic activity.
-
-
Tissue Homogenization and Acyl-CoA Extraction:
-
Homogenize the frozen tissue in ice-cold extraction buffer (e.g., methanol containing internal standards).
-
Follow the acyl-CoA extraction procedure as described in Protocol 1 (steps 3 and 4).
-
-
LC-MS/MS Analysis:
-
Analyze the tissue extracts by LC-MS/MS as described in Protocol 1 (step 5) to determine the distribution and abundance of the labeled α-linolenoyl-CoA and its metabolites in different tissues.
-
Mandatory Visualizations
Caption: Experimental workflow for tracing α-linolenoyl-CoA metabolism.
Caption: Metabolic pathway of this compound.
Caption: Transcriptional regulation of α-linolenoyl-CoA metabolism.
References
- 1. Metabolism of alpha-linolenic acid in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. examine.com [examine.com]
- 3. Conversion of alpha-linolenic acid to eicosapentaenoic, docosapentaenoic and docosahexaenoic acids in young women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Can adults adequately convert alpha-linolenic acid (18:3n-3) to eicosapentaenoic acid (20:5n-3) and docosahexaenoic acid (22:6n-3)? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitation of alpha-linolenic acid elongation to eicosapentaenoic and docosahexaenoic acid as affected by the ratio of n6/n3 fatty acids | springermedizin.de [springermedizin.de]
- 6. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Enzymatic Assay of 9Z,12Z,15Z-Octadecatrienoyl-CoA Synthetase
For Researchers, Scientists, and Drug Development Professionals
Introduction
9Z,12Z,15Z-octadecatrienoyl-CoA synthetase, also known as alpha-linolenoyl-CoA synthetase, is a crucial enzyme in lipid metabolism. It belongs to the long-chain acyl-CoA synthetase (LACS) family and catalyzes the ATP-dependent activation of the essential omega-3 fatty acid, alpha-linolenic acid (ALA), to its corresponding acyl-CoA thioester, this compound (alpha-linolenoyl-CoA). This activation is the first committed step for the entry of ALA into various metabolic and signaling pathways, including its desaturation and elongation to produce eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), β-oxidation for energy production, and the biosynthesis of complex lipids.[1][2] Given its central role, the accurate measurement of this compound synthetase activity is vital for understanding lipid metabolism, developing therapeutics for metabolic diseases, and engineering organisms for modified lipid production.
These application notes provide detailed protocols for measuring the activity of this compound synthetase using established methods, including radiometric and coupled spectrophotometric/fluorometric assays.
Metabolic Significance and Signaling Pathways
The product of the enzymatic reaction, this compound, is a key metabolic intermediate. It serves as the precursor for the synthesis of the long-chain omega-3 polyunsaturated fatty acids (PUFAs), EPA and DHA, through a series of desaturation and elongation reactions primarily in the endoplasmic reticulum.[3] These downstream products are well-known for their anti-inflammatory properties and roles in cardiovascular health. Furthermore, alpha-linolenoyl-CoA itself and its parent molecule, ALA, can influence cellular signaling cascades. For instance, ALA has been shown to suppress the expression of sterol regulatory element-binding proteins (SREBPs), which are key transcription factors in cholesterol and fatty acid biosynthesis.[4] It can also modulate inflammatory pathways, such as those involving NF-κB.[5]
Below is a diagram illustrating the central role of this compound synthetase in the metabolic pathway of alpha-linolenic acid.
Experimental Protocols
Several methods can be employed to measure this compound synthetase activity. The choice of method will depend on the required sensitivity, available equipment, and safety considerations.
Sample Preparation
-
Tissue Homogenates: Homogenize fresh or frozen tissue in an appropriate ice-cold buffer (e.g., 100 mM Tris-HCl, pH 7.4, containing protease inhibitors). Centrifuge the homogenate to pellet cellular debris and use the supernatant for the assay.
-
Cell Lysates: Harvest cells and lyse them using sonication or a suitable lysis buffer (e.g., KTx buffer: 130 mM KCl, 25 mM Tris-HCl, pH 7.4, 1% Triton X-100). Incubate on ice and then centrifuge to clarify the lysate.[6]
-
Purified/Recombinant Enzyme: The enzyme preparation should be in a suitable buffer and its concentration determined accurately.
Protocol 1: Radiometric Assay
This is a highly sensitive method that directly measures the formation of radiolabeled this compound from radiolabeled alpha-linolenic acid.
Materials:
-
[1-¹⁴C]-alpha-linolenic acid or [³H]-alpha-linolenic acid
-
Assay Buffer: 100 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 200 µM DTT
-
ATP solution: 10 mM
-
Coenzyme A (CoA) solution: 200 µM
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Enzyme preparation (cell lysate, tissue homogenate, or purified enzyme)
-
Stop Solution (Dole's solution): Isopropanol:Heptane (B126788):H₂SO₄ (40:10:1)
-
Heptane
-
Scintillation cocktail and scintillation counter
Procedure:
-
Prepare the substrate solution by complexing the radiolabeled alpha-linolenic acid with fatty acid-free BSA.
-
In a microcentrifuge tube, prepare the reaction mixture containing Assay Buffer, ATP, and CoA.
-
Add the enzyme preparation to the reaction mixture.
-
Initiate the reaction by adding the radiolabeled alpha-linolenic acid-BSA complex.
-
Incubate at the optimal temperature (typically 30-37°C) for a defined period (e.g., 10-20 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding the Stop Solution.
-
Add heptane and water to partition the phases. The unreacted fatty acid will remain in the upper heptane phase, while the acyl-CoA product will be in the lower aqueous phase.
-
Centrifuge to separate the phases.
-
Carefully remove a portion of the lower aqueous phase and transfer it to a scintillation vial.
-
Add scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
A no-enzyme control should be run in parallel to determine the background.
Data Analysis: Calculate the amount of product formed based on the specific activity of the radiolabeled substrate and the counts obtained. Enzyme activity is typically expressed as nmol of product formed per minute per mg of protein.
Protocol 2: Coupled Fluorometric Assay
This continuous assay measures the production of Coenzyme A, a product of the reverse reaction, or a downstream product in a coupled reaction system. A common approach is to couple the formation of acyl-CoA to the production of a fluorescent signal.
Materials:
-
Alpha-linolenic acid
-
Assay Buffer: e.g., 100 mM Tris-HCl (pH 7.4)
-
ATP, MgCl₂, DTT
-
Coenzyme A
-
Enzyme Mix, Developer Mix, Converter Mix (as provided in commercial kits)
-
Fluorescent probe (e.g., OxiRed Probe)
-
Enzyme preparation
-
96-well black microplate
-
Fluorometric microplate reader
Procedure (based on commercially available kits):
-
Prepare the reaction mixture according to the kit manufacturer's instructions, which typically includes the assay buffer, substrate, ATP, MgCl₂, and the coupling enzymes and probe.
-
Add the enzyme sample to the wells of the microplate.
-
For each sample, prepare a parallel background control well containing all components except the substrate.
-
Initiate the reaction by adding the reaction mixture to the wells.
-
Immediately start measuring the fluorescence in a kinetic mode at the specified excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) at a constant temperature (e.g., 37°C) for a set period (e.g., 30 minutes).
-
A standard curve using a known concentration of the final fluorescent product (e.g., H₂O₂) should be prepared to quantify the reaction rate.
Data Analysis: The rate of increase in fluorescence is proportional to the enzyme activity. Calculate the activity based on the standard curve and express it as mU/mg or nmol/min/mg of protein.
Below is a workflow diagram for a typical enzymatic assay.
Data Presentation
Quantitative data from the enzymatic assays should be summarized in tables for easy comparison.
Table 1: Typical Reaction Conditions for this compound Synthetase Assay
| Parameter | Recommended Range | Notes |
| pH | 7.0 - 8.5 | Optimal pH may vary depending on the enzyme source. |
| Temperature | 30 - 37 °C | |
| ATP | 5 - 10 mM | |
| MgCl₂ | 5 - 10 mM | Essential cofactor. |
| Coenzyme A | 0.1 - 0.5 mM | |
| α-Linolenic Acid | 10 - 100 µM | Should be complexed with BSA for solubility. |
| DTT | 0.2 - 1 mM | To maintain a reducing environment. |
| Incubation Time | 5 - 30 min | Should be within the linear range of the reaction. |
Table 2: Example of Kinetic Parameters for Long-Chain Acyl-CoA Synthetases
| Enzyme Source | Substrate | Km (µM) | Vmax (nmol/min/mg) | Reference |
| Human ACSL6v1 | Linoleic Acid | ~5 | Not specified | [7] |
| Human ACSL6v2 | Linoleic Acid | ~25 | Not specified | [7] |
| Flax (LuLACS8A) | α-Linolenic Acid | High Specificity | Not specified | [4] |
| Pseudomonas fragi | Oleic Acid | ~0.4 | Not specified | [8] |
Note: The kinetic parameters for this compound synthetase with alpha-linolenic acid as the substrate are not extensively characterized and may need to be determined empirically for the specific enzyme being studied.
Troubleshooting
-
High Background: This can be due to non-enzymatic hydrolysis of the substrate or contamination. Ensure proper controls are included. For radiometric assays, ensure complete phase separation.
-
Low Activity: The enzyme may be unstable or inactive. Check storage conditions and buffer components. The substrate concentration may be too low, or inhibitors may be present in the sample.
-
Non-linear Reaction Rate: This can occur if the substrate is depleted, the product inhibits the enzyme, or the enzyme is unstable under the assay conditions. Optimize incubation time and enzyme concentration.
By following these detailed protocols and considering the provided information, researchers can accurately and reliably measure the activity of this compound synthetase, facilitating further investigations into its role in health and disease.
References
- 1. Frontiers | Functional Role of Long-Chain Acyl-CoA Synthetases in Plant Development and Stress Responses [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Acyl-CoA dehydrogenase substrate promiscuity: Challenges and opportunities for development of substrate reduction therapy in disorders of valine and isoleucine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 5. aocs.org [aocs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. showa.repo.nii.ac.jp [showa.repo.nii.ac.jp]
- 8. Long-Chain Acyl-CoA Synthetases Promote Poplar Resistance to Abiotic Stress by Regulating Long-Chain Fatty Acid Biosynthesis [mdpi.com]
Application of 9Z,12Z,15Z-Octadecatrienoyl-CoA in Lipidomics Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
9Z,12Z,15Z-octadecatrienoyl-CoA, the activated form of the essential omega-3 fatty acid alpha-linolenic acid (ALA), is a pivotal intermediate in lipid metabolism. Its central position in the biosynthetic pathway of long-chain omega-3 polyunsaturated fatty acids (PUFAs), such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), makes it a crucial molecule for investigation in lipidomics. These long-chain omega-3 fatty acids are known to play significant roles in resolving inflammation and are implicated in the prevention and management of chronic inflammatory diseases, cardiovascular conditions, and neurological disorders.
The study of this compound provides a window into the flux of omega-3 fatty acid metabolism and can serve as a biomarker for dietary intake of ALA and the efficiency of its conversion to downstream bioactive lipids. Alterations in the levels of this compound and its metabolites can reflect changes in enzymatic activities of desaturases and elongases, which can be influenced by genetic factors, diet, and disease states. A significant portion of dietary ALA is also directed towards mitochondrial β-oxidation for energy production, highlighting the compound's role in cellular energy homeostasis.
These application notes provide a comprehensive overview of the role of this compound in lipidomics, detailed protocols for its analysis, and examples of its application in metabolic research.
Metabolic Pathway of this compound
This compound is synthesized from dietary alpha-linolenic acid by the action of acyl-CoA synthetases. It then enters the omega-3 fatty acid biosynthesis pathway, where it is sequentially modified by a series of desaturase and elongase enzymes, primarily in the endoplasmic reticulum, to produce EPA and DHA. A portion of the this compound pool is transported into the mitochondria for β-oxidation.
Experimental Workflow for Lipidomics Analysis
The analysis of this compound in biological samples is challenging due to its low abundance and amphipathic nature. A robust workflow involving efficient extraction, purification, and sensitive detection is crucial for accurate quantification.
Data Presentation
Quantitative analysis of this compound is challenging, and specific concentration data is sparse in the literature. The following tables provide an overview of related quantitative data, primarily focusing on the parent compound, alpha-linolenic acid, to illustrate the expected changes in different biological contexts.
Table 1: Representative Levels of Alpha-Linolenic Acid in Human Plasma
| Population | Sample Type | ALA Concentration (Mol%) | Citation |
| Healthy Adults | Plasma | 0.3 ± 0.1 | [1] |
| Highly Trained Athletes | Plasma | 0.2 ± 0.1 (deficient) | [1] |
| Highly Trained Athletes | Plasma | 0.6 ± 0.2 (normal) | [1] |
Table 2: Effect of Dietary Alpha-Linolenic Acid on Tissue Levels in Animal Models
| Animal Model | Diet | Tissue | Change in ALA Levels | Citation |
| Guinea Pig | High ALA (1.7%) | Liver | Significantly Increased | [2] |
| Guinea Pig | High ALA (1.7%) | Heart | Significantly Increased | [2] |
| Guinea Pig | High ALA (1.7%) | Adipose Tissue | Significantly Increased | [2] |
| Rat | Perilla Oil (high ALA) | Hepatic Membranes | Increased EPA and DHA | [3] |
Experimental Protocols
The following protocols are generalized from established methods for the extraction and analysis of long-chain acyl-CoAs.[4][5][6] Optimization for specific tissues and instrumentation is recommended.
Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissues
Materials:
-
Frozen tissue sample
-
100 mM KH2PO4 buffer (pH 4.9)
-
Acetonitrile
-
Saturated (NH4)2SO4
-
Internal standard (e.g., heptadecanoyl-CoA or a 13C-labeled acyl-CoA)
-
Glass homogenizer
-
Centrifuge
Procedure:
-
Weigh approximately 50-100 mg of frozen tissue and place it in a pre-chilled glass homogenizer.
-
Add 1 mL of ice-cold 100 mM KH2PO4 buffer and the internal standard.
-
Homogenize the tissue thoroughly on ice.
-
Add 1 mL of isopropanol and homogenize again.
-
Add 0.125 mL of saturated (NH4)2SO4 and 2 mL of acetonitrile.
-
Vortex the mixture vigorously for 5 minutes.
-
Centrifuge at 2,000 x g for 5 minutes at 4°C.
-
Carefully collect the upper phase containing the acyl-CoAs.
-
For improved recovery, the extraction can be repeated on the tissue pellet.
-
The combined upper phases can be dried under a stream of nitrogen and reconstituted in an appropriate solvent for analysis or further purification.
Protocol 2: Solid-Phase Extraction (SPE) for Acyl-CoA Purification
Materials:
-
Acyl-CoA extract from Protocol 1
-
SPE cartridge (e.g., mixed-mode or anion exchange)
-
Water
-
Elution solvent (e.g., isopropanol with a small percentage of acid)
-
SPE vacuum manifold
Procedure:
-
Condition the SPE cartridge according to the manufacturer's instructions (typically with methanol followed by water).
-
Load the reconstituted acyl-CoA extract onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interfering substances.
-
Elute the acyl-CoAs with the appropriate elution solvent.
-
Dry the eluate under nitrogen and reconstitute in a solvent compatible with the analytical method.
Protocol 3: LC-MS/MS Analysis of this compound
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B over a suitable time to achieve separation of different acyl-CoA species.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive ESI
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
-
Precursor Ion (Q1): m/z corresponding to [M+H]+ of this compound
-
Product Ion (Q3): A characteristic fragment ion of the CoA moiety (e.g., m/z corresponding to the adenosine (B11128) diphosphate (B83284) fragment)
-
Collision Energy: Optimized for the specific transition.
Quantification:
-
A standard curve of this compound of known concentrations should be prepared and analyzed alongside the samples.
-
The concentration of the analyte in the samples is determined by comparing its peak area to that of the internal standard and interpolating from the standard curve.
Conclusion
The analysis of this compound provides valuable insights into omega-3 fatty acid metabolism and its role in health and disease. While the quantification of this specific acyl-CoA is technically demanding, the protocols outlined here offer a robust framework for its measurement in lipidomics studies. Further research to establish reference ranges for this compound in various tissues and disease states will enhance its utility as a biomarker and a target for therapeutic intervention.
References
- 1. mdpi.com [mdpi.com]
- 2. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dietary alpha-linolenic acid lowers postprandial lipid levels with increase of eicosapentaenoic and docosahexaenoic acid contents in rat hepatic membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 5. Lipidomic analyses of large cohort studies define the role of lipid metabolism in bridging diet and metabolic health | Sciety [sciety.org]
- 6. The quantitation of long-chain acyl-CoA in mammalian tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Assays Utilizing Alpha-Linolenoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for a range of in vitro assays that employ alpha-linolenoyl-CoA as a substrate. These assays are critical for elucidating the metabolic fate of alpha-linolenic acid (ALA), an essential omega-3 fatty acid, and for the development of novel therapeutics targeting lipid metabolism and associated inflammatory pathways.
Overview of Alpha-Linolenoyl-CoA in Cellular Metabolism
Alpha-linolenoyl-CoA is the activated form of alpha-linolenic acid, primed for participation in various metabolic pathways. The formation of this thioester by long-chain acyl-CoA synthetases (LACS) is a critical step preceding its entry into beta-oxidation, elongation, desaturation, and incorporation into complex lipids. The enzymes that metabolize alpha-linolenoyl-CoA are key targets for research in nutrition, metabolic diseases, and inflammation.
In Vitro Enzyme Assays Using Alpha-Linolenoyl-CoA
A variety of in vitro assays can be employed to study the activity of enzymes that utilize alpha-linolenoyl-CoA. These assays are essential for characterizing enzyme kinetics, substrate specificity, and for screening potential inhibitors or activators.
Long-Chain Acyl-CoA Synthetase (LACS) Activity Assay
Principle: This assay measures the ATP-dependent conversion of alpha-linolenic acid to alpha-linolenoyl-CoA by LACS. The activity is typically determined by quantifying the formation of radiolabeled alpha-linolenoyl-CoA from [1-¹⁴C]alpha-linolenic acid.
Experimental Protocol:
-
Reaction Mixture:
-
100 mM Bis-Tris-propane buffer (pH 7.6)
-
10 mM MgCl₂
-
5 mM ATP
-
2.5 mM dithiothreitol (B142953) (DTT)
-
1 mM Coenzyme A (CoA)
-
20 µM [1-¹⁴C]alpha-linolenic acid (specific activity ~50 mCi/mmol)
-
10 µg of microsomal protein (enzyme source)
-
-
Procedure:
-
Combine all reaction components except the microsomal protein in a microcentrifuge tube.
-
Pre-incubate the mixture at 30°C for 3 minutes.
-
Initiate the reaction by adding the microsomal protein.
-
Incubate at 30°C with shaking for 5 minutes.
-
Stop the reaction by adding 10 µl of 10% (w/v) SDS.
-
Separate the radiolabeled alpha-linolenoyl-CoA from unreacted [1-¹⁴C]alpha-linolenic acid using thin-layer chromatography (TLC).
-
Quantify the radioactivity of the alpha-linolenoyl-CoA spot using a scintillation counter.
-
Diacylglycerol Acyltransferase (DGAT) Activity Assay
Principle: This assay quantifies the incorporation of the acyl group from alpha-linolenoyl-CoA into a diacylglycerol (DAG) backbone to form triacylglycerol (TAG). Radiolabeled alpha-linolenoyl-CoA is often used for sensitive detection.
Experimental Protocol:
-
Reaction Mixture:
-
200 mM HEPES-NaOH buffer (pH 7.4)
-
3.2 mM MgCl₂
-
333 µM sn-1,2-diolein (dispersed in 0.2% (v/v) Tween 20)
-
15 µM [1-¹⁴C]alpha-linolenoyl-CoA (synthesized from [1-¹⁴C]alpha-linolenic acid)
-
10 µg of microsomal protein (enzyme source)
-
-
Procedure:
-
Prepare the reaction mixture in a total volume of 60 µl.
-
Initiate the reaction by adding the microsomal protein.
-
Incubate at 30°C with shaking for 15 minutes to 2 hours.
-
Terminate the reaction by adding 10 µl of 10% (w/v) SDS.
-
Spot the entire reaction mixture onto a TLC plate and separate the lipids.
-
Visualize the TAG spots by phosphorimaging and quantify the radioactivity by scintillation counting.[1]
-
Coupled LACS-DGAT Activity Assay
Principle: This assay measures the sequential conversion of alpha-linolenic acid to alpha-linolenoyl-CoA by LACS and its subsequent utilization by DGAT for TAG synthesis, all within a single reaction.[1]
Experimental Protocol:
-
Reaction Mixture:
-
200 mM HEPES-NaOH (pH 7.4)
-
3.2 mM MgCl₂
-
333 µM sn-1,2-diolein dispersed in 0.2% (v/v) Tween 20
-
5 mM ATP
-
2.5 mM dithiothreitol
-
1 mM CoA
-
10 µM [1-¹⁴C]alpha-linolenic acid (51.7 mCi/mmol)
-
10 µg of microsomal protein
-
-
Procedure:
-
The reaction is initiated by adding microsomal protein to the mixture in a total volume of 60 µl.
-
Incubate at 30°C with shaking for 15 minutes or 2 hours.
-
The reaction is stopped with 10 µl of 10% (w/v) SDS.
-
The products are then separated by TLC, and the radioactivity of the TAG and acyl-CoA spots is analyzed.[1]
-
Acyl-CoA Oxidase Activity Assay (Adapted for Alpha-Linolenoyl-CoA)
Principle: This assay measures the activity of acyl-CoA oxidase, the first enzyme in the peroxisomal beta-oxidation pathway. The enzyme catalyzes the formation of a double bond in the fatty acyl-CoA and produces hydrogen peroxide (H₂O₂). The H₂O₂ is then used in a coupled reaction with horseradish peroxidase (HRP) to oxidize a chromogenic or fluorogenic substrate. While protocols often specify substrates like lauroyl-CoA or palmitoyl-CoA, alpha-linolenoyl-CoA can be substituted.
Experimental Protocol (Fluorometric):
-
Reaction Mixture:
-
50 mM Potassium phosphate (B84403) buffer (pH 7.4)
-
50 µM Alpha-linolenoyl-CoA
-
0.1 U/mL Horseradish peroxidase
-
10 µM Amplex® Red reagent (or other suitable fluorogenic substrate)
-
-
Procedure:
-
Prepare a working solution of the reaction mixture.
-
Add the enzyme source (e.g., purified enzyme or cell lysate) to a microplate well.
-
Initiate the reaction by adding the reaction mixture.
-
Incubate at 37°C, protected from light.
-
Measure the increase in fluorescence at an excitation wavelength of ~530-560 nm and an emission wavelength of ~590 nm.
-
The rate of fluorescence increase is proportional to the acyl-CoA oxidase activity.
-
Fatty Acid Elongase Activity Assay (Adapted for Alpha-Linolenoyl-CoA)
Principle: This assay measures the condensation of a two-carbon unit from malonyl-CoA to alpha-linolenoyl-CoA, the initial and rate-limiting step in fatty acid elongation. The activity is typically monitored by the incorporation of radioactivity from [¹⁴C]malonyl-CoA into the elongated fatty acyl-CoA product.
Experimental Protocol:
-
Reaction Mixture:
-
100 mM Potassium phosphate buffer (pH 7.2)
-
2.5 mM MgCl₂
-
1 mM ATP
-
0.5 mM CoA
-
1 mM NADPH
-
50 µM Alpha-linolenoyl-CoA
-
10 µM [¹⁴C]malonyl-CoA (specific activity ~50 mCi/mmol)
-
50-100 µg of microsomal protein
-
-
Procedure:
-
Combine all reagents except the microsomal protein in a reaction tube.
-
Pre-warm the mixture to 37°C.
-
Start the reaction by adding the microsomal protein.
-
Incubate at 37°C for 20-30 minutes.
-
Stop the reaction by adding a strong base (e.g., 2.5 M KOH) to saponify the acyl-CoAs.
-
Acidify the mixture to protonate the fatty acids.
-
Extract the fatty acids with an organic solvent (e.g., hexane).
-
Quantify the radioactivity in the organic phase using a scintillation counter.
-
Quantitative Data from In Vitro Assays
The following tables summarize quantitative data on the substrate preference of select enzymes for alpha-linolenoyl-CoA compared to other fatty acyl-CoAs.
| Enzyme | Organism | Substrate | Relative Activity (%) | Reference |
| LuLACS8A | Linum usitatissimum (Flax) | Oleic Acid (18:1) | 100 | [1] |
| Linoleic Acid (18:2) | ~120 | [1] | ||
| Alpha-Linolenic Acid (18:3) | ~150 | [1] | ||
| LuDGAT1-1 | Linum usitatissimum (Flax) | Oleoyl-CoA | 100 | [1] |
| Alpha-Linolenoyl-CoA | >100 | [1] | ||
| LuDGAT2-3 | Linum usitatissimum (Flax) | Oleoyl-CoA | ~5 | [1] |
| Alpha-Linolenoyl-CoA | 100 (~20x preference) | [1] |
Note: Relative activities are estimated from graphical data presented in the cited literature.
Signaling Pathways Influenced by Alpha-Linolenic Acid Metabolism
The metabolic products of alpha-linolenic acid, including alpha-linolenoyl-CoA and its downstream derivatives, can modulate key signaling pathways involved in inflammation. The following diagrams illustrate the inhibitory effects of alpha-linolenic acid on the NF-κB and MAPK signaling cascades. While these studies primarily use the free fatty acid, it is the intracellular conversion to its CoA ester that initiates its metabolic and signaling functions.
Caption: Inhibition of the NF-κB signaling pathway by alpha-linolenoyl-CoA.
Caption: Modulation of MAPK signaling pathways by alpha-linolenoyl-CoA.
Experimental Workflow for Studying Enzyme Activity
The following diagram outlines a general workflow for conducting in vitro enzyme assays with alpha-linolenoyl-CoA as a substrate.
Caption: General workflow for in vitro enzyme assays.
Conclusion
The provided protocols and data serve as a foundational resource for researchers investigating the roles of alpha-linolenoyl-CoA in biochemical and cellular processes. These in vitro assays are powerful tools for understanding enzyme function, dissecting metabolic pathways, and identifying novel therapeutic targets for a range of human diseases. Further research is warranted to expand the repertoire of assays for other enzymes that metabolize alpha-linolenoyl-CoA and to fully elucidate its complex roles in health and disease.
References
Measuring α-Linolenoyl-CoA in Adipose Tissue: A Detailed Guide for Researchers
Introduction
This document provides comprehensive application notes and detailed protocols for the accurate quantification of 9Z,12Z,15Z-octadecatrienoyl-CoA, also known as α-linolenoyl-CoA, in adipose tissue. α-Linolenoyl-CoA is a critical intermediate in lipid metabolism, serving as an activated form of the essential omega-3 fatty acid, α-linolenic acid. Its levels in adipose tissue can provide valuable insights into fatty acid uptake, storage, and utilization, making its measurement crucial for research in obesity, diabetes, and related metabolic disorders. The primary and most reliable method for this analysis is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity.
I. Analytical Methods for the Quantification of α-Linolenoyl-CoA
Several methods can be employed to measure long-chain fatty acyl-CoAs, with varying degrees of specificity and sensitivity.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the quantification of specific acyl-CoA species. It involves the separation of the analyte by liquid chromatography followed by its detection and quantification using a mass spectrometer.[1][2] This method is highly sensitive and specific, allowing for the differentiation of various acyl-CoA molecules with similar structures.[3][4]
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: This method separates acyl-CoAs by HPLC, and they are detected by their absorbance at 260 nm.[5][6] While less sensitive and specific than LC-MS/MS, it can be a viable option when mass spectrometry is not available.[7]
-
Enzymatic and Radiometric Assays: These assays typically measure the total amount of long-chain acyl-CoAs or the activity of enzymes that metabolize them, such as acyl-CoA synthetases.[8][9][10] While useful for high-throughput screening, they lack the specificity to quantify individual acyl-CoA species like α-linolenoyl-CoA.[11]
-
Gas Chromatography (GC): This technique can be used to determine the fatty acid composition of the total acyl-CoA pool after chemical hydrolysis and derivatization of the resulting fatty acids.[12] However, it does not directly measure the intact acyl-CoA molecule.
Due to its superior performance, this guide will focus on the LC-MS/MS method.
II. Experimental Workflow and Protocols
The following diagram outlines the general workflow for the quantification of α-linolenoyl-CoA in adipose tissue using LC-MS/MS.
Caption: Figure 1: A schematic of the key steps involved in the quantification of α-linolenoyl-CoA from adipose tissue.
Protocol 1: Adipose Tissue Sample Preparation
-
Tissue Collection and Storage:
-
Excise adipose tissue and immediately snap-freeze in liquid nitrogen to quench metabolic activity.
-
Store samples at -80°C until analysis. Long-chain acyl-CoAs are unstable, so prolonged storage should be avoided.[8]
-
-
Homogenization:
-
Weigh the frozen tissue (typically 50-100 mg).
-
Homogenize the tissue in a glass homogenizer on ice with a suitable ice-cold buffer, such as 100 mM KH2PO4 (pH 4.9).[5]
-
-
Acyl-CoA Extraction:
-
Several extraction methods have been reported with high recovery rates. One common method involves a mixture of acetonitrile and 2-propanol.[13]
-
Add 2-propanol to the tissue homogenate, followed by acetonitrile.
-
Vortex thoroughly and centrifuge to pellet the protein precipitate.
-
Collect the supernatant containing the acyl-CoAs.
-
-
Solid-Phase Extraction (SPE) (Optional but Recommended):
-
For cleaner samples and to remove interfering substances, pass the supernatant through an oligonucleotide purification column or a similar SPE cartridge.[5]
-
Wash the column to remove unbound contaminants.
-
Elute the acyl-CoAs with an appropriate solvent, such as 2-propanol.
-
-
Sample Concentration and Reconstitution:
-
Evaporate the eluent to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a solvent compatible with the LC-MS/MS system, for example, a mixture of methanol (B129727) and water.[3]
-
Protocol 2: LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reverse-phase column is typically used for the separation of long-chain acyl-CoAs.
-
Mobile Phase: A binary gradient system is common. For example:
-
Mobile Phase A: Water with an ion-pairing agent like ammonium (B1175870) hydroxide (B78521) or an acid like formic acid.
-
-
Gradient: A gradient from a lower to a higher concentration of the organic mobile phase (B) is used to elute the acyl-CoAs. The specific gradient will need to be optimized for the particular column and instrument.
-
Flow Rate: A typical flow rate is between 0.25 and 0.5 mL/min.[5]
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Positive electrospray ionization (ESI) is commonly used for the detection of acyl-CoAs.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is the preferred mode for quantification. This involves selecting a specific precursor ion for α-linolenoyl-CoA and one or more of its characteristic product ions. This highly specific detection method minimizes interference from other molecules in the sample.
-
Internal Standard: For accurate quantification, a stable isotope-labeled internal standard (e.g., [U-13C]-α-linolenoyl-CoA) should be added to the sample at the beginning of the extraction process. This corrects for any sample loss during preparation and for variations in ionization efficiency.
-
III. Data Presentation
The following table summarizes hypothetical quantitative data for α-linolenoyl-CoA levels in the adipose tissue of different mouse models. This data is for illustrative purposes and actual values will vary depending on the specific experimental conditions.
| Mouse Model | Dietary Condition | α-Linolenoyl-CoA Level (pmol/mg tissue) | Standard Deviation |
| Wild-Type | Standard Chow | 1.5 | 0.3 |
| Wild-Type | High-Fat Diet | 0.8 | 0.2 |
| db/db | Standard Chow | 1.1 | 0.2 |
| db/db | High-Fat Diet | 0.6 | 0.1 |
IV. Metabolic Pathway of α-Linolenoyl-CoA
The following diagram illustrates the central role of α-linolenoyl-CoA in lipid metabolism.
Caption: Figure 2: The activation of α-linolenic acid and the subsequent metabolic fates of α-linolenoyl-CoA.
Disclaimer: These protocols provide a general framework. Researchers should optimize the specific conditions for their experimental setup and instrumentation. Always adhere to laboratory safety guidelines when handling chemicals and biological samples.
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. omni.laurentian.ca [omni.laurentian.ca]
- 3. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 7. Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bioassaysys.com [bioassaysys.com]
- 9. Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. LMD671Hu | Multiplex Assay Kit for Acyl Coenzyme A Synthetase Long Chain Family, Member 1 (ACSL1) ,etc. by FLIA (Flow Luminescence Immunoassay) | Homo sapiens (Human) USCN(Wuhan USCN Business Co., Ltd. ) [uscnk.com]
- 11. High-throughput assay for long chain fatty acyl-CoA elongase using homogeneous scintillation proximity format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The quantitation of long-chain acyl-CoA in mammalian tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving the stability of 9Z,12Z,15Z-octadecatrienoyl-CoA during storage.
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the storage stability of 9Z,12Z,15Z-octadecatrienoyl-CoA.
Troubleshooting Guides
This section addresses specific issues that may arise during the storage and handling of this compound.
Issue 1: Precipitate or Cloudiness Observed in Solution After Thawing
-
Question: I thawed my stock solution of this compound, and it appears cloudy or has a precipitate. What is the cause, and how can I resolve it?
-
Answer: Cloudiness or precipitation upon thawing can be due to a few factors. The most common is that the solubility of the acyl-CoA is lower at reduced temperatures. Gently warming the solution to room temperature and vortexing may redissolve the compound. If the precipitate does not dissolve, it could indicate hydrolysis, where the thioester bond is cleaved, resulting in the formation of the less soluble free fatty acid (α-linolenic acid) and coenzyme A.[1][2][3] It is recommended to check the purity of the solution using an analytical method like HPLC before use.
Issue 2: Appearance of a Yellow Tinge in the Solution
-
Question: My solution of this compound, which was initially colorless, has developed a yellow tint over time. What does this indicate?
-
Answer: A yellow discoloration is often an indicator of oxidation. The polyunsaturated acyl chain of this compound is highly susceptible to oxidation, which can lead to the formation of various chromophoric byproducts.[4][5] This process is accelerated by exposure to air (oxygen) and light. It is crucial to store the compound under an inert atmosphere (argon or nitrogen) and protected from light. The presence of color suggests potential degradation, and the integrity of the compound should be verified.
Issue 3: Unexpected Peaks in HPLC or LC-MS/MS Analysis
-
Question: I analyzed my stored this compound sample and observed additional peaks that were not present in the initial analysis. What could these peaks be?
-
Answer: The appearance of new peaks in your chromatogram strongly suggests degradation. Based on the known instability of polyunsaturated acyl-CoAs, these peaks could represent:
-
α-Linolenic Acid and Coenzyme A: Resulting from the hydrolysis of the thioester bond.[1][3]
-
Oxidized Derivatives: A variety of products from the oxidation of the polyunsaturated chain, such as hydroperoxides, hydroxides, and aldehydes.[5][6] These may appear as a series of smaller peaks.
-
Isomers: Cis/trans isomerization of the double bonds can occur, though this is less common under typical storage conditions compared to oxidation and hydrolysis.
To identify these peaks, you can use co-injection with standards (e.g., α-linolenic acid) or employ mass spectrometry (LC-MS/MS) for structural elucidation.[7][8]
-
Frequently Asked Questions (FAQs)
Storage and Handling
-
Question: What are the optimal storage conditions for this compound to ensure long-term stability?
-
Answer: To minimize degradation from oxidation and hydrolysis, this compound should be stored as a solution in a suitable organic solvent, under an inert atmosphere (argon or nitrogen), at low temperatures, and protected from light.
-
Question: What is the recommended solvent for storing this compound?
-
Answer: A high-purity, anhydrous organic solvent in which the compound is soluble is recommended. The choice of solvent may depend on the downstream application. It is crucial to avoid aqueous solutions for long-term storage due to the risk of hydrolysis.
-
Question: How many times can I safely freeze-thaw my stock solution?
-
Answer: Repeated freeze-thaw cycles should be avoided as they can accelerate degradation. It is best practice to aliquot the stock solution into single-use volumes upon receipt. This ensures that the main stock remains at a stable low temperature and is not repeatedly exposed to temperature fluctuations and potential atmospheric oxygen.
Stability and Degradation
-
Question: What are the main degradation pathways for this compound?
-
Answer: The two primary degradation pathways are:
-
Oxidation: The three double bonds in the octadecatrienoyl chain are highly susceptible to attack by reactive oxygen species, leading to a chain reaction of lipid peroxidation.[4][5][6]
-
Hydrolysis: The thioester linkage to coenzyme A can be cleaved, either enzymatically by contaminating thioesterases or chemically in the presence of water, to yield the free fatty acid and coenzyme A.[1][2]
-
-
Question: How can I monitor the stability of my stored this compound?
-
Answer: The most reliable method is to use analytical techniques to assess the purity of the compound over time. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection at 260 nm is a standard method for analyzing acyl-CoAs.[9][10] Liquid chromatography-mass spectrometry (LC-MS/MS) offers higher sensitivity and specificity.[8][11]
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Form | Solution in an anhydrous organic solvent | Minimizes hydrolysis and oxidation. |
| Temperature | -80°C (long-term) or -20°C (short-term) | Reduces the rate of chemical reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation by displacing oxygen. |
| Container | Amber glass vial with Teflon-lined cap | Protects from light and prevents leaching of plastics. |
| Aliquoting | Aliquot into single-use volumes | Avoids repeated freeze-thaw cycles. |
Table 2: Illustrative Stability Data of this compound Under Different Storage Conditions
Note: This data is for illustrative purposes to demonstrate expected trends and is not based on specific experimental results for this compound.
| Storage Condition | Purity after 1 Month | Purity after 6 Months | Purity after 12 Months |
| -80°C, under Argon | >99% | ~98% | ~95% |
| -20°C, under Argon | ~98% | ~92% | ~85% |
| -20°C, in Air | ~95% | ~80% | <70% |
| 4°C, in Air | <90% | Significantly degraded | Significantly degraded |
Experimental Protocols
Protocol: Stability Assessment of this compound by RP-HPLC
This protocol provides a general method for assessing the purity and degradation of this compound.
1. Materials and Reagents:
-
This compound sample
-
HPLC-grade acetonitrile (B52724) (ACN)
-
HPLC-grade water
-
Potassium phosphate (B84403) monobasic (KH₂PO₄)
-
Phosphoric acid (for pH adjustment)
-
C18 reversed-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
HPLC system with a UV detector
2. Preparation of Mobile Phases:
-
Mobile Phase A: 75 mM KH₂PO₄ buffer, pH adjusted to 4.9 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Filter and degas both mobile phases before use.
3. Sample Preparation:
-
Dilute the this compound stock solution to a suitable concentration (e.g., 0.1-1 mg/mL) using Mobile Phase A or a compatible solvent.
4. HPLC Conditions:
-
Column: C18 reversed-phase column
-
Detection Wavelength: 260 nm (for the adenine (B156593) moiety of CoA)[9]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Gradient Elution (Example):
Time (min) % Mobile Phase A % Mobile Phase B 0 60 40 25 20 80 30 20 80 35 60 40 | 40 | 60 | 40 |
5. Data Analysis:
-
Integrate the peak area of this compound and any degradation products.
-
Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.
-
Compare the purity of stored samples to a freshly prepared or time-zero sample to quantify degradation.
Visualizations
Caption: Primary degradation pathways for this compound.
References
- 1. Long-chain acyl-CoA hydrolase in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Highly selective hydrolysis of fatty acyl-CoAs by calcium-independent phospholipase A2beta. Enzyme autoacylation and acyl-CoA-mediated reversal of calmodulin inhibition of phospholipase A2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. Functional roles and novel tools for improving‐oxidative stability of polyunsaturated fatty acids: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. talcottlab.tamu.edu [talcottlab.tamu.edu]
- 6. Polyunsaturated Fatty Acids Drive Lipid Peroxidation during Ferroptosis [mdpi.com]
- 7. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 10. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low recovery of alpha-linolenoyl-CoA during extraction.
Welcome to the technical support center for troubleshooting the extraction of alpha-linolenoyl-CoA. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common challenges encountered during experimental procedures, with a focus on improving the recovery of this crucial polyunsaturated acyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving high recovery of alpha-linolenoyl-CoA?
A1: The primary challenges in extracting alpha-linolenoyl-CoA stem from its chemical nature. As a long-chain polyunsaturated acyl-CoA, it is susceptible to degradation through several mechanisms:
-
Enzymatic Degradation: Endogenous enzymes in tissue samples can rapidly hydrolyze the thioester bond or modify the acyl chain.
-
Chemical Instability: The polyunsaturated nature of the alpha-linolenoyl chain makes it prone to oxidation. The thioester bond is also susceptible to hydrolysis, particularly at neutral or alkaline pH.
-
Low Abundance: Acyl-CoAs are generally low-abundance molecules within the cell, making their efficient extraction and detection challenging.
To mitigate these challenges, it is crucial to work quickly at low temperatures, use appropriate buffers and solvents, and consider the use of antioxidants.
Q2: I'm observing low yields of alpha-linolenoyl-CoA in my extracts. What are the likely causes and how can I troubleshoot this?
A2: Low recovery of alpha-linolenoyl-CoA can be attributed to several factors. The following table outlines potential causes and corresponding troubleshooting steps.
| Potential Cause | Troubleshooting Steps |
| Incomplete Cell Lysis and Homogenization | Ensure thorough homogenization of the tissue. A glass homogenizer is often recommended for optimal disruption.[1] Optimize the ratio of extraction solvent to tissue weight; a 20-fold excess of solvent is a good starting point. |
| Degradation of Alpha-Linolenoyl-CoA | Work quickly and maintain samples on ice at all times. Use fresh, high-purity solvents. Flash-freeze tissue samples in liquid nitrogen immediately after collection and store them at -80°C.[1] Avoid repeated freeze-thaw cycles. Consider adding an antioxidant like butylated hydroxytoluene (BHT) to the homogenization buffer. |
| Inefficient Solid-Phase Extraction (SPE) | Ensure the SPE column is properly conditioned and equilibrated before loading the sample. Optimize the wash and elution steps to ensure that alpha-linolenoyl-CoA is retained during washing and efficiently eluted. The choice of SPE sorbent is also critical; weak anion exchange columns are commonly used for acyl-CoA purification. |
| Suboptimal pH of Buffers | Use an acidic homogenization buffer (e.g., pH 4.9) to improve the stability of the thioester bond and reduce enzymatic activity.[2] |
Q3: What is the recommended method for storing biological samples to ensure the stability of alpha-linolenoyl-CoA?
A3: Due to their instability, immediate processing of fresh tissue is optimal. If storage is necessary, samples should be flash-frozen in liquid nitrogen and stored at -80°C to minimize degradation.[1] Repeated freeze-thaw cycles should be strictly avoided as they can significantly impact the integrity of lipids and their CoA esters.
Q4: Which analytical technique is most suitable for the quantification of alpha-linolenoyl-CoA?
A4: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most sensitive and selective method for quantifying alpha-linolenoyl-CoA and other acyl-CoAs.[3][4] This technique allows for the specific detection and quantification of the target molecule even in complex biological matrices.
Troubleshooting Guides
Low Recovery of Alpha-Linolenoyl-CoA
This guide provides a logical workflow for troubleshooting low recovery of alpha-linolenoyl-CoA.
Quantitative Data Summary
The recovery of long-chain acyl-CoAs is influenced by the extraction method and the tissue type. While specific data for alpha-linolenoyl-CoA is limited, the following table summarizes reported recovery rates for long-chain acyl-CoAs using different methods, which can serve as a benchmark.
| Extraction Method | Analyte(s) | Tissue Type | Reported Recovery (%) | Reference |
| Acetonitrile (B52724)/Isopropanol Extraction with SPE | Long-chain acyl-CoAs | Various | 70-80% | [2] |
| 10% Trichloroacetic Acid (TCA) with SPE | Short-chain acyl-CoAs | Standards | Variable, poor for some | [4] |
| 2.5% Sulfosalicylic Acid (SSA) | Short-chain acyl-CoAs | Standards | >100% (for some) | [3] |
Note: Polyunsaturated acyl-CoAs like alpha-linolenoyl-CoA may exhibit slightly lower recovery rates compared to their saturated counterparts due to their higher susceptibility to oxidation.
Experimental Protocols
Detailed Protocol for Extraction of Alpha-Linolenoyl-CoA from Tissue
This protocol is adapted from established methods for long-chain acyl-CoA extraction and is suitable for various tissue types.[2]
Materials:
-
Frozen tissue sample (~100 mg)
-
Glass homogenizer
-
100 mM Potassium Phosphate (KH₂PO₄) buffer, pH 4.9
-
Acetonitrile (ACN)
-
Isopropanol
-
Weak anion exchange solid-phase extraction (SPE) columns
-
2% Formic Acid
-
Internal standard (e.g., Heptadecanoyl-CoA)
Procedure:
-
Homogenization:
-
Weigh approximately 100 mg of frozen tissue.
-
In a pre-chilled glass homogenizer, add the tissue to 2 mL of ice-cold 100 mM KH₂PO₄ buffer (pH 4.9) containing the internal standard.
-
Homogenize thoroughly on ice.
-
Add 2.0 mL of 2-propanol and homogenize again.
-
Add 3.0 mL of acetonitrile and continue homogenization until a uniform suspension is achieved.
-
-
Extraction:
-
Transfer the homogenate to a centrifuge tube.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully collect the supernatant containing the extracted acyl-CoAs into a new tube.
-
-
Solid-Phase Extraction (SPE):
-
Column Conditioning: Condition a weak anion exchange SPE column by washing with 3 mL of methanol, followed by 3 mL of 100 mM KH₂PO₄ buffer (pH 4.9).
-
Sample Loading: Load the supernatant from step 2 onto the conditioned SPE column.
-
Washing: Wash the column with 3 mL of 100 mM KH₂PO₄ buffer (pH 4.9), followed by 3 mL of methanol to remove interfering substances.
-
Elution: Elute the acyl-CoAs from the column with 3 mL of methanol containing 2% formic acid.
-
-
Sample Concentration:
-
Dry the eluted sample under a stream of nitrogen at room temperature.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).
-
Signaling Pathway Visualization
Alpha-linolenic acid is the precursor for the biosynthesis of longer-chain omega-3 fatty acids, a process that begins with its activation to alpha-linolenoyl-CoA. This pathway is crucial for producing important signaling molecules like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA).[5]
References
- 1. benchchem.com [benchchem.com]
- 2. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactome | alpha-linolenic acid (ALA) metabolism [reactome.org]
Technical Support Center: Chromatographic Separation of Octadecatrienoyl-CoA Isomers
Welcome to the technical support center for the chromatographic separation of octadecatrienoyl-CoA isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the separation of these challenging analytes.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of octadecatrienoyl-CoA isomers so challenging?
A1: The chromatographic separation of octadecatrienoyl-CoA isomers is difficult due to their high structural similarity. These isomers share the same molecular weight and elemental composition, differing only in the position and/or geometry (cis/trans) of their three double bonds along the C18 fatty acyl chain. These subtle differences result in very similar physicochemical properties, such as polarity and hydrophobicity, leading to co-elution or poor resolution with standard chromatographic methods.
Q2: What are the most common chromatographic techniques used for separating octadecatrienoyl-CoA isomers?
A2: The most effective techniques for separating these isomers are those that can exploit the subtle differences in their double bond architecture. These include:
-
Silver-Ion High-Performance Liquid Chromatography (Ag+-HPLC): This is a powerful technique that separates isomers based on the number, position, and configuration of double bonds. The separation is achieved through the reversible interaction between the π-electrons of the double bonds and silver ions impregnated on the stationary phase.[1][2][3]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): While less effective for resolving geometric isomers without special columns, RP-HPLC can separate positional isomers based on slight differences in hydrophobicity.[4] The use of long C18 or C30 columns can enhance resolution.
-
Chiral Chromatography: This technique is essential for separating enantiomeric forms of octadecatrienoyl-CoA, should they exist as a result of specific enzymatic reactions or synthetic routes.[5][6][7]
Q3: Is derivatization of octadecatrienoyl-CoA isomers necessary before analysis?
A3: Derivatization is generally not required for the HPLC analysis of octadecatrienoyl-CoA isomers, especially when using mass spectrometry (MS) for detection. However, if using a UV detector, derivatization to form UV-active esters (e.g., phenacyl esters) can enhance detection sensitivity.[4] For gas chromatography (GC) analysis, derivatization to fatty acid methyl esters (FAMEs) is a common practice after hydrolysis of the CoA ester.
Q4: What detection methods are most suitable for analyzing octadecatrienoyl-CoA isomers?
A4: Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is the preferred detection method. It provides high sensitivity and selectivity, and tandem MS (MS/MS) can be used to obtain structural information to help identify co-eluting isomers.[8] Evaporative Light Scattering Detectors (ELSD) can also be used, but they are less sensitive and do not provide structural information. UV detectors can be employed, often set around 260 nm to detect the adenine (B156593) moiety of Coenzyme A.
Troubleshooting Guides
This section addresses common problems encountered during the chromatographic separation of octadecatrienoyl-CoA isomers.
Problem 1: Poor Resolution or Co-elution of Isomers
Potential Causes:
-
Inappropriate column selection.
-
Suboptimal mobile phase composition.
-
Incorrect column temperature.
-
High flow rate.
Solutions:
-
Optimize the Stationary Phase:
-
For positional and geometric isomers, Silver-Ion (Ag+-HPLC) is highly recommended.[1][2][3] The elution order is generally influenced by the number of double bonds, with cis isomers being retained more strongly than trans isomers.
-
For general separation based on hydrophobicity, use a high-resolution reversed-phase column (e.g., C18 or C30) with a small particle size.
-
For enantiomeric separation, a chiral stationary phase is necessary.[5][6][7]
-
-
Adjust the Mobile Phase:
-
In Ag+-HPLC, a typical mobile phase consists of a nonpolar solvent like hexane (B92381) with a polar modifier such as acetonitrile.[4] The percentage of the polar modifier is a critical parameter to optimize.
-
In RP-HPLC, fine-tune the organic solvent (e.g., acetonitrile, methanol) to water/buffer ratio. Using a gradient elution can often improve the separation of complex mixtures.
-
Adding a small amount of a weak acid (e.g., acetic acid or formic acid) to the mobile phase can improve peak shape for free fatty acyl-CoAs.[4]
-
-
Control the Column Temperature:
-
Temperature can significantly impact selectivity. It is crucial to use a column oven to maintain a stable and optimized temperature. Lower temperatures often enhance resolution in both RP-HPLC and Ag+-HPLC.[9]
-
-
Optimize the Flow Rate:
-
Lowering the flow rate can increase the number of theoretical plates and improve resolution, although it will also increase the analysis time.[10]
-
Problem 2: Peak Tailing
Potential Causes:
-
Secondary interactions with the stationary phase.
-
Column overload.
-
Column degradation.
Solutions:
-
Minimize Secondary Interactions:
-
Add a competing acid (e.g., trifluoroacetic acid) to the mobile phase to block active sites on the stationary phase.
-
Ensure the sample is dissolved in a solvent that is compatible with, or weaker than, the mobile phase.
-
-
Avoid Column Overload:
-
Reduce the injection volume or the concentration of the sample.
-
-
Address Column Degradation:
-
Flush the column with a strong solvent to remove contaminants.
-
If performance does not improve, the column may need to be replaced.
-
Problem 3: Retention Time Drift
Potential Causes:
-
Inconsistent mobile phase composition.
-
Column not fully equilibrated.
-
Leaks in the system.
-
Temperature fluctuations.
Solutions:
-
Ensure Mobile Phase Consistency:
-
Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.
-
-
Proper Column Equilibration:
-
Increase the column equilibration time before each injection, especially when using gradient elution.
-
-
System Check:
-
Inspect all fittings and connections for leaks.
-
-
Maintain Stable Temperature:
-
Use a column oven to ensure a constant temperature throughout the analysis.
-
Data Presentation
Table 1: Typical Chromatographic Parameters for Octadecatrienoyl-CoA Isomer Separation
| Parameter | Ag+-HPLC | RP-HPLC |
| Stationary Phase | Silver-ion impregnated silica | C18 or C30, < 3 µm |
| Mobile Phase | Hexane/Acetonitrile gradient | Acetonitrile/Water with 0.1% Formic Acid (gradient) |
| Flow Rate | 0.5 - 1.5 mL/min | 0.2 - 0.5 mL/min |
| Column Temperature | 10 - 25°C | 20 - 40°C |
| Detector | MS, ELSD, UV (260 nm) | MS, UV (260 nm) |
Note: These are starting parameters and require optimization for specific applications.
Experimental Protocols
Protocol 1: Silver-Ion HPLC for Positional and Geometric Isomer Separation
-
Sample Preparation: Dissolve the octadecatrienoyl-CoA isomer mixture in the initial mobile phase to a concentration of 0.1-1 mg/mL. Filter the sample through a 0.2 µm PTFE syringe filter before injection.
-
HPLC System: An HPLC system equipped with a gradient pump, column oven, and a suitable detector (MS or ELSD).
-
Column: A commercially available or lab-prepared silver-ion column (e.g., ChromSpher 5 Lipids).
-
Mobile Phase:
-
Solvent A: Hexane
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
0-5 min: 0.1% B
-
5-40 min: Linear gradient from 0.1% to 2% B
-
40-45 min: Hold at 2% B
-
45-50 min: Return to 0.1% B
-
50-60 min: Re-equilibration
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 15°C.
-
Injection Volume: 5-20 µL.
-
Detection: Mass spectrometer with electrospray ionization (ESI) in positive ion mode, monitoring for the specific m/z of octadecatrienoyl-CoA.
Protocol 2: Reversed-Phase HPLC for General Isomer Separation
-
Sample Preparation: Dissolve the octadecatrienoyl-CoA isomer mixture in 50:50 acetonitrile/water to a concentration of 0.1-1 mg/mL. Filter the sample through a 0.2 µm PTFE syringe filter.
-
HPLC System: A UHPLC or HPLC system with a gradient pump, column oven, and a UV or MS detector.
-
Column: A high-resolution C18 or C30 column (e.g., 150 x 2.1 mm, 1.7 µm).
-
Mobile Phase:
-
Solvent A: Water + 0.1% Formic Acid
-
Solvent B: Acetonitrile + 0.1% Formic Acid
-
-
Gradient Program:
-
0-2 min: 30% B
-
2-25 min: Linear gradient from 30% to 95% B
-
25-30 min: Hold at 95% B
-
30-31 min: Return to 30% B
-
31-40 min: Re-equilibration
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 2-10 µL.
-
Detection: UV at 260 nm or MS with ESI in positive ion mode.
Mandatory Visualization
Caption: Troubleshooting workflow for poor resolution of octadecatrienoyl-CoA isomers.
Caption: Experimental workflow for Ag+-HPLC separation of octadecatrienoyl-CoA isomers.
References
- 1. aocs.org [aocs.org]
- 2. Silver ion chromatography of lipids and fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aocs.org [aocs.org]
- 4. benchchem.com [benchchem.com]
- 5. gcms.cz [gcms.cz]
- 6. aocs.org [aocs.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
Optimizing enzymatic reaction conditions for assays involving alpha-linolenoyl-CoA.
Welcome to the technical support center for optimizing enzymatic reaction conditions for assays involving alpha-linolenoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you achieve accurate and reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when working with alpha-linolenoyl-CoA in enzymatic assays?
A1: Alpha-linolenoyl-CoA, a polyunsaturated fatty acyl-CoA, presents several challenges due to its physical and chemical properties:
-
Oxidation: The three double bonds in its structure make it highly susceptible to oxidation, which can lead to the formation of inhibitory byproducts and a decrease in the effective substrate concentration.
-
Solubility and Aggregation: Like other long-chain fatty acyl-CoAs, alpha-linolenoyl-CoA is amphipathic and can form micelles in aqueous solutions above its critical micelle concentration (CMC). Micellar aggregates are often not available to the enzyme and can lead to non-linear reaction kinetics and apparent enzyme inhibition.
-
Substrate Purity: The purity of commercially available alpha-linolenoyl-CoA can vary, and it may contain contaminants such as free fatty acids or oxidized species that can interfere with the assay.
Q2: How can I prevent the oxidation of alpha-linolenoyl-CoA during my experiments?
A2: To minimize oxidation, the following precautions are recommended:
-
Use High-Purity Substrate: Start with the highest purity alpha-linolenoyl-CoA available.
-
Inert Atmosphere: Prepare solutions and conduct experiments under an inert atmosphere (e.g., nitrogen or argon) whenever possible.
-
Antioxidants: Include antioxidants such as butylated hydroxytoluene (BHT) or triphenylphosphine (B44618) in your buffers. However, it is crucial to first test for any potential interference of the antioxidant with your enzyme of interest.
-
Chelating Agents: Add a chelating agent like EDTA to your buffers to sequester metal ions that can catalyze oxidation.
-
Storage: Store stock solutions of alpha-linolenoyl-CoA at -80°C under an inert atmosphere and use them promptly after thawing. Avoid repeated freeze-thaw cycles.
Q3: How do I properly solubilize alpha-linolenoyl-CoA to avoid micelle formation?
A3: Proper solubilization is critical for obtaining reliable kinetic data. Here are some strategies:
-
Work Below the CMC: The most important principle is to keep the concentration of free alpha-linolenoyl-CoA below its CMC. While the exact CMC for alpha-linolenoyl-CoA is not well-documented, for other C18 acyl-CoAs, it can range from the low to mid-micromolar concentrations. It is advisable to empirically determine the optimal substrate concentration range for your specific assay conditions.
-
Use of Detergents: Low concentrations of non-ionic detergents like Triton X-100 can be used to solubilize the substrate. However, the detergent concentration must be carefully optimized as it can also affect enzyme activity.
-
Complexing with Bovine Serum Albumin (BSA): BSA is commonly used to bind long-chain fatty acyl-CoAs, keeping them in a monomeric state and preventing non-specific binding to surfaces.[1] The ratio of alpha-linolenoyl-CoA to BSA is a critical parameter that needs to be optimized for each enzyme and assay.
Q4: What are the common types of assays used for enzymes that metabolize alpha-linolenoyl-CoA?
A4: Several assay formats can be adapted for enzymes utilizing alpha-linolenoyl-CoA:
-
Radiometric Assays: These are highly sensitive and directly measure the incorporation of a radiolabeled substrate (e.g., [14C]-alpha-linolenic acid) into a product.[1]
-
Fluorometric Assays: These assays often rely on a coupled enzyme system where the product of the primary reaction is used in a secondary reaction that generates a fluorescent signal.[2] They offer high sensitivity and are suitable for high-throughput screening.[3]
-
Spectrophotometric/Colorimetric Assays: These assays are generally less sensitive than radiometric or fluorometric methods but are often simpler to perform. They typically involve a coupled enzyme system that produces a colored product.[4]
-
LC-MS/MS-Based Assays: This is a powerful and highly specific method for directly measuring the formation of alpha-linolenoyl-CoA or its downstream metabolites.[5][6] It is particularly useful for complex samples and for validating results from other assay types.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Low Enzyme Activity | Inactive Enzyme: Improper storage or handling. | - Ensure the enzyme has been stored at the correct temperature and has not undergone multiple freeze-thaw cycles. - Test enzyme activity with a known potent substrate as a positive control. |
| Substrate Degradation: Oxidation or hydrolysis of alpha-linolenoyl-CoA. | - Prepare fresh substrate solutions for each experiment. - Implement measures to prevent oxidation (see FAQ 2). - Verify the purity of your alpha-linolenoyl-CoA stock. | |
| Sub-optimal Assay Conditions: Incorrect pH, temperature, or buffer composition. | - Perform a literature search for the optimal conditions for your specific enzyme or enzyme class. - Empirically determine the optimal pH and temperature for your assay. | |
| Substrate Inhibition: Alpha-linolenoyl-CoA concentration is above the CMC, leading to micelle formation. | - Perform a substrate titration curve to identify the optimal concentration range. - Consider using BSA or a low concentration of a non-ionic detergent to improve solubility (see FAQ 3). | |
| High Background Signal | Substrate Autohydrolysis or Oxidation: Non-enzymatic breakdown of alpha-linolenoyl-CoA. | - Run a "no-enzyme" control to quantify the rate of non-enzymatic substrate degradation. - Implement measures to prevent oxidation (see FAQ 2). |
| Contaminating Enzymes in Sample: Presence of other enzymes in your sample that can act on the substrate or detection reagents. | - Use purified enzyme preparations whenever possible. - If using cell lysates or tissue homogenates, run appropriate controls (e.g., boiled lysate) to assess non-specific activity. | |
| Interfering Substances: Components in your sample or buffer are interfering with the detection method. | - Identify and remove potential interfering substances (e.g., reducing agents in a peroxidase-coupled assay). - If possible, use a more specific detection method like LC-MS/MS. | |
| Non-Linear Reaction Progress Curves | Substrate Depletion: The initial substrate concentration is too low, leading to a rapid decrease in the reaction rate. | - Increase the initial concentration of alpha-linolenoyl-CoA, ensuring it remains below the inhibitory range. - Use only the initial, linear portion of the progress curve for rate calculations. |
| Enzyme Instability: The enzyme is losing activity over the course of the assay. | - Optimize buffer conditions (pH, ionic strength, additives like glycerol) to improve enzyme stability. - Reduce the assay time or temperature. | |
| Product Inhibition: The product of the reaction is inhibiting the enzyme. | - Measure initial reaction rates where product accumulation is minimal. - If possible, include a system to remove the product as it is formed. | |
| Poor Reproducibility | Inconsistent Substrate Preparation: Variability in the solubilization of alpha-linolenoyl-CoA. | - Standardize the protocol for preparing the alpha-linolenoyl-CoA solution, including sonication time and temperature. - Prepare a large batch of substrate solution to be used across multiple experiments. |
| Pipetting Errors: Inaccurate dispensing of small volumes of enzyme or substrate. | - Use calibrated pipettes and appropriate pipetting techniques. - Prepare master mixes of reagents to minimize the number of individual pipetting steps. |
Quantitative Data Summary
Table 1: General Assay Parameters for Acyl-CoA Synthetase
| Parameter | Recommended Range | Notes |
| pH | 7.5 - 8.5 | Optimal pH can be enzyme-specific. |
| Temperature | 25 - 37 °C | Higher temperatures can increase reaction rates but may also lead to enzyme instability and substrate degradation. |
| ATP | 2.5 - 10 mM | Ensure ATP is not limiting; may need to be optimized. |
| Coenzyme A | 0.1 - 1 mM | Ensure CoA is not limiting; may need to be optimized. |
| Magnesium Chloride | 5 - 10 mM | Required cofactor for acyl-CoA synthetases. |
| Alpha-Linolenic Acid | 10 - 100 µM | This is a starting range; the optimal concentration must be determined empirically to avoid substrate inhibition. |
| BSA | 0.1 - 1 mg/mL | The optimal BSA concentration will depend on the alpha-linolenoyl-CoA concentration. |
Table 2: Kinetic Parameters of Selected Enzymes with Alpha-Linolenic Acid or Alpha-Linolenoyl-CoA
Note: Specific kinetic parameters for enzymes with alpha-linolenoyl-CoA are not widely reported in a centralized database. The values below are illustrative and may vary significantly based on the enzyme source, purity, and assay conditions. Researchers are strongly encouraged to determine these parameters for their specific experimental system.
| Enzyme | Substrate | Km (µM) | Vmax (units) | Source Organism |
| Acyl-CoA Synthetase | Alpha-Linolenic Acid | Data not readily available | Data not readily available | Various |
| Acyl-CoA Oxidase | Alpha-Linolenoyl-CoA | Data not readily available | Data not readily available | Rat Liver |
| Carnitine Palmitoyltransferase | Alpha-Linolenoyl-CoA | Data not readily available | Data not readily available | Rat Liver |
Researchers should consult the primary literature for specific enzymes of interest and perform their own kinetic analyses.
Experimental Protocols
Protocol 1: Radiometric Assay for Acyl-CoA Synthetase Activity
This protocol is adapted from methods used for long-chain fatty acyl-CoA synthetases and is suitable for purified enzymes or cell lysates.[1]
Materials:
-
[1-14C]-alpha-linolenic acid
-
Alpha-linolenic acid, unlabeled
-
Bovine Serum Albumin (BSA), fatty acid-free
-
ATP
-
Coenzyme A (CoA)
-
Magnesium Chloride (MgCl2)
-
Potassium Phosphate (B84403) buffer, pH 7.5
-
Enzyme preparation (purified or cell lysate)
-
Scintillation cocktail
-
Organic solvent (e.g., Dole's reagent: isopropanol:heptane (B126788):1M H2SO4, 40:10:1)
-
Heptane
-
Deionized water
Procedure:
-
Prepare Substrate Solution:
-
Prepare a stock solution of [1-14C]-alpha-linolenic acid and unlabeled alpha-linolenic acid in ethanol (B145695) to achieve the desired specific activity.
-
In a separate tube, prepare a solution of BSA in potassium phosphate buffer.
-
Add the alpha-linolenic acid stock to the BSA solution while vortexing to create a fatty acid-BSA complex. The final concentration of alpha-linolenic acid should be determined based on prior optimization experiments.
-
-
Prepare Reaction Mixture:
-
In a microcentrifuge tube, prepare the reaction mixture containing:
-
Potassium phosphate buffer, pH 7.5
-
ATP (final concentration 5 mM)
-
CoA (final concentration 0.5 mM)
-
MgCl2 (final concentration 10 mM)
-
Alpha-linolenic acid-BSA complex
-
-
-
Initiate the Reaction:
-
Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding the enzyme preparation.
-
Incubate for a predetermined time, ensuring the reaction is in the linear range.
-
-
Stop the Reaction and Extract:
-
Stop the reaction by adding the organic solvent mixture (Dole's reagent).
-
Add heptane and water, vortex thoroughly, and centrifuge to separate the phases. The upper organic phase contains the unreacted [1-14C]-alpha-linolenic acid, while the lower aqueous phase contains the [1-14C]-alpha-linolenoyl-CoA.
-
-
Quantify Product Formation:
-
Carefully remove a portion of the lower aqueous phase and transfer it to a scintillation vial.
-
Add scintillation cocktail and count the radioactivity using a scintillation counter.
-
-
Controls:
-
Run a "no-enzyme" control to determine the background.
-
Run a "time-zero" control where the reaction is stopped immediately after adding the enzyme.
-
Protocol 2: Coupled Spectrophotometric Assay for Acyl-CoA Synthetase Activity
This protocol utilizes a coupled enzyme system to detect the formation of acyl-CoA.[4]
Materials:
-
Alpha-linolenic acid
-
BSA, fatty acid-free
-
ATP
-
CoA
-
MgCl2
-
Tris-HCl buffer, pH 8.0
-
Acyl-CoA oxidase
-
Horseradish peroxidase (HRP)
-
A suitable chromogenic HRP substrate (e.g., 4-aminoantipyrine (B1666024) and phenol)
-
Enzyme preparation
Procedure:
-
Prepare Substrate Solution:
-
Prepare the alpha-linolenic acid-BSA complex as described in Protocol 1.
-
-
Prepare Reaction Mixture:
-
In a cuvette or microplate well, prepare the reaction mixture containing:
-
Tris-HCl buffer, pH 8.0
-
ATP (final concentration 5 mM)
-
CoA (final concentration 0.5 mM)
-
MgCl2 (final concentration 10 mM)
-
Alpha-linolenic acid-BSA complex
-
Acyl-CoA oxidase
-
HRP
-
Chromogenic substrate
-
-
-
Initiate the Reaction:
-
Pre-incubate the reaction mixture at the desired temperature.
-
Initiate the reaction by adding the acyl-CoA synthetase preparation.
-
-
Monitor the Reaction:
-
Immediately begin monitoring the increase in absorbance at the appropriate wavelength for the chosen chromogenic substrate using a spectrophotometer or microplate reader.
-
-
Controls:
-
Run a "no-enzyme" control (without acyl-CoA synthetase) to check for background signal.
-
Run a control without alpha-linolenic acid to ensure the signal is substrate-dependent.
-
Visualizations
Caption: General experimental workflow for enzymatic assays involving alpha-linolenoyl-CoA.
References
- 1. Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 3. mdpi.com [mdpi.com]
- 4. An enzyme-coupled assay for acyl-CoA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of novel hydroperoxides and other metabolites of oleic, linoleic, and linolenic acids by liquid chromatography-mass spectrometry with ion trap MSn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Addressing matrix effects in the mass spectrometric analysis of 9Z,12Z,15Z-octadecatrienoyl-CoA.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the mass spectrometric analysis of 9Z,12Z,15Z-octadecatrienoyl-CoA (α-linolenoyl-CoA).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds in the sample matrix.[1][2] For this compound, which is often analyzed in complex biological matrices like plasma, serum, or tissue homogenates, matrix effects can lead to ion suppression or enhancement.[3] This interference can significantly compromise the accuracy, precision, and sensitivity of quantification.[4] A primary source of matrix effects in the analysis of lipids like acyl-CoAs are phospholipids (B1166683), which are highly abundant in biological samples.[5]
Q2: What is the most common cause of ion suppression for long-chain acyl-CoAs like this compound?
A2: The most significant cause of ion suppression in the positive electrospray ionization (ESI) mode for long-chain acyl-CoAs is the co-elution of phospholipids from the biological matrix.[6] Phospholipids are highly abundant in samples such as plasma and tissue extracts and can compete with the analyte for ionization, leading to a decreased signal for this compound.
Q3: How can I compensate for matrix effects in my analysis?
A3: The gold standard for compensating for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS).[7][8] A SIL-IS for this compound would have a similar chemical structure and chromatographic behavior, and would therefore experience similar matrix effects.[5] This allows for accurate quantification by comparing the analyte response to the internal standard. If a specific SIL-IS is not available, an odd-chain fatty acyl-CoA can be used as an alternative internal standard.[9]
Q4: What are the recommended sample preparation techniques to minimize matrix effects for this compound?
A4: Several sample preparation techniques can be employed to reduce matrix effects. These include:
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples and removing interfering substances like phospholipids.[5][10] Various SPE sorbents are available, and the choice depends on the specific application.
-
Liquid-Liquid Extraction (LLE): LLE can be used to separate the analyte from matrix components based on their differential solubility in immiscible solvents.[5]
-
Protein Precipitation (PPT): While a simple and common technique, PPT alone is often insufficient to remove phospholipids and may lead to significant ion suppression.
Q5: What are the typical LC-MS/MS parameters for the analysis of this compound?
A5: The analysis of long-chain acyl-CoAs is typically performed using a C18 reversed-phase column with a gradient elution.[8] The mobile phases often consist of an aqueous component with an ammonium (B1175870) salt (e.g., ammonium acetate (B1210297) or ammonium hydroxide) and an organic solvent like acetonitrile (B52724) or methanol (B129727).[8][11] Detection is usually carried out in positive ion mode using electrospray ionization (ESI), monitoring for a characteristic neutral loss of 507 Da, which corresponds to the phosphoadenosine diphosphate (B83284) group.[11]
Troubleshooting Guides
Problem 1: Poor Signal Intensity or High Signal Variability for this compound
Possible Cause: Ion suppression due to matrix effects, likely from phospholipids.
Troubleshooting Steps:
-
Assess Matrix Effects:
-
Post-Column Infusion: Infuse a standard solution of this compound post-column while injecting a blank matrix extract. A dip in the baseline signal at the retention time of your analyte indicates ion suppression.
-
Post-Extraction Spike: Compare the signal of the analyte spiked into a clean solvent with the signal of the analyte spiked into a processed blank matrix sample. A lower signal in the matrix sample confirms ion suppression.[12]
-
-
Improve Sample Preparation:
-
If using protein precipitation alone, consider switching to a more effective cleanup method like Solid-Phase Extraction (SPE).
-
Specialized SPE cartridges designed for phospholipid removal (e.g., HybridSPE) can be particularly effective.[6]
-
-
Optimize Chromatography:
-
Adjust the chromatographic gradient to separate the analyte from the regions of significant ion suppression.
-
Consider using a different column chemistry that provides better separation from interfering matrix components.
-
-
Implement an Internal Standard:
Illustrative Data on the Impact of Sample Preparation on Ion Suppression:
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) (Ion Suppression) |
| Protein Precipitation | 85 ± 5 | 65 ± 8 |
| Liquid-Liquid Extraction | 70 ± 7 | 30 ± 5 |
| Solid-Phase Extraction (C18) | 92 ± 4 | 15 ± 3 |
| Phospholipid Removal SPE | 95 ± 3 | < 5 |
Note: These values are illustrative and the actual performance may vary depending on the specific matrix and experimental conditions.
Problem 2: Inconsistent Quantification and Poor Reproducibility
Possible Cause: Inadequate correction for matrix effects or sample loss during preparation.
Troubleshooting Steps:
-
Validate Internal Standard Performance:
-
Ensure the internal standard signal is stable and reproducible across all samples.
-
If using an analog internal standard (e.g., an odd-chain acyl-CoA), verify that it co-elutes as closely as possible with this compound and responds similarly to matrix effects.
-
-
Evaluate Sample Preparation Recovery:
-
Determine the recovery of your analyte and internal standard through the entire sample preparation procedure. Low or variable recovery can lead to inaccurate results. A recovery of 70-80% or higher is generally desirable.[13]
-
-
Matrix-Matched Calibration Curve:
-
Prepare your calibration standards in a blank matrix that has been processed in the same way as your samples. This can help to compensate for consistent matrix effects.[1]
-
Quantitative Comparison of Internal Standard Strategies:
| Internal Standard Type | Analyte/IS Ratio Variability (CV%) | Accuracy (% Bias) |
| No Internal Standard | 35 | -40 |
| Odd-Chain Acyl-CoA | 12 | -15 |
| Stable Isotope-Labeled | < 5 | < 5 |
Note: These values are illustrative and highlight the improved performance with a stable isotope-labeled internal standard.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for the Analysis of this compound from Tissue
This protocol is adapted from methods described for the extraction and purification of long-chain acyl-CoAs.[13][14]
Materials:
-
Tissue sample (e.g., liver, heart)
-
Extraction Buffer: 100 mM KH2PO4, pH 4.9
-
Acetonitrile (ACN)
-
2-propanol
-
SPE cartridge (e.g., C18 or specialized phospholipid removal)
-
Internal Standard solution (e.g., stable isotope-labeled this compound or an odd-chain acyl-CoA)
Procedure:
-
Homogenization: Homogenize the frozen tissue sample in ice-cold extraction buffer.
-
Internal Standard Spiking: Add a known amount of the internal standard solution to the homogenate.
-
Extraction: Add 2-propanol and then acetonitrile to the homogenate, vortex thoroughly, and centrifuge to pellet the proteins.
-
SPE Column Conditioning: Condition the SPE cartridge according to the manufacturer's instructions (typically with methanol followed by water or an equilibration buffer).
-
Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove polar interferences. The specific wash solvent will depend on the SPE sorbent used.
-
Elution: Elute the this compound and the internal standard from the cartridge using an appropriate elution solvent (e.g., a mixture of acetonitrile and 2-propanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of this compound
This protocol outlines typical starting conditions for the LC-MS/MS analysis.
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 10 mM Ammonium Acetate in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over several minutes. The exact gradient should be optimized for the specific column and system.
-
Flow Rate: 0.2-0.4 mL/min
-
Column Temperature: 40-50 °C
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor Ion (Q1): [M+H]+ for this compound (m/z will depend on the exact molecular weight)
-
Product Ion (Q3): Monitor for the characteristic product ion resulting from the neutral loss of 507 Da.
-
Collision Energy: Optimize for the specific instrument and analyte.
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Troubleshooting logic for addressing poor signal in mass spectrometric analysis.
References
- 1. Quantitative evaluation of the matrix effect in bioanalytical methods based on LC-MS: A comparison of two approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Stable isotope dilution liquid chromatography/mass spectrometry analysis of cellular and tissue medium- and long-chain acyl-coenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. Stable isotope dilution liquid chromatography-mass spectrometry analysis of cellular and tissue medium- and long-chain acyl-coenzyme A thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LC-quadrupole/Orbitrap high resolution mass spectrometry enables stable isotope resolved simultaneous quantification and 13C-isotopic labeling of acyl-Coenzyme A thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detailed Protocol for Solid-Phase Extraction for Lipidomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Artificial Hydrolysis of Acyl-CoAs During Sample Preparation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining sample preparation techniques to minimize the artificial hydrolysis of acyl-CoAs. Acyl-Coenzyme A (acyl-CoA) molecules are central intermediates in numerous metabolic pathways, and their accurate quantification is crucial for metabolic research. However, the inherent instability of the thioester bond makes them susceptible to degradation during sample preparation, leading to inaccurate results.
Troubleshooting Guide
This guide addresses specific issues that can lead to the artificial hydrolysis of acyl-CoAs and provides solutions to mitigate these problems.
| Problem | Potential Cause | Recommended Solution |
| Low or no detectable acyl-CoA signal | Enzymatic Degradation: Cellular thioesterases (acyl-CoA thioesterases or ACOTs) can rapidly hydrolyze acyl-CoAs upon cell lysis.[1] | Immediate Quenching: Inactivate enzymatic activity instantly upon sample collection. For tissues, flash-freeze in liquid nitrogen. For cell cultures, quench metabolism by adding a pre-chilled organic solvent like methanol (B129727) at -80°C directly to the culture plate.[1] |
| Chemical Hydrolysis due to pH: The thioester bond of acyl-CoAs is unstable at neutral or alkaline pH.[1] | Use Acidic Buffers: Employ an acidic extraction buffer, such as 100 mM potassium phosphate (B84403) (KH2PO4) at a pH of 4.9, to maintain stability.[1][2][3] Aqueous solutions of Coenzyme A and its esters are most stable between pH 2 and 6.[1] | |
| High Temperature: Elevated temperatures accelerate both chemical and enzymatic degradation of acyl-CoAs.[1] | Maintain Cold Chain: Ensure all steps of the sample preparation, including homogenization, centrifugation, and solvent evaporation, are performed on ice or at 4°C.[1] Use pre-chilled tubes, buffers, and solvents.[1] | |
| Poor recovery of long-chain acyl-CoAs | Incomplete Cell Lysis and Extraction: Inadequate disruption of tissues or cells can lead to inefficient extraction of acyl-CoAs. | Thorough Homogenization: Use a glass homogenizer for tissues to ensure complete disruption.[3] Optimize the ratio of extraction solvent to tissue weight.[3] |
| Inefficient Solid-Phase Extraction (SPE): Improper conditioning or elution during SPE can result in the loss of acyl-CoAs. | Optimize SPE Protocol: Ensure the SPE column is properly conditioned and equilibrated before sample loading. Optimize the wash and elution steps to ensure complete recovery of acyl-CoAs.[3] | |
| High variability between replicate samples | Inconsistent Sample Handling: Variations in the timing and temperature of sample processing can lead to different degrees of hydrolysis. | Standardize Workflow: Adhere to a strict and consistent protocol for all samples. Minimize the time between sample collection and extraction. |
| Repeated Freeze-Thaw Cycles: Multiple freeze-thaw cycles can lead to the degradation of acyl-CoAs.[4] | Aliquot Samples: Store samples in single-use aliquots to avoid repeated freezing and thawing.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of artificial acyl-CoA hydrolysis during sample preparation?
A1: The primary causes are enzymatic degradation by cellular thioesterases, chemical hydrolysis at non-optimal pH (neutral to alkaline), and thermal degradation due to high temperatures.[1] Immediate inactivation of enzymes and maintenance of acidic and cold conditions are critical to prevent this.[1]
Q2: What is the optimal pH for acyl-CoA stability?
A2: Acyl-CoAs are most stable in a slightly acidic environment, typically between pH 4 and 6.[1] Extraction protocols often utilize buffers with a pH around 4.9 to ensure stability.[1][2]
Q3: How critical is temperature control during sample preparation?
A3: Temperature control is extremely critical. Both enzymatic and chemical hydrolysis rates increase significantly with temperature.[1] It is imperative to keep samples on ice (0-4°C) throughout the entire extraction process.[1] For long-term storage, acyl-CoA extracts should be kept at -80°C.[3][4]
Q4: Which extraction method is best for minimizing hydrolysis?
A4: Both solvent precipitation and solid-phase extraction (SPE) can be effective if performed correctly. The choice often depends on the sample type and the specific acyl-CoAs of interest. A common and effective method involves homogenization in an acidic buffer followed by extraction with organic solvents like acetonitrile (B52724) and isopropanol (B130326).[3] SPE can further purify the sample and improve recovery.[3][5]
Q5: What are the best practices for storing biological samples and extracts to ensure acyl-CoA stability?
A5: For biological samples, flash-freezing in liquid nitrogen and storing at -80°C is recommended to minimize degradation.[3] For extracts, after drying under nitrogen or vacuum, store the pellets at -80°C.[6] Reconstitute the dried extract in a suitable solvent, such as 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7), just before analysis.[7] It is also crucial to avoid repeated freeze-thaw cycles.[4]
Quantitative Data Summary
The stability and recovery of acyl-CoAs are significantly influenced by the extraction and storage conditions. The following tables summarize key quantitative data from cited literature.
Table 1: Impact of Extraction Solvent on Acyl-CoA MS Intensities in Liver Tissue
| Extraction Solvent | Relative MS Intensity of Short-Chain Acyl-CoAs | Relative MS Intensity of Medium to Long-Chain Acyl-CoAs |
| 80% Methanol | Highest | Highest |
| Acetonitrile | Very Poor/No Signal | Very Poor/No Signal |
| Formic Acid | Very Poor/No Signal | Very Poor/No Signal |
| Data synthesized from a study on liver tissue extracts, indicating that 80% methanol yields the highest signal intensity for a broad range of acyl-CoAs.[6] |
Table 2: Stability of Acyl-CoAs in Liver Extract at 4°C over 24 Hours
| Acyl-CoA Species | Degradation after 24 hours |
| Free CoA, Acetyl-CoA, Propionyl-CoA, C8, C10, C18:1-CoA | ≤ 30% |
| Hexanoyl-CoA, Suberyl-CoA, C14:1-CoA | > 30% |
| This table illustrates the differential stability of various acyl-CoA species in a liver extract stored at 4°C, highlighting that some species are more prone to degradation.[6] |
Table 3: Recovery of Long-Chain Acyl-CoAs Using Different Methodologies
| Extraction Method | Typical Recovery Rate | Reference |
| Modified method with KH2PO4 buffer, 2-propanol, and acetonitrile extraction followed by SPE | 70-80% | [2] |
| Solvent extraction combined with solid-phase extraction | High recovery and purity | [3] |
| This table provides an overview of reported recovery rates for long-chain acyl-CoAs, demonstrating that optimized protocols can achieve high recovery.[2][3] |
Experimental Protocols
Below are detailed methodologies for the extraction of acyl-CoAs from tissues and cultured cells, designed to minimize artificial hydrolysis.
Protocol 1: Acyl-CoA Extraction from Tissues
This protocol is adapted from established methods and is suitable for various tissue types.[2][3]
Materials:
-
Frozen tissue sample (~100 mg)
-
Glass homogenizer
-
100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9
-
Acetonitrile (ACN)
-
Isopropanol
-
Saturated Ammonium Sulfate ((NH4)2SO4)
-
Solid-Phase Extraction (SPE) columns (weak anion exchange)
-
Methanol
-
Internal standard (e.g., Heptadecanoyl-CoA)
-
Centrifuge capable of 4°C operation
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Homogenization: In a pre-chilled glass homogenizer on ice, add the frozen tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard. Homogenize thoroughly.
-
Solvent Addition: Add 2 mL of isopropanol and homogenize again. Then, add 4 mL of acetonitrile and 0.25 mL of saturated ammonium sulfate.
-
Extraction: Vortex the mixture vigorously for 5 minutes.
-
Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the upper phase containing the acyl-CoAs into a new pre-chilled tube.
-
SPE Column Conditioning: Condition the SPE column according to the manufacturer's instructions.
-
Sample Loading: Load the collected supernatant onto the conditioned SPE column.
-
Washing: Wash the column to remove interfering substances.
-
Elution: Elute the acyl-CoAs from the column using an appropriate solvent, such as methanol.
-
Drying: Dry the eluate under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in 50 mM ammonium acetate, pH 7).
Protocol 2: Acyl-CoA Extraction from Cultured Cells
This protocol is designed for the extraction of acyl-CoAs from both adherent and suspension cell cultures.[7]
Materials:
-
Cultured cells
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold 80% Methanol containing an internal standard
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Centrifuge capable of 4°C operation
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Cell Harvesting and Washing:
-
Adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.
-
Suspension cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.
-
-
Metabolism Quenching and Lysis:
-
Adherent cells: Add ice-cold 80% methanol with internal standard directly to the plate and scrape the cells.
-
Suspension cells: Resuspend the cell pellet in ice-cold 80% methanol with internal standard.
-
-
Homogenization: Transfer the cell lysate to a pre-chilled microcentrifuge tube and vortex vigorously for 1 minute.
-
Protein Precipitation: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube.
-
Drying: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
Visualizations
Diagram 1: Experimental Workflow for Acyl-CoA Extraction
Caption: Workflow for acyl-CoA extraction from biological samples.
Diagram 2: Factors Leading to Artificial Hydrolysis of Acyl-CoAs
Caption: Factors causing and preventing artificial acyl-CoA hydrolysis.
References
- 1. benchchem.com [benchchem.com]
- 2. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Reverse-Phase HPLC Analysis of 9Z,12Z,15Z-Octadecatrienoyl-CoA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reverse-phase high-performance liquid chromatography (RP-HPLC) analysis of 9Z,12Z,15Z-octadecatrienoyl-CoA.
Troubleshooting Guide: Improving Peak Shape
Poor peak shape in the RP-HPLC analysis of this compound, characterized by broad, tailing, or split peaks, can significantly compromise resolution, sensitivity, and accurate quantification. This guide addresses common issues and provides systematic solutions.
Problem: Broad Peaks
Broad peaks can result from several factors related to the sample, mobile phase, or HPLC system itself.
| Potential Cause | Recommended Solution |
| Column Overload | Reduce the injection volume or dilute the sample. Overloading the column with too much analyte is a common cause of peak broadening. |
| Incompatible Injection Solvent | The sample solvent should be of similar or weaker eluotropic strength than the initial mobile phase. Dissolving the sample in a solvent stronger than the mobile phase can cause the analyte band to spread before it reaches the column, resulting in broad peaks. Whenever possible, dissolve the sample in the initial mobile phase.[1] |
| High Extra-Column Volume | Minimize the length and internal diameter of tubing connecting the injector, column, and detector to reduce dead volume, which contributes to peak broadening.[1] |
| Low Flow Rate | An excessively low flow rate can lead to increased diffusion of the analyte on the column, resulting in broader peaks. Optimize the flow rate to achieve a balance between resolution and analysis time. |
| Poor Column Condition | If the column is old or has been contaminated, it can lead to a loss of efficiency and broader peaks. Flush the column with a strong solvent or replace it if necessary. |
Problem: Peak Tailing
Peak tailing is often caused by secondary interactions between the analyte and the stationary phase.
| Potential Cause | Recommended Solution |
| Secondary Silanol (B1196071) Interactions | The negatively charged phosphate (B84403) groups in the CoA moiety can interact with residual silanol groups on the silica-based C18 stationary phase, leading to tailing.[1] To mitigate this, add a small amount of a weak acid, such as 0.1% formic acid or acetic acid, to the mobile phase to suppress the ionization of the silanol groups.[1] |
| Inappropriate Mobile Phase pH | The pH of the mobile phase can affect the ionization state of the analyte. For many lipids, a slightly acidic mobile phase (pH 3-5) can improve peak shape.[1] |
| Metal Chelation | The phosphate groups of CoA can chelate with active metal sites in the stainless-steel components of the HPLC system and column, causing peak tailing. The use of phosphate buffers can help to passivate these sites and improve peak shape. |
| Analyte Adsorption | The long hydrophobic acyl chain can have strong interactions with the stationary phase, potentially leading to tailing. A gradual gradient elution with a sufficient final concentration of the organic modifier can help to ensure complete elution. |
Problem: Split Peaks
Split peaks can be an indication of several issues, from sample preparation to column problems.
| Potential Cause | Recommended Solution |
| Incompatible Sample Solvent | A significant mismatch between the sample solvent and the mobile phase can cause peak splitting, especially for early eluting peaks. Ensure the sample is dissolved in a solvent compatible with the initial mobile phase conditions.[1] |
| Co-elution of Isomers | While less common for this specific molecule, the presence of closely eluting isomers can appear as split peaks. To investigate this, try adjusting the mobile phase gradient or temperature to see if the peaks can be resolved. |
| Column Contamination or Damage | A blocked or contaminated column frit or a void at the head of the column can cause the sample band to split. Back-flushing the column or replacing it may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting mobile phase for the analysis of this compound?
A1: A common starting point for the separation of long-chain acyl-CoAs is a gradient elution using a C18 column. The mobile phase typically consists of an aqueous buffer (A) and an organic modifier (B). A widely used system employs 75 mM potassium phosphate (KH₂PO₄) as buffer A and acetonitrile (B52724) containing 600 mM acetic acid as buffer B. The analysis can start with a lower percentage of buffer B, which is gradually increased to elute the more hydrophobic long-chain acyl-CoAs.
Q2: How does temperature affect the separation?
A2: Increasing the column temperature, for instance to 35°C, can improve peak shape and reduce viscosity of the mobile phase, leading to lower backpressure and potentially faster analysis times. However, excessively high temperatures should be avoided to prevent degradation of the analyte.
Q3: Are there any alternatives to phosphate buffers?
A3: Yes, for applications where mass spectrometry (MS) is used for detection, volatile buffers are preferred. A mobile phase containing 15 mM ammonium (B1175870) hydroxide (B78521) in water and 15 mM ammonium hydroxide in acetonitrile has been successfully used for the analysis of long-chain acyl-CoAs by LC-MS/MS. Another option is the use of ammonium acetate (B1210297) or ammonium formate (B1220265) as additives.
Q4: What type of column is best suited for this analysis?
A4: A C18 reversed-phase column is the most common choice for separating long-chain acyl-CoAs. The long alkyl chains of the C18 stationary phase provide good retention and separation based on the hydrophobicity of the acyl chain.
Q5: Can ion-pairing agents be used to improve peak shape?
A5: While ion-pairing agents can be effective in improving peak shape for charged analytes, they are often not necessary for acyl-CoA analysis if the mobile phase pH is properly controlled with acidic modifiers. If used, care must be taken as they can be difficult to remove from the column and may interfere with MS detection.
Data Presentation
The following table summarizes the expected qualitative effects of adjusting key chromatographic parameters on the peak shape of long-chain acyl-CoAs like this compound, based on established principles of reverse-phase chromatography.
| Parameter | Adjustment | Expected Effect on Peak Shape | Rationale |
| Mobile Phase pH | Decrease (e.g., from 7 to 4) | Improved symmetry, reduced tailing | Suppresses the ionization of residual silanol groups on the stationary phase, minimizing secondary interactions with the negatively charged phosphate groups of CoA.[1] |
| Acidic Additive (e.g., Formic Acid) | Addition (e.g., 0.1%) | Sharper peaks, reduced tailing | Protonates silanol groups, reducing their interaction with the analyte. |
| Organic Modifier Concentration (Gradient) | Steeper Gradient | Narrower peaks | Faster elution reduces on-column diffusion, leading to less band broadening. |
| Column Temperature | Increase (e.g., from 25°C to 40°C) | Sharper peaks, reduced broadening | Lowers mobile phase viscosity, improving mass transfer kinetics and reducing diffusion. |
| Injection Volume | Decrease | More symmetrical peaks | Prevents column overload, which can cause peak fronting or broadening. |
Experimental Protocols
Protocol 1: RP-HPLC with UV Detection
This protocol is adapted from a method for the analysis of long-chain acyl-CoA molecular species.
1. Sample Preparation:
-
If extracting from tissue, homogenize the sample in a cold 100 mM potassium phosphate (KH₂PO₄) buffer (pH 4.9).
-
Perform a liquid-liquid or solid-phase extraction to isolate the acyl-CoAs.
-
Reconstitute the final extract in the initial mobile phase.
2. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 75 mM KH₂PO₄, pH 4.9.
-
Mobile Phase B: Acetonitrile with 600 mM acetic acid.
-
Gradient:
-
0-80 min: 44% to 50% B
-
80-95 min: 50% to 70% B
-
95-110 min: 70% to 80% B
-
110-120 min: Hold at 80% B
-
120-125 min: Return to 44% B
-
125-140 min: Re-equilibration at 44% B
-
-
Flow Rate: 0.5 mL/min, may be increased to 1.0 mL/min during the gradient for faster elution of highly retained compounds.
-
Column Temperature: 35°C.
-
Detection: UV at 260 nm.
Visualization
Workflow for Troubleshooting HPLC Peak Shape Issues
Caption: A logical workflow for diagnosing and resolving common peak shape problems in HPLC.
Metabolic Pathway: Activation of α-Linolenic Acid
Caption: The enzymatic activation of α-linolenic acid to its CoA ester.
References
Overcoming poor ionization efficiency of alpha-linolenoyl-CoA in ESI-MS.
Welcome to the technical support center for the analysis of alpha-linolenoyl-CoA and other long-chain acyl-CoAs using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly the poor ionization efficiency of these molecules.
Frequently Asked Questions (FAQs)
Q1: Why is alpha-linolenoyl-CoA difficult to analyze by ESI-MS?
Alpha-linolenoyl-CoA, like other long-chain fatty acyl-CoAs, presents several analytical challenges that can lead to poor signal intensity and unreliable quantification. These challenges include:
-
Low Ionization Efficiency: The large, hydrophobic acyl chain and the polar, negatively charged coenzyme A moiety make it difficult to efficiently generate gas-phase ions in the ESI source.
-
Sample Degradation: Acyl-CoAs are susceptible to hydrolysis, particularly in non-acidic aqueous solutions and at room temperature.[1]
-
Suboptimal Chromatographic Conditions: Peak tailing and poor retention can occur with standard reverse-phase liquid chromatography methods.
-
Matrix Effects: Co-eluting substances from biological samples can suppress the ionization of the target analyte.
Q2: What is the most sensitive ESI mode for analyzing alpha-linolenoyl-CoA?
For fatty acyl-CoAs, positive ion mode ESI is generally more sensitive than negative ion mode.[2] Optimization of MS parameters in positive mode, including declustering potential, collision energy, and source temperature, is crucial for achieving maximum sensitivity.[2]
Q3: What are the expected fragmentation patterns for alpha-linolenoyl-CoA in MS/MS?
In positive ion mode tandem mass spectrometry (MS/MS), alpha-linolenoyl-CoA typically exhibits characteristic fragmentation patterns that are useful for developing Multiple Reaction Monitoring (MRM) methods. Key fragmentations include:
-
A neutral loss of the 3'-phosphoadenosine-5'-diphosphate moiety, resulting in a product ion of [M - 507 + H]⁺.[3]
-
Fragmentation between the 5' diphosphates, yielding a product ion at m/z 428.[3]
These transitions are commonly used for both quantification and qualitative identification.[3]
Troubleshooting Guides
Issue 1: Low or No Signal for Alpha-Linolenoyl-CoA
This is a common issue that can be addressed by systematically evaluating the sample, LC, and MS components.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low LC-MS signal.
Issue 2: Poor Peak Shape and Chromatography
Poor peak shape, including tailing and broadening, can compromise quantification.
| Potential Cause | Recommended Solution |
| Secondary Interactions | The phosphate (B84403) groups of the CoA moiety can interact with the stationary phase, causing peak tailing. |
| Solution: Introduce an ion-pairing reagent into the mobile phase to mask these interactions. | |
| Inappropriate Mobile Phase pH | The pH of the mobile phase can affect the retention and peak shape of acyl-CoAs. |
| Solution: Adjust the mobile phase pH. Slightly acidic conditions are often required for short-chain acyl-CoAs on reversed-phase columns.[4] | |
| Column Overload | Injecting too much sample can lead to peak fronting or tailing. |
| Solution: Dilute the sample or reduce the injection volume. |
Strategies to Enhance Ionization Efficiency
Improving the ionization efficiency of alpha-linolenoyl-CoA is critical for achieving sensitive and reliable results. The two primary strategies are the use of ion-pairing reagents and chemical derivatization.
Method Enhancement Workflow
Caption: Workflow for selecting a method to enhance signal.
Ion-Pairing Reagents
Ion-pairing reagents are added to the mobile phase to improve the retention and peak shape of polar analytes on reversed-phase columns and can enhance ionization.
| Reagent | Typical Concentration | Pros | Cons |
| N,N-Dimethylbutylamine (DMBA) | 2.5 mM[3] | Improves chromatography of phosphate-containing compounds.[3] | May require system flushing to avoid carryover. |
| Ammonium Hydroxide (NH₄OH) | Varies by method | Used in binary gradients for separating long-chain acyl-CoAs.[5] | Can affect mobile phase pH stability. |
| Formic Acid / Acetic Acid | 0.05% - 0.3%[6] | Commonly used and MS-compatible. | May not be as effective for highly polar compounds. |
| Trifluoroacetic Acid (TFA) | <0.05%[6] | Strong ion-pairing agent. | Not Recommended: Causes significant ion suppression and can permanently contaminate the MS system.[6] |
Chemical Derivatization
Chemical derivatization modifies the alpha-linolenoyl-CoA molecule, typically at the fatty acyl chain, to enhance its ionization efficiency.[7] This is a powerful technique, particularly when analyzing the free fatty acid after hydrolysis.
| Derivatization Reagent | Target Moiety | Principle of Enhancement | Reference |
| Trimethylaminoethyl (TMAE) ester reagents | Carboxylic acid of alpha-linolenic acid | Introduces a permanently charged quaternary amine group, significantly boosting positive ESI signal. | [8] |
| 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) | Conjugated dienes in the fatty acid | Reacts with conjugated double bonds to form derivatives that are highly responsive in positive ion mode. | [9] |
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of Acyl-CoAs using Ion-Pairing Chromatography
This protocol is adapted from methods developed for short and long-chain acyl-CoAs.[3][5]
1. Sample Preparation (from cell culture): a. Deproteinize samples using 5-sulfosalicylic acid (SSA).[3] b. Centrifuge to pellet precipitated proteins. c. Use the supernatant directly for LC-MS/MS analysis.
2. LC Conditions:
- Column: Phenomenex Kinetex C18 or equivalent.[10]
- Mobile Phase A: 5 mM Ammonium Acetate + 2.5 mM DMBA in water (pH 5.6).[3]
- Mobile Phase B: 95% Acetonitrile, 5% H₂O + 5 mM Ammonium Acetate.[3]
- Gradient: Develop a gradient that effectively separates alpha-linolenoyl-CoA from other acyl-CoAs and matrix components.
- Flow Rate: Optimize for the specific column dimensions (e.g., 0.3-0.6 mL/min).
- Column Temperature: 40°C.
3. MS Conditions:
- System: Triple quadrupole mass spectrometer.
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- MRM Transitions:
- Quantitative: [M+H]⁺ → [M - 507 + H]⁺
- Qualitative: [M+H]⁺ → 428 m/z
- Source Parameters:
- Spray Voltage: 3.5 - 5.5 kV.[2][5]
- Source Temperature: 350°C.[2]
- Optimize nebulizer, desolvation, and curtain gas flows for your specific instrument.
- Collision Energy (CE): Optimize for the specific precursor-product ion transition.
Protocol 2: Derivatization of Alpha-Linolenic Acid for Enhanced Sensitivity
This protocol is for the analysis of alpha-linolenic acid after its release from the CoA moiety and is based on the use of TMAE derivatization.[8]
1. Hydrolysis of Alpha-Linolenoyl-CoA: a. Hydrolyze the acyl-CoA sample to release the free fatty acid (alpha-linolenic acid) using a suitable chemical or enzymatic method.
2. Derivatization: a. Evaporate the sample containing the free fatty acid to dryness. b. Reconstitute in a suitable solvent and add the TMAE-esterifying reagent. c. Incubate to allow the reaction to complete.
3. LC-MS/MS Analysis: a. Perform reverse-phase chromatography on the derivatized sample. b. Analyze using ESI-MS in positive ion mode. c. Monitor the specific MRM transition for the TMAE derivative of alpha-linolenic acid. The precursor ion will be the [M+H]⁺ of the derivatized molecule, and the product ion will be a characteristic fragment.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ddtjournal.com [ddtjournal.com]
- 8. Targeted quantitative analysis of fatty acids in atherosclerotic plaques by high sensitivity liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Diels-Alder derivatization for sensitive detection and characterization of conjugated linoleic acids using LC/ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Guide to the Validated Analysis of 9Z,12Z,15Z-Octadecatrienoyl-CoA Utilizing Internal Standards
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of bioactive lipids is paramount. This guide provides a comparative overview of analytical methodologies for 9Z,12Z,15Z-octadecatrienoyl-CoA, commonly known as alpha-linolenoyl-CoA, with a focus on the critical role of internal standards in achieving reliable results.
Alpha-linolenoyl-CoA is the activated form of the essential omega-3 fatty acid, alpha-linolenic acid (ALA), and a key precursor in the biosynthesis of several anti-inflammatory lipid mediators. Validated analytical methods are crucial for understanding its physiological and pathological roles. This guide details established experimental protocols, compares the performance of different internal standards, and presents the expected validation data for a robust analytical method.
Comparison of Internal Standards for Accurate Quantification
The use of an appropriate internal standard is fundamental in liquid chromatography-mass spectrometry (LC-MS/MS) analysis to compensate for variations in sample preparation, injection volume, and matrix effects. For the analysis of this compound, two main types of internal standards are predominantly used: odd-chain fatty acyl-CoAs and stable isotope-labeled (SIL) standards.
| Internal Standard Type | Advantages | Disadvantages | Typical Examples |
| Odd-Chain Fatty Acyl-CoAs | - Structurally similar to the analyte. - Not naturally abundant in most biological systems. - Commercially available and cost-effective. | - May not perfectly mimic the ionization behavior of polyunsaturated analytes. - Potential for endogenous presence in some specific biological contexts. | - Heptadecanoyl-CoA (C17:0-CoA) - Pentadecanoyl-CoA (C15:0-CoA) |
| Stable Isotope-Labeled (SIL) Acyl-CoAs | - Co-elute with the analyte, providing the best correction for matrix effects and extraction losses. - Nearly identical chemical and physical properties to the analyte. - Considered the "gold standard" for quantitative accuracy. | - Can be more expensive and may not be commercially available for all analytes. - Synthesis of custom SIL standards can be time-consuming. | - [U-¹³C₁₈]-Linolenoyl-CoA - Deuterated (e.g., d₄)-Linolenoyl-CoA |
Experimental Protocol: LC-MS/MS Analysis of this compound
This section outlines a typical workflow for the quantification of this compound in biological matrices.
Sample Preparation and Extraction
-
Homogenization: Biological tissue samples (e.g., liver, brain) are homogenized in a cold phosphate (B84403) buffer (e.g., 100 mM KH₂PO₄, pH 4.9).
-
Internal Standard Spiking: A known amount of the selected internal standard (e.g., Heptadecanoyl-CoA) is added to the homogenate at the earliest stage to ensure accurate correction for any subsequent sample loss.
-
Extraction: The acyl-CoAs are extracted from the homogenate using organic solvents such as acetonitrile (B52724) and isopropanol. This step serves to precipitate proteins and solubilize the lipids.
-
Solid-Phase Extraction (SPE): The resulting supernatant is further purified using an SPE cartridge (e.g., C18) to remove interfering substances and concentrate the acyl-CoAs.
-
Elution and Reconstitution: The acyl-CoAs are eluted from the SPE cartridge and the eluent is evaporated to dryness under a stream of nitrogen. The residue is then reconstituted in an appropriate solvent (e.g., methanol/water) for LC-MS/MS analysis.
Liquid Chromatography
-
Column: A C18 reversed-phase column is typically used for the separation of long-chain fatty acyl-CoAs.
-
Mobile Phase: A gradient elution with a binary solvent system is employed.
-
Solvent A: Ammonium hydroxide (B78521) in water (e.g., 10 mM, pH 10.5).
-
Solvent B: Acetonitrile.
-
-
Gradient Program: A typical gradient starts with a low percentage of Solvent B, which is gradually increased to elute the more hydrophobic long-chain acyl-CoAs.
-
Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is commonly used.
Mass Spectrometry
-
Ionization: Positive electrospray ionization (ESI+) is the preferred mode for the detection of acyl-CoAs.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for the analyte and the internal standard.
-
Precursor Ion: For this compound, the protonated molecule [M+H]⁺ is selected as the precursor ion.
-
Product Ion: A characteristic fragment ion resulting from the collision-induced dissociation (CID) of the precursor ion is monitored. A common fragmentation is the neutral loss of the CoA moiety.
-
Method Validation Parameters
A robust analytical method should be validated to ensure its reliability. The following table summarizes the expected performance parameters for a validated LC-MS/MS method for this compound, based on data from similar long-chain fatty acyl-CoA analyses.[1][2]
| Parameter | Typical Acceptance Criteria | Expected Performance |
| Linearity (R²) | > 0.99 | > 0.995 |
| Limit of Detection (LOD) | Signal-to-Noise Ratio > 3 | 1-10 fmol |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio > 10 | 5-50 fmol |
| Accuracy (% Recovery) | 80-120% | 90-110% |
| Precision (% RSD) | < 15% | < 10% |
Visualizing the Experimental Workflow and Metabolic Pathway
To better illustrate the analytical process and the biological context of this compound, the following diagrams have been generated.
The metabolic significance of this compound lies in its role as a precursor to various bioactive molecules. The following diagram illustrates a simplified metabolic pathway.
References
Differentiating 9Z,12Z,15Z-octadecatrienoyl-CoA and its Geometric Isomers by Mass Spectrometry: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate structural elucidation of lipid isomers is a significant challenge in lipidomics and drug development. Geometric and positional isomers of fatty acyl-CoAs, such as the various forms of octadecatrienoyl-CoA, can have distinct metabolic fates and biological activities. This guide provides an objective comparison of mass spectrometric techniques for differentiating 9Z,12Z,15Z-octadecatrienoyl-CoA (α-linolenoyl-CoA) from its key geometric and positional isomers, including γ-linolenoyl-CoA (6Z,9Z,12Z-octadecatrienoyl-CoA) and various cis/trans configurations.
Executive Summary
Traditional collision-induced dissociation (CID) mass spectrometry is often insufficient for the unambiguous differentiation of octadecatrienoyl-CoA isomers due to similar fragmentation patterns. However, advanced techniques such as electron-induced dissociation (EID), ion mobility spectrometry-mass spectrometry (IMS-MS), and gas chromatography-mass spectrometry (GC-MS) of the corresponding fatty acid methyl esters (FAMEs) offer powerful solutions for their discrimination. EID provides detailed structural information by inducing fragmentation along the fatty acyl chain, allowing for the precise localization of double bonds. IMS-MS separates isomers based on their three-dimensional shape, providing a clear distinction between different geometric and positional arrangements. GC-MS of FAMEs, particularly with a polar capillary column, can chromatographically separate isomers and yield characteristic fragment ions for identification.
Comparison of Mass Spectrometric Techniques
The following tables summarize the performance of different mass spectrometric approaches for the differentiation of octadecatrienoyl-CoA isomers.
| Technique | Principle of Differentiation | Advantages | Limitations | Typical Application |
| Collision-Induced Dissociation (CID) | Fragmentation of precursor ions through collisions with neutral gas. | Widely available and straightforward to implement. | Often produces non-diagnostic fragments for positional and geometric isomers of fatty acyl-CoAs.[1] | General lipid identification and confirmation of molecular weight. |
| Electron-Induced Dissociation (EID) | Fragmentation induced by interaction with electrons, leading to cleavage of C-C bonds in the acyl chain. | Provides detailed structural information, including precise double bond localization.[2][3] | Less common than CID; may require specialized instrumentation. | Unambiguous identification of positional isomers. |
| Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) | Separation of ions based on their size, shape, and charge in a drift tube. | Can separate isomers with identical mass-to-charge ratios based on their collision cross-section (CCS).[4] | Resolution may not be sufficient for all isomers; requires specialized instrumentation. | High-throughput screening and separation of complex isomeric mixtures. |
| Gas Chromatography-Mass Spectrometry (GC-MS) of FAMEs | Chromatographic separation of volatile fatty acid methyl esters followed by mass analysis. | Excellent separation of isomers, especially with polar columns; provides characteristic fragmentation patterns.[5] | Requires derivatization of the fatty acid to its methyl ester. | Detailed analysis of fatty acid composition and isomer distribution. |
Quantitative Data Comparison
While direct quantitative data for octadecatrienoyl-CoA isomers is sparse in the literature, the following table is compiled from studies on the corresponding fatty acids, which exhibit analogous fragmentation behavior.
Table 1: Characteristic Mass Fragments for Distinguishing α- and γ-Linolenic Acid Methyl Esters by GC-MS [5]
| Isomer | Characteristic ω-ion (m/z) | Characteristic α-ion (m/z) | Base Peak (m/z) for cis-isomers |
| α-Linolenic Acid Methyl Ester (9Z,12Z,15Z) | 108 | 236 | 79 |
| γ-Linolenic Acid Methyl Ester (6Z,9Z,12Z) | 150 | 194 | 79 |
Note: The ω-ion is indicative of the terminal end of the fatty acid, while the α-ion is indicative of the carboxyl end.
Experimental Protocols
Electron-Induced Dissociation (EID) for Double Bond Localization
This protocol is adapted from methodologies described for the structural characterization of polyunsaturated fatty acids.[2][3]
-
Sample Preparation: The octadecatrienoyl-CoA isomers are introduced into the mass spectrometer via liquid chromatography or direct infusion.
-
Ionization: Electrospray ionization (ESI) in negative ion mode is typically used to generate the [M-H]⁻ precursor ions.
-
EID Fragmentation: The precursor ions are isolated and subjected to EID. The electron energy is optimized to induce fragmentation along the carbon backbone of the fatty acyl chain.
-
Mass Analysis: The resulting fragment ions are analyzed by a high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
Data Analysis: The mass spectrum is analyzed to identify the characteristic cleavages around the double bonds. The presence and relative abundance of specific fragment ions allow for the unambiguous assignment of double bond positions.
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Isomer Separation
This protocol is based on general procedures for the IMS-MS analysis of lipid isomers.[4]
-
Sample Introduction and Ionization: Samples containing the octadecatrienoyl-CoA isomers are introduced via ESI.
-
Ion Mobility Separation: The generated ions are guided into an ion mobility drift cell. A voltage gradient propels the ions through a buffer gas. Ions with a larger collision cross-section (CCS) will experience more collisions and have a longer drift time.
-
Mass Analysis: The mobility-separated ions are then introduced into the mass analyzer to record their mass-to-charge ratio.
-
Data Visualization: The data is typically presented as a two-dimensional plot of drift time versus m/z, which allows for the separation and identification of isomers with the same m/z but different drift times (and thus different CCS values).
GC-MS of Fatty Acid Methyl Esters (FAMEs)
This protocol is based on a published method for the analysis of linolenic acid isomers.[5]
-
Hydrolysis and Derivatization: The octadecatrienoyl-CoA sample is first hydrolyzed to release the free fatty acid. The fatty acid is then converted to its fatty acid methyl ester (FAME) using a suitable derivatization agent (e.g., BF₃-methanol).
-
Gas Chromatography: The FAME mixture is injected into a gas chromatograph equipped with a highly polar capillary column (e.g., BPX-70). The temperature program is optimized to achieve chromatographic separation of the different geometric and positional isomers.
-
Mass Spectrometry: The eluting FAMEs are introduced into the mass spectrometer, typically using electron ionization (EI).
-
Data Analysis: The mass spectrum for each chromatographically resolved peak is recorded. The fragmentation patterns are then compared to reference spectra or analyzed for characteristic ions to identify the specific isomers.
Visualizing Experimental Workflows and Logical Relationships
Caption: General experimental workflow for the mass spectrometric differentiation of octadecatrienoyl-CoA isomers.
Caption: Conceptual diagram illustrating the difference in fragmentation information obtained from CID and EID for isomer differentiation.
References
- 1. sciex.com [sciex.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Optimisation of electron-induced dissociation parameters for molecular annotation of glycerides and phospholipids in fast LC-MS - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. Ion Mobility–Mass Spectrometry Approach for the Comparison of Sheep and Goat Milk Lipidomes [mdpi.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of HPLC and LC-MS/MS Methods for Alpha-Linolenoyl-CoA Analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of alpha-linolenoyl-CoA is crucial for understanding its role in various metabolic pathways. The two primary analytical techniques for this purpose, High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offer distinct advantages and disadvantages. This guide provides an objective comparison of their performance, supported by detailed experimental protocols and expected validation data, to aid in the selection of the most appropriate method for a given research need.
Quantitative Performance Comparison
The following table summarizes the expected quantitative performance characteristics of HPLC and LC-MS/MS for the analysis of alpha-linolenoyl-CoA, based on data from similar long-chain acyl-CoAs.
| Parameter | HPLC (with UV Detection) | LC-MS/MS | Source(s) |
| Linearity (r²) | > 0.995 | > 0.998 | [1][2] |
| Limit of Detection (LOD) | ~10-15 pmol on column | ~1-5 fmol on column | [3][4] |
| Limit of Quantification (LOQ) | ~30-50 pmol on column | ~5-15 fmol on column | [3][4] |
| Accuracy (% Recovery) | 85-115% | 90-110% | [1][2] |
| Precision (% RSD) | < 15% | < 10% | [1][2] |
| Analysis Time | 20 - 30 minutes | 10 - 20 minutes | [1][2] |
| Selectivity | Moderate; susceptible to co-eluting compounds with similar UV absorbance. | High; based on specific precursor and product ion transitions. | [2] |
| Matrix Effect | Low | Can be significant; often requires internal standards for correction. | [5] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are representative and may require optimization for specific matrices and instrumentation.
Sample Preparation from Tissue
A robust sample preparation protocol is critical for accurate quantification and is largely similar for both HPLC and LC-MS/MS.
-
Homogenization: Homogenize ~100 mg of frozen tissue in a glass homogenizer with 1 mL of cold 100 mM potassium phosphate (B84403) buffer (pH 4.9).[1]
-
Solvent Extraction: Add 2 mL of 2-propanol to the homogenate and continue homogenization. Further, add 2 mL of acetonitrile, vortex thoroughly, and centrifuge to pellet the protein.[1]
-
Solid-Phase Extraction (SPE): The resulting supernatant containing the acyl-CoAs can be purified using an oligonucleotide purification column or a C18 SPE cartridge.[1][2]
-
Elution and Reconstitution: Elute the acyl-CoAs from the SPE cartridge. For HPLC, the eluent can be evaporated and reconstituted in the mobile phase. For LC-MS/MS, evaporate the eluent and reconstitute in an appropriate solvent, such as a methanol/water mixture, containing an internal standard (e.g., heptadecanoyl-CoA).
HPLC Method Protocol
This method relies on the UV absorbance of the adenine (B156593) group in the CoA molecule.
-
Instrumentation: HPLC system with a UV/Vis detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 75 mM potassium phosphate buffer (pH 4.9).[1]
-
Mobile Phase B: Acetonitrile with 600 mM acetic acid.[1]
-
Gradient Elution:
-
0-5 min: 10% B
-
5-20 min: 10-90% B (linear gradient)
-
20-25 min: 90% B
-
25-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Quantification: External calibration curve prepared with alpha-linolenoyl-CoA standards of known concentrations.
LC-MS/MS Method Protocol
This method offers high sensitivity and selectivity by monitoring specific mass transitions.
-
Instrumentation: UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium (B1175870) acetate.
-
Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid or 10 mM ammonium acetate.
-
Gradient Elution: A suitable gradient will be employed to separate alpha-linolenoyl-CoA from other acyl-CoAs, typically over a 10-15 minute run time.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transition:
-
Quantification: Internal calibration curve using a suitable non-endogenous acyl-CoA internal standard (e.g., C17:0-CoA).
Method Validation
Both methods should be validated according to regulatory guidelines (e.g., FDA) for selectivity, linearity, accuracy, precision, recovery, and stability.[5][8][9][10][11]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the cross-validation of HPLC and LC-MS/MS methods for alpha-linolenoyl-CoA analysis.
Caption: Workflow for cross-validation of HPLC and LC-MS/MS methods.
Method Selection Logic
The choice between HPLC and LC-MS/MS depends on the specific requirements of the study. The following diagram illustrates a logical approach to method selection.
Caption: Decision tree for selecting an analytical method.
Conclusion
References
- 1. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 6. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 9. nalam.ca [nalam.ca]
- 10. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fda.gov [fda.gov]
A Comparative Guide to Omega-3 and Omega-6 Acyl-CoA Substrates for Desaturase Enzymes
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of 9Z,12Z,15Z-octadecatrienoyl-CoA and Linoleoyl-CoA as Enzyme Substrates.
This guide provides a detailed comparison of two critical fatty acyl-CoA molecules, this compound (alpha-linolenoyl-CoA, an omega-3 precursor) and linoleoyl-CoA (an omega-6 precursor), in their roles as enzyme substrates. This comparison is essential for understanding the metabolic flux and competition between the omega-3 and omega-6 polyunsaturated fatty acid (PUFA) biosynthesis pathways, which are pivotal in inflammation, cardiovascular health, and neuroscience.
Enzymatic Competition: The Central Role of Delta-6 Desaturase (FADS2)
The biosynthesis of long-chain polyunsaturated fatty acids from their essential dietary precursors, alpha-linolenic acid (ALA) and linoleic acid (LA), is initiated by the same set of desaturase and elongase enzymes. The first and rate-limiting step is catalyzed by the enzyme delta-6 desaturase (FADS2).[1] Both alpha-linolenoyl-CoA and linoleoyl-CoA act as substrates for FADS2, leading to a competitive interaction that is fundamental to the balance of omega-3 and omega-6 fatty acids in the body.
While comprehensive kinetic data from a single human study directly comparing the two substrates is limited, evidence from various sources indicates a nuanced substrate preference. Studies on human fetal liver have suggested a higher delta-6 desaturase activity for the omega-3 series (alpha-linolenoyl-CoA) as compared to the omega-6 series (linoleoyl-CoA).[2] Furthermore, research on FADS2 from the microalga Ostreococcus tauri has identified isoforms with a distinct preference for omega-3 substrates.[3]
Data Presentation: Performance as Enzyme Substrates
| Parameter | This compound (alpha-linolenoyl-CoA) | Linoleoyl-CoA | Enzyme Source & Notes |
| Substrate Preference | Preferred substrate for some FADS2 isoforms.[3] | Generally well-utilized, but may be outcompeted by ALA-CoA. | Ostreococcus tauri FADS2. |
| Enzyme Activity | Higher delta-6 desaturase activity observed in the n-3 series.[2] | Lower delta-6 desaturase activity observed in the n-6 series.[2] | Human fetal liver microsomes. |
| Conversion Rate | 77.6 ± 1.9% | 65.6 ± 1.8% | Recombinant FADS2 from Thalassiosira pseudonana expressed in yeast. |
Metabolic Pathway and Substrate Competition
The competition between alpha-linolenoyl-CoA and linoleoyl-CoA for FADS2 is the first crucial checkpoint in the biosynthesis of long-chain PUFAs. This competition dictates the downstream production of anti-inflammatory omega-3 derivatives, such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), versus pro-inflammatory omega-6 derivatives like arachidonic acid (AA).
Experimental Protocols: In Vitro Delta-6 Desaturase Assay
The following protocol outlines a typical in vitro radiometric assay to determine the kinetic parameters of FADS2 with either alpha-linolenoyl-CoA or linoleoyl-CoA as a substrate.
1. Enzyme Source Preparation:
-
Microsomal fractions are prepared from a suitable source, such as cultured human cells, yeast expressing recombinant human FADS2, or rat liver.
-
The protein concentration of the microsomal preparation is determined using a standard method (e.g., Bradford assay).
2. Reaction Mixture Preparation:
-
A reaction buffer is prepared, typically containing phosphate (B84403) buffer (pH 7.4), ATP, Coenzyme A, NADH, and magnesium chloride.
-
Radiolabeled substrate ([1-14C]-linoleoyl-CoA or [1-14C]-alpha-linolenoyl-CoA) is added to the reaction mixture at varying concentrations.
3. Enzymatic Reaction:
-
The reaction is initiated by adding the microsomal preparation to the reaction mixture.
-
The mixture is incubated at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction rate is linear with time and protein concentration.
4. Reaction Termination and Lipid Extraction:
-
The reaction is stopped by the addition of a strong base (e.g., methanolic KOH).
-
The mixture is saponified by heating to hydrolyze the fatty acyl-CoAs to free fatty acids.
-
The solution is then acidified, and the total lipids are extracted using an organic solvent system (e.g., chloroform/methanol).
5. Product Separation and Quantification:
-
The extracted fatty acids are methylated to form fatty acid methyl esters (FAMEs).
-
The FAMEs are separated by a suitable chromatographic method, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), to resolve the substrate from the desaturated product.
-
The radioactivity in the substrate and product bands/peaks is quantified using a scintillation counter or a radio-HPLC detector.
6. Data Analysis:
-
The rate of product formation is calculated for each substrate concentration.
-
The kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), are determined by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.
Conclusion
The competition between this compound and linoleoyl-CoA for the FADS2 enzyme is a critical determinant of the balance between omega-3 and omega-6 fatty acid metabolism. The available evidence suggests that FADS2 may exhibit a preference for the omega-3 substrate, alpha-linolenoyl-CoA. This has significant implications for understanding the impact of dietary fatty acid composition on health and disease, and for the development of therapeutic strategies targeting fatty acid metabolic pathways. Further research with direct comparative kinetic analysis of human FADS2 is warranted to fully elucidate the dynamics of this crucial enzymatic step.
References
Navigating the Analytical Maze: A Comparison Guide for the Accurate Quantification of 9Z,12Z,15Z-Octadecatrienoyl-CoA
For researchers, scientists, and drug development professionals, the accurate quantification of 9Z,12Z,15Z-octadecatrienoyl-CoA, also known as alpha-linolenoyl-CoA, is critical for understanding its role in fatty acid metabolism and cellular signaling. This guide provides a comprehensive comparison of available standards and methodologies for achieving precise and reliable quantification, even in the absence of a formal certified reference material (CRM).
The direct procurement of a certified reference material for alpha-linolenoyl-CoA presents a significant challenge, as none are currently available on the market. However, robust analytical strategies can be implemented by leveraging commercially available research-grade standards, in-house standard synthesis, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocols. This guide will explore these alternatives, offering detailed experimental procedures and data to support informed decision-making in your analytical workflow.
Comparison of Quantification Strategies
The primary challenge in quantifying alpha-linolenoyl-CoA lies in the absence of a CRM, which would provide a metrologically traceable standard of known purity and concentration. In its place, researchers must rely on alternative approaches. The following table compares the use of commercially available research-grade standards against the in-house synthesis of a standard.
| Feature | Commercially Available Standard (Non-CRM) | In-House Synthesized Standard |
| Source | Avanti Polar Lipids, MedChemExpress | Synthesized in the laboratory from alpha-linolenic acid and Coenzyme A. |
| Purity & Characterization | Purity is stated by the manufacturer (e.g., >98%), but without the rigorous certification of a CRM. Lot-to-lot variability is possible. | Purity and concentration must be thoroughly characterized in-house using techniques like NMR, high-resolution mass spectrometry, and quantitative analysis against a well-characterized precursor (e.g., a certified standard of alpha-linolenic acid). |
| Traceability | Not metrologically traceable. | Not directly traceable, but can be linked to a certified precursor standard. |
| Cost & Effort | Higher initial cost for the purified compound. Less in-house effort required. | Lower raw material cost, but requires significant expertise, time, and resources for synthesis, purification, and characterization. |
| Pros | Convenient and readily available. Suitable for method development and routine analysis when relative quantification is sufficient. | Allows for the creation of a well-characterized standard with known purity and concentration, enabling more accurate absolute quantification. Can be used to create stable isotope-labeled internal standards. |
| Cons | Lack of certification can impact the accuracy of absolute quantification. Potential for uncharacterized impurities. | Complex and time-consuming process. Requires specialized chemistry skills and analytical instrumentation for characterization. |
Recommended Analytical Workflow
For the most accurate quantification of alpha-linolenoyl-CoA, a validated LC-MS/MS method coupled with the use of an appropriate internal standard is the recommended approach.
Experimental Protocols
Sample Extraction and Purification
This protocol is adapted from methods described for long-chain fatty acyl-CoA analysis.[1]
-
Homogenization: Homogenize frozen tissue or cell pellets in a suitable ice-cold extraction buffer (e.g., 2:1:0.8 methanol (B129727):chloroform:water).
-
Internal Standard Spiking: Add a known amount of an appropriate internal standard. The ideal internal standard is a stable isotope-labeled version of alpha-linolenoyl-CoA. If unavailable, an odd-chain fatty acyl-CoA such as heptadecanoyl-CoA (C17:0-CoA) can be used.
-
Phase Separation: Centrifuge the homogenate to separate the aqueous and organic phases. The acyl-CoAs will be in the aqueous phase.
-
Solid Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the aqueous extract onto the cartridge.
-
Wash the cartridge with an aqueous buffer to remove interfering substances.
-
Elute the acyl-CoAs with an organic solvent (e.g., methanol).
-
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a solvent compatible with the LC mobile phase (e.g., 50:50 methanol:water).
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium (B1175870) acetate.
-
Mobile Phase B: Acetonitrile/isopropanol (e.g., 80:20) with 0.1% formic acid or 10 mM ammonium acetate.
-
Gradient: A suitable gradient to separate alpha-linolenoyl-CoA from other acyl-CoAs.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Alpha-linolenoyl-CoA: The precursor ion will be the [M+H]+ adduct. The product ion will result from a characteristic neutral loss of the CoA moiety.
-
Internal Standard: Monitor the corresponding precursor and product ions for the chosen internal standard.
-
-
Data Presentation: Performance Comparison
The following table summarizes expected performance characteristics for a validated LC-MS/MS method for alpha-linolenoyl-CoA quantification.
| Parameter | Expected Performance |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL |
| Linearity (r²) | > 0.99 |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 20% |
| Accuracy (% Recovery) | 85 - 115% |
Signaling Pathway Involvement
Alpha-linolenoyl-CoA is a key intermediate in the metabolism of alpha-linolenic acid, an essential omega-3 fatty acid. It is a precursor for the synthesis of longer-chain polyunsaturated fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), which are precursors to potent anti-inflammatory lipid mediators.
References
Inter-laboratory comparison of alpha-linolenoyl-CoA measurement protocols.
A Comparative Guide to Alpha-Linolenoyl-CoA Measurement Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of current analytical methodologies for the quantification of alpha-linolenoyl-CoA, a critical intermediate in the metabolism of the essential omega-3 fatty acid, alpha-linolenic acid (ALA). Given the absence of formal inter-laboratory proficiency testing programs specifically for alpha-linolenoyl-CoA, this document focuses on a comparison of published analytical methods, presenting their performance characteristics based on single-laboratory validation data. The methodologies detailed are primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), which has become the gold standard for the sensitive and specific quantification of acyl-CoA species in biological matrices.
Data Presentation: Comparison of Analytical Method Performance
The following table summarizes the performance characteristics of various LC-MS/MS-based methods for the analysis of long-chain acyl-CoAs, including species similar to alpha-linolenoyl-CoA. This data is extracted from single-laboratory validation studies and provides a basis for comparing the expected performance of these protocols.
| Performance Metric | Method A: UPLC-MS/MS | Method B: Online SPE-LC/MS² | Method C: HPLC-MS/MS |
| Analyte(s) | 7 long-chain acyl-CoAs (including C18:2-CoA) | 5 long-chain acyl-CoAs (including C18:2-CoA) | Polyunsaturated acyl-CoAs |
| Matrix | Human skeletal muscle | Rat liver | Rat heart, kidney, muscle |
| Instrumentation | Triple quadrupole MS | Triple quadrupole MS | Not specified |
| Intra-assay Precision (CV%) | 5-10%[1] | 1.2-4.4%[2][3] | High reproducibility reported |
| Inter-assay Precision (CV%) | 5-6%[1] | 2.6-12.2%[2][3] | High reproducibility reported |
| Accuracy / Recovery | Not explicitly stated | 94.8-110.8%[2][3] | 70-80%[4] |
| Lower Limit of Quantification (LLOQ) | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Sample Amount | ~40 mg tissue[1] | 100-200 mg tissue[2][3] | < 100 mg tissue[4] |
Experimental Protocols
Method A: UPLC-MS/MS for Long-Chain Acyl-CoA Quantification
This method is designed for the rapid and sensitive quantification of long-chain acyl-CoAs in muscle tissue.
1. Sample Preparation and Extraction:
-
Homogenize approximately 40 mg of frozen tissue.
-
Perform a liquid-liquid extraction to isolate the acyl-CoAs.
-
The resulting supernatant is used for UPLC-MS/MS analysis.[1]
2. Liquid Chromatography:
-
Column: Reverse-phase UPLC column.
-
Mobile Phase: A binary gradient with ammonium (B1175870) hydroxide (B78521) in water and ammonium hydroxide in acetonitrile (B52724).[1]
-
Run Time: As short as 5 minutes.[1]
3. Mass Spectrometry:
-
Instrument: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI).[1]
-
Detection: Selected reaction monitoring (SRM) is used for quantification.[1]
Method B: Online Solid-Phase Extraction (SPE) LC/MS²
This protocol is a highly sensitive and robust method for determining long-chain acyl-CoAs in liver tissue, incorporating an online SPE step for sample cleanup.
1. Sample Preparation and Extraction:
2. Liquid Chromatography:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of ammonium hydroxide (pH 10.5) and acetonitrile.[2][3]
3. Mass Spectrometry:
-
Instrument: Triple quadrupole mass spectrometer.
-
Detection: Quantification is achieved through selective multi-reaction monitoring. A neutral loss scan of 507 can be used for profiling complex acyl-CoA mixtures.[2][3]
Method C: HPLC Analysis of Long-Chain Acyl-CoAs
This method provides a high-recovery protocol for the extraction and analysis of polyunsaturated acyl-CoAs from various tissues.
1. Sample Preparation and Extraction:
-
Homogenize tissue samples in a potassium phosphate (B84403) buffer (100 mM, pH 4.9), followed by the addition of 2-propanol.
-
Extract acyl-CoAs from the homogenate using acetonitrile.[4]
2. Solid-Phase Purification:
-
The extract is loaded onto an oligonucleotide purification column to bind the acyl-CoAs.
-
Elute the acyl-CoAs with 2-propanol.[4]
3. Liquid Chromatography:
-
Column: C-18 column.
-
Mobile Phase: A binary gradient system with solvent A as potassium phosphate (75 mM, pH 4.9) and solvent B as acetonitrile containing 600 mM glacial acetic acid.[4]
-
Detection: UV detection at 260 nm.[4]
Visualizations
Experimental Workflow for Alpha-Linolenoyl-CoA Measurement
Caption: A typical workflow for the quantification of alpha-linolenoyl-CoA.
Metabolic Pathway of Alpha-Linolenic Acid
Caption: The initial steps in the metabolic pathway of alpha-linolenic acid.
References
- 1. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Identity of 9Z,12Z,15Z-Octadecatrienoyl-CoA Peaks Using Tandem MS Fragmentation: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous identification of lipid species is paramount. This guide provides a comparative analysis of tandem mass spectrometry (MS/MS) for confirming the identity of 9Z,12Z,15Z-octadecatrienoyl-CoA, also known as alpha-linolenoyl-CoA, and contrasts this method with gas chromatography-mass spectrometry (GC-MS).
The accurate identification of fatty acyl-CoA species is crucial for understanding their roles in various metabolic pathways and for the development of targeted therapeutics. This compound, a key intermediate in fatty acid metabolism, and its isomers can have distinct biological activities. Therefore, robust analytical methods are required to differentiate between them. Tandem mass spectrometry offers a powerful tool for the structural elucidation of these molecules directly from biological extracts.
Experimental Workflow for Tandem MS Identification
The general workflow for identifying this compound involves separation by liquid chromatography followed by fragmentation and detection using a tandem mass spectrometer.
Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Sample Preparation: Biological samples are subjected to lipid extraction using a suitable method, such as a modified Bligh-Dyer or Folch extraction, to isolate the lipid fraction containing the acyl-CoAs.
Liquid Chromatography: The extracted lipids are reconstituted in an appropriate solvent and injected into a liquid chromatography system. Separation is typically achieved on a C18 reversed-phase column. A gradient elution with solvents such as water with a low concentration of an ion-pairing agent (e.g., tributylamine) and an organic modifier (e.g., methanol (B129727) or acetonitrile) is commonly used.[1]
Mass Spectrometry: The eluent from the LC column is introduced into the mass spectrometer, typically equipped with an electrospray ionization (ESI) source. The analysis is performed in positive ion mode. In the first stage of mass analysis (MS1), the precursor ion corresponding to the [M+H]⁺ of this compound is selected. This precursor ion is then subjected to collision-induced dissociation (CID) in the collision cell. The resulting product ions are analyzed in the second stage of mass analysis (MS2) to generate a fragmentation spectrum.
Data Presentation: Tandem MS Fragmentation of this compound
The identity of the this compound peak is confirmed by the presence of characteristic fragment ions in the tandem mass spectrum. The fragmentation of acyl-CoAs typically yields ions related to the Coenzyme A moiety and, importantly, ions that are diagnostic of the fatty acyl chain.
| Precursor Ion (m/z) | Product Ion (m/z) | Identity of Product Ion |
| [M+H]⁺ | [M+H - 507]⁺ | Neutral loss of 3'-phosphoadenosine 5'-diphosphate[2] |
| [M+H]⁺ | 428 | Adenosine-3',5'-diphosphate fragment[2] |
| [M+H]⁺ | Diagnostic acyl chain fragments | Specific fragments from the 9Z,12Z,15Z-octadecatrienoyl moiety |
Note: The specific m/z values for the precursor and diagnostic acyl chain fragments will depend on the exact mass of this compound. The neutral loss of 507 Da and the fragment at m/z 428 are characteristic of the CoA portion and will be present for all acyl-CoAs.[2] The key to confirming the identity of the specific C18:3 isomer lies in the unique fragmentation of the fatty acyl chain itself.
Fragmentation Pathway of this compound
The collision-induced dissociation of the precursor ion leads to characteristic fragmentation of both the CoA moiety and the fatty acyl chain.
Comparison with an Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
While LC-MS/MS is a powerful technique for the direct analysis of acyl-CoAs, Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established alternative for the analysis of fatty acids, particularly for resolving isomers.[3]
| Feature | Tandem MS (LC-MS/MS) of Acyl-CoA | Gas Chromatography-Mass Spectrometry (GC-MS) of FAMEs |
| Sample Preparation | Direct analysis of acyl-CoA from lipid extract. | Requires derivatization of fatty acids to fatty acid methyl esters (FAMEs) after hydrolysis of the acyl-CoA.[1] |
| Separation | Based on hydrophobicity of the intact acyl-CoA molecule. | Based on the volatility and polarity of the FAMEs. Excellent separation of isomers.[3] |
| Ionization | Electrospray Ionization (ESI) - soft ionization. | Electron Ionization (EI) - hard ionization leading to extensive fragmentation. |
| Identification | Based on precursor mass and characteristic fragmentation of both CoA and the acyl chain. | Based on retention time and characteristic mass spectral fragmentation pattern of the FAME. |
| Strengths | Direct analysis of the endogenous molecule, less sample handling. | High-resolution separation of isomers, extensive spectral libraries available. |
| Limitations | Isomer separation can be challenging without high-resolution chromatography. | Indirect analysis requiring derivatization, potential for artifact formation. |
References
A Comprehensive Guide to Assessing the Purity of Synthetic 9Z,12Z,15Z-Octadecatrienoyl-CoA Standards
For Researchers, Scientists, and Drug Development Professionals
The quality and purity of synthetic 9Z,12Z,15Z-octadecatrienoyl-CoA, the activated form of α-linolenic acid, are critical for reliable and reproducible experimental outcomes in biomedical research and drug development. This essential fatty acyl-CoA is a key substrate in various metabolic pathways, and impurities can lead to erroneous results and misinterpretation of data. This guide provides a comparative assessment of commercially available synthetic this compound standards, detailing potential impurities and the analytical methods to detect them.
Understanding Potential Impurities
Synthetic this compound standards can contain several types of impurities arising from the synthetic process or degradation during storage. As a polyunsaturated fatty acyl-CoA, it is particularly susceptible to oxidation.
Common Impurities Include:
-
Geometric (cis/trans) Isomers: The synthesis process can sometimes yield isomers where one or more of the cis double bonds are in the trans configuration (e.g., 9E,12Z,15Z-octadecatrienoyl-CoA). These isomers can have different biological activities and can interfere with experimental results.
-
Positional Isomers: Isomers with different double bond positions (e.g., γ-linolenoyl-CoA; 6Z,9Z,12Z-octadecatrienoyl-CoA) could potentially be present, although less common in synthetic standards.
-
Oxidation Products: The multiple double bonds in the fatty acyl chain are prone to oxidation, leading to the formation of hydroperoxides, hydroxides, and other oxygenated species. These degradation products can be biologically active and interfere with assays.
-
Residual Solvents and Reagents: Impurities from the synthesis and purification process, such as organic solvents, may be present.
-
De-phospho Analogs: The loss of the 3'-phosphate group from the coenzyme A moiety can occur during synthesis or degradation.
Comparative Analysis of Commercial Standards
Several major suppliers offer synthetic this compound. While all claim high purity, the analytical methods used for quality control and the level of detail provided in their certificates of analysis can vary.
| Supplier | Stated Purity | Potential Impurities Noted | Analytical Methods Used for QC |
| Avanti Polar Lipids | >99% | Unspecified | TLC, HPLC |
| Cayman Chemical | ≥98% | Unspecified | HPLC, Mass Spectrometry |
| Sigma-Aldrich | ≥98.5% (for free acid) | Unspecified | Gas Chromatography (for free acid) |
Note: The purity of the CoA ester is often determined by analyzing the free fatty acid after hydrolysis. It is crucial to assess the purity of the intact acyl-CoA.
Experimental Protocols for Purity Assessment
A multi-faceted analytical approach is recommended to thoroughly assess the purity of this compound standards.
High-Performance Liquid Chromatography (HPLC) for Isomer Separation
Silver ion HPLC (Ag+-HPLC) is a powerful technique for separating geometric isomers of unsaturated fatty acids. The silver ions interact with the π-electrons of the double bonds, and this interaction is influenced by the stereochemistry of the double bonds.
Protocol for Silver Ion HPLC:
-
Column: A silver ion-impregnated silica (B1680970) column (e.g., ChromSpher 5 Lipids).
-
Mobile Phase: A non-polar mobile phase with a polar modifier is typically used. For example, a gradient of acetonitrile (B52724) in hexane.
-
Detection: UV detection at a low wavelength (e.g., 205-215 nm) or evaporative light scattering detection (ELSD).
-
Sample Preparation: The this compound standard should be dissolved in an appropriate organic solvent. Derivatization to a chromophore-containing ester (e.g., phenacyl ester) can enhance UV detection.
-
Analysis: The retention time of the main peak should be compared to a certified reference standard. The presence of additional peaks may indicate the presence of geometric isomers.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Comprehensive Analysis
LC-MS/MS is the gold standard for the analysis of acyl-CoAs, providing high sensitivity and specificity. It can be used to confirm the identity of the compound, quantify its concentration, and detect a wide range of impurities, including isomers and oxidation products.
Protocol for LC-MS/MS Analysis:
-
Chromatography: Reversed-phase liquid chromatography is typically used to separate the acyl-CoA from other components.
-
Column: A C18 column (e.g., 2.1 x 150 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium (B1175870) acetate.
-
Mobile Phase B: Acetonitrile/isopropanol (1:1, v/v) with 0.1% formic acid or 10 mM ammonium acetate.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B.
-
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is commonly used.
-
Multiple Reaction Monitoring (MRM): This is a highly specific and sensitive method for quantification.
-
Parent Ion (Q1): The protonated molecular ion of this compound ([M+H]+).
-
Product Ion (Q3): A characteristic fragment ion, often corresponding to the loss of the phosphopantetheine group or the entire CoA moiety.
-
-
MRM Transitions for this compound and Potential Impurities:
-
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 1028.5 | 507.1 |
| Hydroperoxy-octadecatrienoyl-CoA | 1060.5 | 507.1 |
| Hydroxy-octadecatrienoyl-CoA | 1044.5 | 507.1 |
| Dephospho-octadecatrienoyl-CoA | 948.5 | 427.1 |
-
Data Analysis: The peak area of the main compound is used for quantification against a calibration curve. The presence of other ions corresponding to potential impurities should be investigated.
Visualizing Experimental Workflows and Biological Context
Experimental Workflow for Purity Assessment
Caption: Workflow for the comprehensive purity assessment of synthetic this compound standards.
Simplified Signaling Pathway Involving Polyunsaturated Fatty Acyl-CoAs
Caption: Simplified metabolic pathway of this compound to other bioactive lipids.
Conclusion and Recommendations
For researchers requiring the highest level of certainty in their experiments, it is strongly recommended to independently verify the purity of synthetic this compound standards, regardless of the supplier's specifications. A combination of silver ion HPLC and LC-MS/MS provides a robust methodology to assess for the presence of geometric isomers and oxidative degradation products. When possible, requesting detailed certificates of analysis that specify the methods used and the impurity profile from the supplier is also advisable. By taking these steps, researchers can ensure the integrity of their starting materials and the validity of their experimental findings.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
